Methyl cellulose
Description
Properties
Key on ui mechanism of action |
TAKEN WITH 1 OR 2 GLASSFUL OF WATER, IT FORMS COLLOIDAL SOLN IN UPPER ALIMENTARY TRACT; THIS SOLN LOSES WATER IN COLON, TO FORM GEL WHICH INCR BULK & SOFTNESS OF STOOL. |
|---|---|
CAS No. |
9004-67-5 |
Molecular Formula |
C20H38O11 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane |
InChI |
InChI=1S/C20H38O11/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h11-20H,9-10H2,1-8H3/t11-,12-,13-,14-,15+,16+,17+,18-,19-,20+/m1/s1 |
InChI Key |
YLGXILFCIXHCMC-KKLLYXGKSA-N |
SMILES |
COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2OC)OC)OC)COC)OC)OC)OC |
Canonical SMILES |
COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
Color/Form |
White granules White fibrous powders |
melting_point |
290 to 305 °C /Film/ |
physical_description |
White odorless solid; [Merck Index] Greyish-white solid; Forms viscous colloidal solution in water; [Hawley] Hygroscopic; [CAMEO] White odorless powder; [MSDSonline] |
solubility |
Sol in cold water Insoluble in alcohol, ether, chloroform, and in water warmer that 50.5 °C; soluble in glacial acetic acid; unaffected by oils and greases. INSOL IN HOT WATER & MOST ORGANIC SOLVENTS INSOL IN ALCOHOL, ETHER & CHLOROFORM; SOL IN GLACIAL ACETIC ACID SOL IN MIXTURE OF EQUAL PARTS OF ALCOHOL & CHLOROFORM; INSOL IN SATURATED SALT SOLN |
Synonyms |
Adulsin; Avicel SG; Bagolax; Benecel 143HR; Benecel M 0; Benecel M 011; Benecel M 02; Benecel M 021; Benecel M 043; Benecel MC 4000PS; Benecel MO 42; Bufapto Methalose; Bulkaloid; Celacol M; ; Methocel 4C; Methocel 64625; Methocel A; Methocel A 100; M |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of methyl cellulose
An In-depth Technical Guide to the Chemical Structure of Methyl Cellulose (B213188)
Introduction
Methyl cellulose (MC) is a chemically modified derivative of cellulose, the most abundant natural polymer on Earth. It is synthesized by the etherification of cellulose, where hydroxyl groups are substituted with methoxy (B1213986) groups. This modification transforms the water-insoluble cellulose into a versatile, water-soluble polymer with a wide range of applications in pharmaceuticals, food products, construction, and personal care items. Its value lies in its unique physicochemical properties, such as thermal gelation, thickening, emulsifying, and film-forming capabilities, which are directly governed by its underlying chemical structure. This guide provides a detailed examination of the chemical structure of this compound, its synthesis, and the experimental protocols used for its characterization.
Core Chemical Structure
This compound is a semi-synthetic polymer derived from cellulose, a linear polysaccharide composed of repeating β-(1→4) linked D-glucose units. The fundamental structure of this compound is this cellulose backbone, where some of the hydroxyl (-OH) groups on the anhydroglucose (B10753087) units have been replaced by methoxy (-OCH₃) groups.
Each anhydroglucose unit in the cellulose polymer has three available hydroxyl groups, located at the C-2, C-3, and C-6 positions. The extent and pattern of substitution of these hydroxyl groups determine the specific properties of the this compound polymer.
The general chemical formula for this compound is represented as [C₆H₇O₂(OH)₃₋ₓ(OCH₃)ₓ]ₙ, where 'x' denotes the degree of substitution and 'n' is the degree of polymerization.
Caption: Chemical structure of the this compound repeating unit.
Degree of Substitution (DS)
The most critical parameter defining the properties of this compound is the Degree of Substitution (DS). The DS is the average number of hydroxyl groups substituted by methoxy groups per anhydroglucose unit. Since there are three hydroxyl groups available on each glucose unit, the theoretical maximum DS is 3.0. However, in commercial production, the DS typically ranges from 1.3 to 2.6. The DS value directly influences the polymer's solubility, viscosity, and thermal behavior.
Physicochemical Properties
The substitution of polar hydroxyl groups with non-polar methoxy groups imparts an amphiphilic character to the polymer, leading to unique properties not found in natural cellulose.
Solubility and Thermal Gelation
This compound is known for its unique solubility characteristic: it dissolves in cold water but is insoluble in hot water. Aqueous solutions of this compound exhibit reverse thermal gelation; they are liquid at room temperature but form a firm, structured gel upon heating. This phenomenon occurs because at a specific temperature, known as the Lower Critical Solution Temperature (LCST), the polymer chains dehydrate and associate, leading to precipitation or gel formation. The LCST is dependent on the DS, with higher DS values generally resulting in a lower LCST.
Viscosity
This compound solutions are viscous, and the viscosity is dependent on the molecular weight (or degree of polymerization), concentration, temperature, and DS. A wide range of viscosity grades are commercially available to suit different applications.
| Property | Typical Range | Influencing Factors |
| Degree of Substitution (DS) | 1.3 – 2.6 | Reaction conditions (alkali concentration, methylating agent ratio) |
| Methoxyl Content (% w/w) | 27.5 – 31.5% | Degree of Substitution |
| Lower Critical Solution Temp. (LCST) | 40°C – 50°C | Higher DS leads to lower LCST |
| Viscosity (2% solution at 20°C) | 5 – 75,000 cP | Molecular weight, Concentration, Temperature |
| Molecular Weight (Da) | 10,000 – 220,000 | Source of cellulose, Manufacturing process |
Table 1: Key quantitative properties of this compound.
Synthesis and Experimental Protocols
Industrial Synthesis of this compound
This compound is produced synthetically via the Williamson ether synthesis. The process involves several key stages, starting from natural cellulose pulp.
Caption: Industrial synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Alkalization (Mercerization) : High-purity cellulose pulp is steeped in a concentrated sodium hydroxide (B78521) (NaOH) solution (e.g., 40-50%). This treatment swells the cellulose fibers and activates the hydroxyl groups by converting them to alkoxides, forming alkali cellulose. The reaction is typically carried out at 25-40°C for 1-3 hours.
-
Etherification : The resulting alkali cellulose is reacted with a methylating agent, most commonly methyl chloride (CH₃Cl), in a pressurized reactor. This substitution reaction replaces the hydrogen atoms of the hydroxyl groups with methyl groups. The reaction is typically controlled at 50-100°C for several hours.
-
Purification : After the reaction, the crude this compound is washed with hot water to remove salts and other by-products. Since this compound is insoluble in hot water, this step effectively purifies the product. The pH is then neutralized.
-
Drying and Milling : The purified product is dried and then milled to a fine, uniform powder.
Characterization Protocols
4.2.1 Determination of Degree of Substitution (DS) via ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the average DS and the specific DS at each carbon position (DS₂, DS₃, and DS₆).
-
Principle : The chemical environment of each carbon atom in the anhydroglucose unit is sensitive to whether its adjacent hydroxyl groups are substituted. The substitution of a hydroxyl group with a methoxy group causes a characteristic shift in the NMR signal of the nearby carbon atoms.
-
Methodology :
-
Sample Preparation : A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), often at an elevated temperature (e.g., 80°C) to ensure dissolution and reduce viscosity.
-
Data Acquisition : A ¹³C NMR spectrum is acquired.
-
Spectral Analysis : The signals corresponding to the methoxyl substituents at the C-2, C-3, and C-6 positions appear in a distinct region of the spectrum (typically 58-60 ppm). The anomeric carbon (C-1) signals are also analyzed.
-
Calculation : The DS for each position (DS₂, DS₃, DS₆) is calculated by comparing the integral of each respective methoxyl signal to the integral of the anomeric carbon signals. The total average DS is the sum of these values.
-
4.2.2 Viscosity Measurement
The viscosity of this compound solutions is a critical quality control parameter.
-
Principle : The flow time of a fixed volume of the polymer solution through a calibrated capillary viscometer is measured. This time is proportional to the kinematic viscosity.
-
Methodology :
-
Solution Preparation : A solution of a specified concentration (e.g., 2% w/w) is prepared. This requires careful dispersion of the powder into hot water, followed by cooling to achieve complete dissolution.
-
Measurement : The solution is placed in a calibrated viscometer (e.g., an Ubbelohde viscometer) in a constant temperature water bath (e.g., 20°C).
-
Data Collection : The time it takes for the solution to flow between two marked points on the capillary is measured.
-
Calculation : The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The result is typically reported in centipoise (cP) or millipascal-seconds (mPa·s
-
Introduction to Methyl Cellulose and Degree of Substitution (DS)
An In-depth Technical Guide to the Degree of Substitution of Methyl Cellulose (B213188)
For Researchers, Scientists, and Drug Development Professionals
Methyl cellulose (MC) is a chemically modified derivative of cellulose, the most abundant natural polymer on Earth.[1] It is synthesized by the etherification of cellulose, where hydroxyl (-OH) groups on the anhydroglucose (B10753087) units of the cellulose backbone are replaced by methoxy (B1213986) (-OCH₃) groups.[1][2] This structural modification transforms the water-insoluble cellulose into a versatile, water-soluble polymer with a wide range of applications in pharmaceuticals, food products, construction, and personal care.[3][4][5]
The fundamental parameter that governs the physicochemical properties and functionality of this compound is the Degree of Substitution (DS) . The DS is defined as the average number of hydroxyl groups substituted with methoxy groups per anhydroglucose unit.[3][6] Each anhydroglucose unit has three available hydroxyl groups at the C2, C3, and C6 positions, making the theoretical maximum DS equal to 3.0.[6] However, in commercial production, the DS typically ranges from 1.3 to 2.6, as this range provides optimal water solubility and performance characteristics.[3][6][7]
The DS value is not just a number; it is the primary determinant of the polymer's behavior in solution and its suitability for specific applications. By precisely controlling the DS, manufacturers can tailor the properties of this compound to meet the demanding requirements of various industries, particularly in drug development for roles such as binders, thickeners, film formers, and controlled-release matrix formers.[5]
The Significance of DS: Impact on Physicochemical Properties
The Degree of Substitution is the principal factor influencing the critical properties of this compound, including its solubility, viscosity, and unique thermal gelation behavior. The interplay between the hydrophobic methoxy groups and the remaining hydrophilic hydroxyl groups dictates the polymer's interaction with water and other molecules.
Solubility
The solubility of this compound is directly linked to its DS. A higher DS generally increases water solubility up to a certain point.[4][8] The introduction of methyl groups prevents the strong intermolecular hydrogen bonding that makes native cellulose crystalline and insoluble. A DS range of approximately 1.5 to 1.9 yields maximum water solubility. If the DS is too low, the polymer is not sufficiently hydrated to dissolve and may only be soluble in alkaline solutions. Conversely, if the DS is too high, the polymer becomes too hydrophobic and starts to become soluble in organic solvents rather than water.[7]
Thermal Gelation (Lower Critical Solution Temperature)
This compound exhibits a unique property known as reverse thermal gelation.[1] It is readily soluble in cold water, but as the temperature of the solution increases, it reaches a point called the Lower Critical Solution Temperature (LCST), where it undergoes a phase transition to form a solid or semi-solid gel.[6] This phenomenon is reversible; the gel reverts to a solution upon cooling.[9]
The DS value has a profound effect on the LCST. A higher degree of substitution leads to a lower LCST .[6][8] This is because a greater number of hydrophobic methoxy groups reduces the overall hydration of the polymer chains, causing them to aggregate and expel water at a lower temperature. This property is critical in applications like controlled-release drug formulations and food structuring.[10][11]
Viscosity
The viscosity of a this compound solution is influenced by its molecular weight, concentration, and DS.[4] Generally, a higher DS contributes to a higher viscosity in solution.[4][12] The increased number of substituent groups can lead to greater chain stiffness and hydrodynamic volume, resulting in increased resistance to flow. Studies on related cellulose ethers have clearly demonstrated that higher DS values lead to more viscous solutions.[13]
Data Summary: DS and Physicochemical Properties
| Property | Relationship with Degree of Substitution (DS) | Rationale | Typical DS Range |
| Water Solubility | Increases with DS, peaking in the 1.5-1.9 range.[7] | Methoxy groups disrupt intermolecular hydrogen bonds that make cellulose insoluble. Very high DS increases organo-solubility. | 1.3 - 2.6[6] |
| Thermal Gelation (LCST) | Inversely proportional; higher DS results in a lower LCST.[6][8] | Increased hydrophobicity from more methoxy groups promotes polymer aggregation and water expulsion at lower temperatures. | 1.6 - 2.1[14] |
| Viscosity | Generally increases with DS (at constant molecular weight).[4][15] | Increased substitution can lead to greater chain extension and hydrodynamic volume in solution. | 1.3 - 2.6[9] |
| Adhesive Tack Strength | Increases with DS.[15] | Higher substitution enhances intermolecular interactions and binding properties. | 1.31 - 1.98[15] |
Determination of the Degree of Substitution
Accurate determination of the DS is essential for quality control and for correlating the structure of this compound with its functional properties. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹³C NMR, is a powerful and direct method for determining the DS and even the distribution of substituents on the anhydroglucose unit.[16]
Experimental Protocol (General):
-
Sample Preparation: A known quantity of the this compound sample is completely hydrolyzed to its constituent glucose and methylated glucose monomers. This is often achieved using strong acids (e.g., sulfuric acid or trifluoromethanesulfonic acid).[17]
-
Dissolution: The hydrolyzed sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.[2]
-
Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Specific acquisition parameters (e.g., pulse sequence, relaxation delay) are optimized to ensure quantitative results.
-
Spectral Analysis: The signals in the spectrum corresponding to the carbons of the unsubstituted, mono-, di-, and tri-substituted glucose units are identified and integrated.
-
Calculation: The DS is calculated based on the relative integrated areas of the signals from the substituted and unsubstituted units.[16]
Titration Methods
Titration offers a classic and cost-effective method for determining the methoxyl content, which can then be used to calculate the DS. The Zeisel method is a historical foundation, while direct acid-base titrations on modified samples are also used.
Experimental Protocol (Ashing & Back-Titration for a related compound, CMC, adaptable for principle): [18]
-
Sample Preparation: A precisely weighed sample of dried this compound is ashed at a high temperature (e.g., 700°C) to convert the material to an oxide residue.
-
Digestion: The residue is dissolved in a known excess volume of a standardized strong acid (e.g., sulfuric acid). The solution is heated to ensure complete dissolution.
-
Titration: After cooling, a suitable indicator (e.g., methyl red) is added. The excess, unreacted acid is then titrated with a standardized strong base (e.g., sodium hydroxide) until the endpoint is reached.
-
Calculation: The amount of acid consumed by the sample's residue is determined by subtracting the amount of excess acid (calculated from the back-titration) from the initial amount of acid added. This value is used to calculate the methoxyl content and subsequently the Degree of Substitution.
Note: Standardized methods like ASTM D1347 provide detailed procedures for determining methoxyl content.[19][20]
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used to separate and quantify the different substituted monomers after polymer hydrolysis.
Experimental Protocol (General GC Method):
-
Hydrolysis: The this compound polymer is completely hydrolyzed into its monomeric units using acid.
-
Derivatization: The hydroxyl groups of the resulting monomers are derivatized (e.g., via acetylation or silylation) to make them volatile for GC analysis.[17]
-
Injection and Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase). The different substituted monomers are separated based on their boiling points and interaction with the stationary phase.
-
Detection and Quantification: A detector (e.g., Flame Ionization Detector - FID) measures the amount of each separated component. The peak areas are proportional to the concentration of each monomer.
-
Calculation: By comparing the peak areas of the unsubstituted, mono-, di-, and tri-substituted glucose derivatives, their relative molar ratios can be determined, from which the average DS is calculated.[2]
DS in Practice: Applications in Research and Drug Development
The ability to select a this compound grade with a specific DS is crucial for the successful development of pharmaceutical formulations. The DS directly impacts drug delivery kinetics, formulation stability, and manufacturing processes.
-
Controlled-Release Formulations: this compound is a key excipient in oral solid dosage forms for sustained drug release. The thermal gelation property is particularly relevant. A grade with a specific DS is chosen so that upon ingestion and exposure to body temperature, the polymer hydrates and forms a gel matrix. A lower DS (higher LCST) might lead to slower gel formation, while a higher DS (lower LCST) can create a stronger gel barrier more quickly, thus modulating the drug diffusion rate.[5]
-
Tablet Binding: In wet granulation, low-to-medium viscosity grades of MC are used as binders.[5] The DS influences the polymer's solubility and hydration rate, which are critical for forming robust granules with adequate hardness and low friability.
-
Viscosity Modification: In liquid and semi-solid formulations, such as ophthalmic solutions, suspensions, and emulsions, this compound acts as a thickening and stabilizing agent.[3][5] The DS, along with molecular weight, is selected to achieve the target viscosity for desired residence time (e.g., in the eye), improved physical stability, and appropriate mouthfeel or texture.
-
Film Coating: Low-viscosity grades with high DS values are often used for tablet coating. The DS affects the solubility of the polymer in the coating solution (aqueous or organic) and the mechanical properties (e.g., strength, flexibility) of the resulting film, which can protect the tablet core, mask taste, or control drug release.[5]
Conclusion
The Degree of Substitution is the most critical structural parameter defining the functionality of this compound. It is not merely an academic value but a practical tool that allows researchers and formulation scientists to manipulate the polymer's physicochemical properties—solubility, viscosity, and thermal gelation—with a high degree of precision. A thorough understanding of how to measure DS and how it dictates performance is fundamental to leveraging the full potential of this versatile excipient in advanced drug development and other scientific applications. The careful selection of a this compound grade based on its DS is paramount to achieving desired product performance, stability, and efficacy.
References
- 1. capecrystalbrands.com [capecrystalbrands.com]
- 2. mdpi.com [mdpi.com]
- 3. Methylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Does methylcellulose increase viscosity? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 5. phexcom.com [phexcom.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. uolab.groups.et.byu.net [uolab.groups.et.byu.net]
- 8. News - Classification of this compound Products [ihpmc.com]
- 9. researchgate.net [researchgate.net]
- 10. Toward a Better Understanding of the Gelation Mechanism of Methylcellulose via Systematic DSC Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Gelation of this compound and Its Application in Food - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 12. cmccellulose.com [cmccellulose.com]
- 13. Understanding the Role of Degree of Substitution in CMC Performance - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Degree of Substitution on the Adhesive Propterties of this compound Derived from Waste Bitter Orange [Citrus Aurantium (Linn.)] Mesocarp | Academic Journal of Interdisciplinary Studies [richtmann.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Degree of Substitution Determination Method of Sodium Carboxythis compound – SINOCMC [sino-cmc.com]
- 19. scribd.com [scribd.com]
- 20. metrohm.com [metrohm.com]
The Interplay of Molecular Weight and Viscosity in Methyl Cellulose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl cellulose (B213188) (MC), a versatile cellulose ether, is a cornerstone excipient in the pharmaceutical and various other industries, primarily valued for its rheological properties. A profound understanding of the relationship between its molecular weight and the resulting viscosity of its aqueous solutions is paramount for formulation development, process optimization, and ensuring product performance. This technical guide provides an in-depth exploration of this critical relationship, offering quantitative data, detailed experimental protocols, and a theoretical framework to empower researchers and drug development professionals in their work with this essential polymer.
The Fundamental Relationship: Molecular Weight and Viscosity
The viscosity of a methyl cellulose solution is fundamentally governed by the size and entanglement of its polymer chains in a solvent.[1] In essence, a higher molecular weight corresponds to longer polymer chains, which leads to greater intermolecular interactions and physical entanglements within the solution. This increased resistance to flow manifests as higher viscosity.[2][3] This direct proportionality forms the basis for the various viscosity grades of this compound available commercially.[3]
Several key factors, however, modulate this primary relationship:
-
Concentration: As the concentration of this compound in a solution increases, the polymer chains are brought into closer proximity, leading to more frequent entanglements and a significant, often exponential, increase in viscosity.[4]
-
Degree of Substitution (DS): The DS, which quantifies the average number of methoxy (B1213986) groups per anhydroglucose (B10753087) unit, influences the solubility and hydration of the this compound polymer. A higher DS can lead to increased viscosity due to enhanced hydration and intermolecular interactions.[4][5]
-
Temperature: For this compound, viscosity generally decreases with increasing temperature. This is a critical consideration in processing and storage.[6]
-
Shear Rate: this compound solutions are typically non-Newtonian, exhibiting shear-thinning behavior. This means their viscosity decreases as the applied shear rate increases.
The following diagram illustrates the logical relationship between these key parameters influencing the viscosity of a this compound solution.
Caption: Core relationship and influencing factors of this compound viscosity.
Quantitative Correlation of Molecular Weight and Viscosity
Commercial grades of this compound are typically designated by their viscosity, measured at a 2% concentration in water at 20°C. The following tables provide a summary of the relationship between these viscosity grades and their corresponding number average molecular weight (Mn) and, where available, weight average molecular weight (Mw).
Table 1: Viscosity of this compound (METHOCEL™ A) vs. Number Average Molecular Weight (Mn)
| Viscosity Grade (2% solution at 20°C, mPa·s) | Intrinsic Viscosity (dL/g) | Number Average Degree of Polymerization | Number Average Molecular Weight (Mn) (Da) |
| 5 | 1.2 | 53 | 10,000 |
| 10 | 1.4 | 70 | 13,000 |
| 40 | 2.0 | 110 | 20,000 |
| 100 | 2.6 | 140 | 26,000 |
| 400 | 3.9 | 220 | 41,000 |
| 1,500 | 5.7 | 340 | 63,000 |
| 4,000 | 7.5 | 460 | 86,000 |
Data sourced from METHOCEL™ Cellulose Ethers Technical Handbook.
Table 2: Examples of Commercial this compound Grades with Corresponding Weight Average Molecular Weight (Mw)
| Commercial Grade | Weight Average Molecular Weight (Mw) (x 10⁵ Da) | Degree of Substitution (DS) |
| M20 | 0.826 | 1.70 |
| A4C | 1.329 | 1.83 |
| A4M | 3.404 | 1.78 |
Data from a study on this compound films.[1]
It is important to note that the weight average molecular weight (Mw) is typically 3 to 10 times the number average molecular weight (Mn) for this compound.
The Mark-Houwink Equation: A Quantitative Tool
The relationship between a polymer's intrinsic viscosity ([η]) and its molecular weight (M) can be quantitatively described by the Mark-Houwink equation:[7][8]
[η] = K * Ma
Where:
-
[η] is the intrinsic viscosity, a measure of the polymer's contribution to the solution's viscosity at infinite dilution.
-
M is the viscosity-average molecular weight (Mv).
-
K and a are the Mark-Houwink parameters, which are constants for a specific polymer-solvent system at a given temperature.
For this compound in water at 25°C, the following Mark-Houwink parameters have been reported:
-
K: 3.16 x 10⁻³ dL/g
-
a: 0.55
The value of 'a' provides insight into the polymer's conformation in solution. For this compound, an 'a' value between 0.5 and 0.8 suggests a random coil conformation in water.[8]
Experimental Protocols
Accurate and reproducible viscosity measurements are crucial for characterizing this compound. Below are detailed methodologies for sample preparation and viscosity determination using rotational and capillary viscometers.
Preparation of this compound Solutions
A standardized procedure for preparing this compound solutions is essential for consistent viscosity measurements.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Beaker or wide-mouth bottle
-
Mechanical stirrer or magnetic stir plate and stir bar
-
Heating plate (optional)
-
Ice bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder to achieve the desired concentration (e.g., 2.000 g for a 2% w/w solution).
-
Dispersion in Hot Water: Heat approximately one-third of the total required water to 80-90°C. While stirring vigorously, slowly add the this compound powder to the hot water. This prevents clumping and ensures uniform wetting of the particles.
-
Hydration in Cold Water: Once the powder is fully dispersed, add the remaining two-thirds of the water as cold water or ice to rapidly cool the dispersion.
-
Dissolution: Continue stirring in an ice bath until the solution becomes clear and homogeneous. This may take 20-40 minutes.
-
Deaeration: If necessary, centrifuge the solution at a low speed or let it stand to remove any entrapped air bubbles, as these can interfere with viscosity measurements.
Viscosity Measurement using a Rotational Viscometer
Rotational viscometers are commonly used for measuring the viscosity of this compound solutions, especially for medium to high viscosity grades.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles and guard leg.
-
Controlled temperature water bath (20 ± 0.1°C).
-
Beaker of appropriate size.
Procedure:
-
Temperature Equilibration: Place the prepared this compound solution in the water bath and allow it to equilibrate to 20 ± 0.1°C.
-
Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Measurement: Immerse the spindle into the solution up to the immersion mark. Allow the spindle to rotate for a sufficient time (e.g., 2 minutes) to obtain a stable reading.
-
Data Recording: Record the viscosity reading from the instrument's display. For shear-thinning fluids, it is important to also record the shear rate.
-
Replicate Measurements: It is recommended to perform multiple readings and calculate the average viscosity.
The following diagram outlines the workflow for viscosity measurement using a rotational viscometer.
Caption: Workflow for rotational viscometry of this compound solutions.
Determination of Intrinsic Viscosity using a Capillary Viscometer
To utilize the Mark-Houwink equation, the intrinsic viscosity must be determined. This is typically done using a capillary viscometer, such as an Ubbelohde viscometer.[9][10]
Apparatus:
-
Ubbelohde capillary viscometer.
-
Controlled temperature water bath (25 ± 0.1°C).
-
Stopwatch.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 0.5 g/dL).
-
Prepare a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 0.4, 0.3, 0.2, 0.1 g/dL).
-
Measure Efflux Times:
-
Measure the efflux time (t₀) of the pure solvent (water) in the viscometer.
-
For each dilution, measure the efflux time (t).
-
-
Calculate Relative and Specific Viscosities:
-
Relative viscosity (ηᵣ) = t / t₀
-
Specific viscosity (ηₛₚ) = ηᵣ - 1
-
-
Determine Intrinsic Viscosity:
-
Calculate the reduced viscosity (ηred = ηₛₚ / c) for each concentration (c).
-
Plot the reduced viscosity against concentration.
-
Extrapolate the linear plot to zero concentration. The y-intercept of this plot is the intrinsic viscosity ([η]).[7]
-
Conclusion
The viscosity of this compound solutions is a complex property that is primarily dictated by its molecular weight. However, for precise control and prediction of rheological behavior in research and drug development, a comprehensive understanding of the interplay between molecular weight, concentration, degree of substitution, and processing conditions such as temperature and shear rate is indispensable. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and researchers, enabling them to effectively harness the unique properties of this compound in their formulations. The application of the Mark-Houwink equation further provides a powerful tool for the molecular characterization of this important polymer.
References
- 1. Effect of Molecular Weight and Degree of Substitution on the Physical-Chemical Properties of Methylcellulose-Starch Nanocrystal Nanocomposite Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to determine the molecular weight of cellulose by viscosity method - Nanjing Tianlu Nano Technology Co., Ltd. [en.tianlunano.com]
- 3. Rigid Rod-like Viscoelastic Behaviors of this compound Samples with a Wide Range of Molar Masses Dissolved in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - Effect of degree of substitution on viscosity of HPMC production [kimachemical.com]
- 5. Methylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 8. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 9. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
- 10. martests.com [martests.com]
An In-depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Methyl Cellulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cellulose (B213188) (MC) is a versatile cellulose ether renowned for its unique thermoresponsive properties, particularly its Lower Critical Solution Temperature (LCST). This phenomenon, where the polymer transitions from a soluble to an insoluble state upon heating, is pivotal to its wide-ranging applications in the pharmaceutical industry, including drug delivery, tissue engineering, and bioprinting. This technical guide provides a comprehensive overview of the LCST of methyl cellulose, delving into the underlying molecular mechanisms, factors influencing this transition, and the experimental techniques used for its characterization.
The Concept of Lower Critical Solution Temperature (LCST)
The Lower Critical Solution Temperature (LCST) is the critical temperature below which a polymer and a solvent are miscible in all proportions.[1] For aqueous solutions of this compound, this means that at temperatures below the LCST, the polymer chains are hydrated and dissolved, forming a clear, viscous solution. As the temperature is raised to and above the LCST, the polymer undergoes a phase separation, leading to its precipitation and the formation of a turbid hydrogel. This transition is reversible, with the solution reverting to its soluble state upon cooling.[2][3] The LCST of this compound typically falls within the range of 30°C to 80°C, a property that is highly dependent on several factors.[2]
Molecular Mechanism of Thermal Gelation
The thermoresponsive gelation of this compound is a complex, multi-step process driven by a shift in the balance of intermolecular interactions.[2][4] At temperatures below the LCST, hydrogen bonds between the hydroxyl groups of this compound and water molecules are dominant, and water molecules form cage-like structures around the hydrophobic methoxy (B1213986) groups, keeping the polymer chains hydrated and in solution.[2]
As the temperature increases, the following events are believed to occur:
-
Disruption of Water Structures: The increased thermal energy disrupts the organized "water cages" surrounding the methoxy groups of the this compound chains.[2]
-
Increased Hydrophobicity: The breakdown of these water structures exposes the hydrophobic methoxy groups.
-
Dominance of Polymer-Polymer Interactions: With the hydrophobic groups exposed, polymer-polymer interactions, specifically hydrophobic associations, become energetically more favorable than polymer-water interactions.[2]
-
Fibril Formation and Network Assembly: This leads to the aggregation of this compound chains, forming fibrillar structures that entangle and percolate to create a three-dimensional hydrogel network.[2][5]
This entire process is endothermic, as confirmed by Differential Scanning Calorimetry (DSC) measurements.[4]
References
- 1. Lower critical solution temperature - Wikipedia [en.wikipedia.org]
- 2. Toward a Better Understanding of the Gelation Mechanism of Methylcellulose via Systematic DSC Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Synthesis of Methyl Cellulose: A Comparative Technical Guide on Bacterial versus Plant-Derived Cellulose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl cellulose (B213188), a versatile cellulose ether, is a critical excipient in the pharmaceutical, food, and cosmetic industries, primarily functioning as a thickener, emulsifier, and stabilizer. Traditionally, its synthesis relies on cellulose extracted from plant sources, such as wood pulp and cotton. However, the emergence of bacterial cellulose as a high-purity alternative presents new opportunities and considerations for methyl cellulose production. This technical guide provides an in-depth comparison of the synthesis of this compound from both bacterial and plant-based cellulose, offering detailed experimental protocols, quantitative data analysis, and workflow visualizations to inform researchers and drug development professionals in their material selection and process development.
Starting Materials: A Comparative Overview of Bacterial and Plant Cellulose
The intrinsic properties of the initial cellulose source significantly impact the synthesis process and the final characteristics of the this compound. Plant cellulose is the most abundant natural polymer, but it is embedded in a complex matrix with lignin (B12514952) and hemicellulose, necessitating harsh purification processes. In contrast, bacterial cellulose is produced through microbial fermentation and is naturally free of these impurities.
Bacterial cellulose, synthesized by bacteria such as Gluconacetobacter xylinus, is distinguished by its high purity, higher crystallinity, and greater mechanical strength compared to its plant-derived counterpart. These attributes can influence the reactivity of the cellulose during methylation and the properties of the resulting this compound. Plant-derived cellulose requires extensive processing to achieve the necessary purity for pharmaceutical applications.
| Property | Bacterial Cellulose | Plant Cellulose | References |
| Source | Microbial Fermentation (e.g., Gluconacetobacter xylinus) | Wood Pulp, Cotton | |
| Purity | High (free of lignin and hemicellulose) | Lower (requires purification to remove lignin and hemicellulose) | |
| Crystallinity | High (~90%) | Lower (~44-65%) | |
| Mechanical Strength | High Tensile Strength | Moderate Tensile Strength | |
| Water Holding Capacity | High | Moderate | |
| Fibril Diameter | 10-100 nm | 13-22 µm | |
| Biocompatibility | High | High (after purification) | |
| Biodegradability | High | High |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound from both bacterial and plant cellulose involves a nucleophilic substitution reaction known as etherification, specifically the Williamson ether synthesis. This process typically occurs in three main stages: mercerization (alkalization), methylation (etherification), and purification.
Experimental Protocol: Synthesis from Bacterial Cellulose
This protocol is adapted from a method utilizing dimethyl sulfate as the methylating agent in a heterogeneous system.
Materials:
-
Bacterial cellulose (BC) membranes
-
Sodium hydroxide (B78521) (NaOH) solution (50% w/v)
-
Acetone
-
Dimethyl sulfate (DMS)
-
Acetic acid (10% v/v)
-
Distilled water
Procedure:
-
Pre-treatment of Bacterial Cellulose:
-
Wash BC membranes with a 1 wt.% aqueous NaOH solution at 70°C to remove bacterial cells.
-
Rinse with distilled water until a neutral pH is achieved.
-
Dry the membranes to obtain a paper-like material.
-
To potentially increase reactivity, the degree of polymerization can be reduced by hydrolyzing the crushed, dried BC with 2.5 mol L-1 sulfuric acid for 2 hours at room temperature.
-
Thoroughly wash the hydrolyzed pulp with distilled water to a neutral pH, wet with ethanol, and dry at 37°C to a constant weight.
-
-
Mercerization:
-
Immerse 3.0 g of the pre-treated bacterial cellulose in 60 mL of 50% (w/v) NaOH solution for 1 hour at room temperature.
-
-
Methylation:
-
Filter the mixture to remove excess NaOH.
-
Add 27.0 mL of acetone as a solvent.
-
Add 9.0 mL of dimethyl sulfate (DMS) dropwise.
-
Carry out the reaction at 50°C.
-
For a higher degree of substitution, the reaction can be continued for several hours (e.g., 3 to 5 hours), with filtration and addition of fresh acetone and DMS each hour.
-
-
Purification:
-
Neutralize the final reaction mixture with 10% (v/v) acetic acid.
-
Filter the solid product and wash it three times with 90 mL of acetone.
-
Dry the resulting this compound in an oven at 50°C for 6 hours.
-
Experimental Protocol: Synthesis from Plant Cellulose
This protocol describes a general method for methylating plant-derived cellulose, such as that from wood pulp or cotton linters.
Materials:
-
Purified plant cellulose (e.g., wood pulp, cotton)
-
Sodium hydroxide (NaOH) solution (e.g., 40-50%)
-
Methyl chloride or iodomethane
-
Isopropanol (as a slurry medium)
-
Glacial acetic acid
-
Ethanol and acetone (for washing)
Procedure:
-
Mercerization:
-
Treat the plant cellulose with a concentrated solution of sodium hydroxide (e.g., 40% NaOH) for one hour at ambient temperature to produce alkali cellulose.
-
-
Methylation:
-
The reaction is typically carried out by reacting the alkali cellulose with methyl
-
Characterization of Methyl Cellulose Using Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA): A Technical Guide
Methyl cellulose (B213188) (MC) is a versatile, water-soluble polymer derived from cellulose, widely utilized in the pharmaceutical, food, and construction industries for its gelling, thickening, and stabilizing properties. For researchers, scientists, and drug development professionals, a thorough characterization of its physicochemical properties is paramount for ensuring quality, performance, and regulatory compliance. This technical guide provides an in-depth overview of two core analytical techniques, Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA), for the comprehensive characterization of methyl cellulose.
Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Elucidation
FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule.[1] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint."[1] For this compound, FTIR is instrumental in confirming its chemical identity by identifying its characteristic functional groups and can be used to assess properties like crystallinity.[2][3]
Experimental Protocol for FTIR Analysis
A common method for analyzing solid samples like this compound is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.
Methodology:
-
Instrument Setup: The analysis can be performed using an FTIR spectrometer equipped with a single reflection diamond ATR accessory.
-
Sample Preparation: A small amount of dry this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a spectral range of 4000-600 cm⁻¹ with a resolution of 2 cm⁻¹.[2] To improve the signal-to-noise ratio, multiple scans (e.g., 32 scans) are typically co-added.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.
-
Data Processing: The resulting spectrum is often baseline-corrected and normalized for analysis. For some quantitative analyses, the spectra may be deconvoluted using software to separate overlapping peaks.[2]
Interpretation of the this compound FTIR Spectrum
The FTIR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups.
Table 1: Summary of Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3468 | O-H Stretching | Hydroxyl Group | [4] |
| ~2933 | Asymmetric C-H Stretching | Methyl (CH₃) and Methylene (B1212753) (CH₂) Groups | [4] |
| ~2837 | Symmetric C-H Stretching | Methyl (CH₃) and Methylene (CH₂) Groups | [4] |
| ~1460 | C-H Bending | Methyl (CH₃) and Methylene (CH₂) Groups | [5] |
| ~1372 | C-H Bending | C-H in the anhydroglucose (B10753087) unit | [3] |
| ~1104-1035 | C-O-C Stretching | Ether linkage (anhydroglucose ring) | [6] |
| ~935 | OCH₃ Rocking | Methoxy (B1213986) Group | [6] |
Key Spectral Features:
-
Hydroxyl Group (O-H): A prominent broad band around 3468 cm⁻¹ is attributed to the stretching vibrations of the hydroxyl (-OH) groups.[4] The broadness of this peak is indicative of extensive intermolecular and intramolecular hydrogen bonding within the polymer structure.[5][7]
-
C-H Stretching: The peaks around 2933 cm⁻¹ and 2837 cm⁻¹ are characteristic of the asymmetric and symmetric C-H stretching vibrations of the methyl and methylene groups introduced during the methylation of cellulose.[4]
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of peaks that are highly specific to the molecule.[1] The intense bands between 1104 cm⁻¹ and 1035 cm⁻¹ are assigned to the C-O-C (ether) stretching of the cellulose backbone.[6] The peak near 1372 cm⁻¹ is associated with C-H bending vibrations.[3] A band around 935 cm⁻¹ can be linked to the methoxy (OCH₃) groups, confirming the methylation of the cellulose.[6]
Workflow for FTIR Analysis of this compound
Caption: Experimental workflow for the structural analysis of this compound using ATR-FTIR.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is primarily used to determine the thermal stability and compositional properties of materials.[8] For this compound, TGA provides critical information about its moisture content, thermal decomposition profile, and the amount of residual char.
Experimental Protocol for TGA
Methodology:
-
Instrument Setup: A thermogravimetric analyzer is used for the measurement.
-
Sample Preparation: A small, precisely weighed amount of the dried this compound sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina (B75360) or platinum).[9]
-
Data Acquisition: The sample is heated in an enclosed system under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).[8] A linear heating rate, commonly 10 °C/min, is applied over a temperature range, for instance, from room temperature (e.g., 25 °C) to 600 °C or higher.[9]
-
Data Recording: The instrument continuously records the sample's mass as a function of temperature, generating a TGA thermogram (mass vs. temperature).
Interpretation of the this compound TGA Thermogram
The TGA curve of this compound typically shows distinct stages of mass loss, which can be interpreted to understand its thermal behavior.
Table 2: Summary of Thermal Degradation Events for this compound from TGA
| Temperature Range (°C) | Event | Description | Reference |
| < 120 | Initial Weight Loss | Evaporation of absorbed moisture and loosely bound water. | [6] |
| ~280 - 360 | Main Decomposition | Primary thermal degradation of the this compound polymer backbone. | [10] |
| > 360 | Char Formation | Formation of a stable carbonaceous residue. | [8] |
Key Thermal Events:
-
Moisture Loss: An initial, minor weight loss is typically observed before 120 °C, corresponding to the evaporation of residual moisture absorbed by the hydrophilic polymer.[6]
-
Polymer Decomposition: The primary thermal degradation of this compound occurs in a single, significant step. This process generally commences at around 280 °C and concludes near 360 °C.[10] During this stage, the glycosidic linkages of the polymer backbone are cleaved, leading to the formation of volatile products and a substantial loss of mass.
-
Residual Mass: After the main decomposition, a certain percentage of the initial mass remains as a carbonaceous residue or char at higher temperatures (e.g., 500 °C).[8]
The first derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss against temperature. The peak of the DTG curve indicates the temperature at which the maximum rate of decomposition occurs, providing a more precise measure of the material's thermal stability.
Workflow for TGA of this compound
Caption: Experimental workflow for determining the thermal stability of this compound using TGA.
Conclusion
The complementary use of FTIR and TGA provides a robust framework for the characterization of this compound. FTIR spectroscopy offers detailed insights into the chemical structure and functional groups, confirming the material's identity. TGA delivers critical quantitative data on thermal stability, moisture content, and degradation kinetics. Together, these techniques enable researchers and developers to ensure the quality, consistency, and performance of this compound in various advanced applications, from controlled drug delivery systems to high-performance materials.
References
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cpuh.in [cpuh.in]
- 9. 2.5. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Methyl Cellulose in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl cellulose (B213188) (MC), a versatile cellulose ether widely employed in pharmaceuticals, food science, and various industrial applications. Understanding the solubility of methyl cellulose in different solvent systems is critical for formulation development, process optimization, and ensuring product performance. This document details the solubility of this compound in both aqueous and organic solvents, outlines key factors influencing its solubility, and provides detailed experimental protocols for solubility determination.
Core Principles of this compound Solubility
This compound is a derivative of cellulose where methoxy (B1213986) groups (-OCH₃) have replaced some of the hydroxyl groups (-OH) on the anhydroglucose (B10753087) units of the cellulose backbone. The extent of this substitution is defined by the Degree of Substitution (DS) , which represents the average number of methoxy groups per anhydroglucose unit and can theoretically range from 0 to 3. The DS is a primary determinant of this compound's solubility profile.[1]
In general, this compound with a DS between 1.3 and 2.6 is soluble in cold water.[1] This is due to the disruption of the extensive hydrogen bonding network present in unmodified cellulose by the methoxy groups, allowing water molecules to solvate the polymer chains.
Aqueous Solubility and Thermoreversible Gelation
A unique and critical property of aqueous this compound solutions is their thermoreversible gelation . This compound is readily soluble in cold water but becomes insoluble in hot water.[2] This phenomenon is governed by the Lower Critical Solution Temperature (LCST) , which for most commercial grades of this compound falls between 40°C and 50°C.[3]
Below the LCST, this compound is hydrated and soluble. As the temperature increases and approaches the LCST, the polymer chains begin to dehydrate, leading to increased polymer-polymer interactions via hydrophobic associations of the methyl groups. This results in the formation of a turbid solution and, upon further heating, a solid gel. This process is reversible, and the solution becomes clear and less viscous upon cooling.
The following diagram illustrates the influence of temperature on the aqueous solubility of this compound.
Organic Solvent Solubility
The solubility of this compound in organic solvents is almost entirely dependent on its Degree of Substitution. As the DS increases, the polymer becomes more hydrophobic, reducing its solubility in water and increasing its affinity for organic solvents.
The following diagram illustrates the relationship between the Degree of Substitution and the solubility of this compound in different solvent types.
Quantitative Solubility Data
While precise quantitative solubility data for this compound can vary between manufacturers and specific product grades, the following tables summarize the general solubility characteristics based on available literature.
Table 1: Aqueous Solubility of this compound (DS 1.5 - 1.9)
| Temperature | Solubility Description | Typical Concentration Range (wt%) |
| < 20°C | Readily Soluble | Low Viscosity Grades: up to 10%[4] |
| High Viscosity Grades: 2-3%[4] | ||
| 20°C - 40°C | Soluble | Decreasing solubility as temperature increases |
| 40°C - 50°C | Exhibits LCST, becomes insoluble | - |
| > 50°C | Insoluble | - |
Table 2: Organic Solvent Solubility of this compound as a Function of Degree of Substitution (DS)
| Degree of Substitution (DS) | Solvent | Solubility |
| > 2.1 | Ethanol | Soluble[5] |
| > 2.4 | Acetone, Ethyl Acetate | Soluble[5] |
| > 2.7 | Benzene, Toluene | Soluble in some cases[5] |
| General | Glacial Acetic Acid | Soluble[1] |
| General | Mixture of Ethanol and Chloroform (equal volumes) | Soluble[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the determination of this compound solubility.
Preparation of Aqueous this compound Solution
This protocol describes the standard method for dissolving this compound in water, which involves an initial dispersion in hot water followed by cooling to achieve complete dissolution.[7]
Materials and Equipment:
-
This compound powder
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Heat approximately one-third of the required volume of deionized water to 80-90°C.
-
While stirring vigorously, slowly add the weighed this compound powder to the hot water. This prevents the formation of lumps by ensuring the particles are thoroughly wetted before they can hydrate (B1144303) and swell.
-
Continue stirring until a uniform dispersion is achieved.
-
Add the remaining two-thirds of the water as cold water or ice to lower the temperature of the dispersion.
-
Continue stirring in a cold environment (e.g., an ice bath or refrigerator) until the solution becomes clear and viscous. This indicates that the this compound is fully dissolved.
Determination of Polymer Solubility (Adapted from ASTM D3132 Principles)
While the ASTM D3132 standard has been withdrawn, its principles provide a systematic approach to determining the solubility of a polymer in a range of solvents.[8][9] This method involves visual inspection of the polymer's dissolution in various solvents.
Materials and Equipment:
-
This compound sample
-
A selection of solvents with varying solubility parameters
-
Test tubes or vials with closures
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 0.1 g) into a series of test tubes.
-
Add a measured volume of each test solvent (e.g., 10 mL) to the respective test tubes.
-
Securely close the test tubes and agitate them using a vortex mixer or shaker for a predetermined period (e.g., 24 hours) at a controlled temperature.
-
After agitation, allow the samples to stand undisturbed and visually inspect for signs of dissolution.
-
Classify the solubility as:
-
Soluble: The solution is clear and free of any visible particles.
-
Partially Soluble: The solution is hazy or contains swollen, undissolved polymer.
-
Insoluble: The polymer remains as a distinct, undissolved solid.
-
-
Record the results for each solvent.
Measurement of Polymer Swelling Ratio
The swelling ratio provides a quantitative measure of a polymer's ability to absorb a solvent, which is indicative of its affinity for that solvent.[10][11]
Materials and Equipment:
-
Dried this compound sample
-
Solvent of interest
-
Beaker or vial
-
Analytical balance
-
Filter paper
Procedure:
-
Accurately weigh a sample of dry this compound (Wd).
-
Immerse the dry sample in an excess of the chosen solvent in a beaker or vial.
-
Allow the sample to swell for a sufficient period to reach equilibrium (this may take several hours to days).
-
Carefully remove the swollen sample from the solvent, gently blot the surface with filter paper to remove excess surface solvent, and immediately weigh the swollen sample (Ws).
-
Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd
Determination of Cloud Point
The cloud point is the temperature at which an aqueous solution of this compound becomes turbid upon heating, corresponding to its LCST.
Materials and Equipment:
-
This compound solution of a known concentration
-
Test tube or cuvette
-
Water bath with a temperature controller and a thermometer
-
Light source and a means to observe transmitted light (or a spectrophotometer)
Procedure:
-
Place the this compound solution in a test tube or cuvette.
-
Immerse the sample in a water bath at a temperature well below the expected cloud point (e.g., 20°C).
-
Slowly heat the water bath at a controlled rate (e.g., 1°C/minute).
-
Continuously monitor the clarity of the solution.
-
The cloud point is the temperature at which the solution first shows a distinct turbidity. If using a spectrophotometer, the cloud point can be defined as the temperature at which the transmittance of light at a specific wavelength (e.g., 500 nm) drops to a certain percentage (e.g., 50%) of its initial value.
Conclusion
The solubility of this compound is a complex property governed primarily by its degree of substitution and the temperature of the system. Its unique thermoreversible gelation in aqueous solutions and DS-dependent solubility in organic solvents make it a highly adaptable polymer for a wide range of scientific and industrial applications. The experimental protocols provided in this guide offer standardized methods for characterizing the solubility and related properties of this compound, enabling researchers and formulation scientists to effectively utilize this versatile excipient.
References
- 1. Methylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. News - Is methylcellulose soluble in water? [kimachemical.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. celluloseether.com [celluloseether.com]
- 6. phexcom.com [phexcom.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermoreversible Gelation of Methyl Cellulose
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cellulose (B213188) (MC), a derivative of the natural polymer cellulose, is a versatile excipient widely utilized in the pharmaceutical, food, and manufacturing industries.[1][2] One of its most remarkable and technologically significant properties is the ability of its aqueous solutions to undergo thermoreversible gelation. Below a certain temperature, known as the Lower Critical Solution Temperature (LCST), MC is fully dissolved, forming a viscous solution (sol).[3] Upon heating past the LCST, the solution undergoes a transition to a viscoelastic, opaque hydrogel.[4][5] This process is fully reversible; the hydrogel reverts to a solution upon cooling.[3][6]
This unique behavior is critical for a wide range of applications, particularly in drug delivery, where it enables the formulation of in-situ gelling systems for controlled release, ophthalmic preparations, and scaffolds for tissue engineering.[2][7] Understanding the core mechanism of this sol-gel transition is paramount for designing and optimizing MC-based formulations with specific gelation temperatures, mechanical strengths, and release kinetics. This guide provides a detailed examination of the molecular mechanisms, influencing factors, and key experimental techniques used to characterize this phenomenon.
The Core Mechanism of Thermoreversible Gelation
The gelation of methyl cellulose is a complex, multi-step process primarily driven by hydrophobic interactions and governed by entropy.[4][8] The process can be understood by examining the molecular state of the system below, at, and above the LCST.
Below the LCST (Sol State): At lower temperatures (e.g., room temperature), MC polymer chains are fully hydrated. Water molecules form cage-like structures, known as "clathrates," around the hydrophobic methoxy (B1213986) (-OCH₃) groups on the cellulose backbone through hydrogen bonding.[3][9] In this state, polymer-solvent (MC-water) interactions are dominant, keeping the polymer chains dissolved and resulting in a clear, viscous solution.[3]
Upon Heating (Sol-to-Gel Transition): As the temperature of the solution increases, the following events occur sequentially:
-
Increased Thermal Energy: The kinetic energy of both water and polymer molecules increases.
-
Dehydration of Methoxy Groups: The hydrogen-bonded water cages surrounding the hydrophobic methoxy groups become unstable and break down. This release of ordered water molecules into the bulk solvent leads to a significant increase in the overall entropy of the system, which is the primary thermodynamic driving force for gelation.[8][10]
-
Hydrophobic Association: With the hydrophobic methoxy groups now exposed, polymer-polymer interactions become favorable.[3][11] The MC chains begin to associate at these highly substituted, hydrophobic regions.[4]
-
Fibril Formation and Network Percolation: This polymer-polymer association is not random but leads to the self-assembly of MC chains into well-defined, semi-crystalline fibrils.[12][13] These fibrils have a remarkably uniform diameter of approximately 15 ± 2 nm.[12][14] As heating continues, these fibrils grow and entangle, percolating through the volume to form a continuous, three-dimensional network that entraps water, resulting in the formation of a turbid, viscoelastic hydrogel.[12]
Upon Cooling (Gel-to-Sol Transition): The process is fully reversible. As the system cools, the hydrophobic interactions weaken, and the polymer chains gain enough energy to disassociate. Water molecules can once again hydrate (B1144303) the methoxy groups, reforming the stable clathrate structures and causing the gel network to dissolve back into a sol.[3][6]
Differential Scanning Calorimetry (DSC) studies have revealed that this gelation is a multi-step endothermic process, indicating that heat is absorbed.[9][15] For low concentrations of MC, up to three distinct transitions can be observed:
-
First Transition (Low Temperature): Attributed to the breakdown of the spanning water-water hydrogen bond network into smaller clusters.[3][9]
-
Second Transition (Mid Temperature): Corresponds to the breakdown of the water cages surrounding the polymer's methoxy groups (polymer-water interactions).[3][9]
-
Third Transition (High Temperature): Related to the formation of hydrophobic domains through polymer-polymer interactions, leading to fibril creation.[3][9]
References
- 1. nbinno.com [nbinno.com]
- 2. guanxianghpmc.com [guanxianghpmc.com]
- 3. Toward a Better Understanding of the Gelation Mechanism of Methylcellulose via Systematic DSC Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Gelation of this compound and Its Application in Food - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Toward a Better Understanding of the Gelation Mechanism of Methylcellulose via Systematic DSC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fibrillar structure of methylcellulose hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Cellulose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of methyl cellulose (B213188) (MC) and its derivatives. It is intended to serve as a technical resource for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Physical and Chemical Properties
Methyl cellulose is a chemically modified derivative of cellulose, the most abundant natural polymer.[1] It is synthesized by substituting the hydroxyl groups of the anhydro-d-glucose units with methyl groups.[1][2] This modification imparts unique properties, making it a versatile excipient in various industries, including pharmaceuticals.[2] The key properties of this compound and its derivatives are largely influenced by the degree of substitution (DS) — the average number of methyl groups per glucose unit — and the molecular weight of the polymer chain.[3]
Solubility
The solubility of this compound derivatives is critically dependent on the DS. Generally, methyl celluloses with a DS between 1.3 and 2.5 are soluble in cold water, while those with a higher DS become soluble in organic solvents.[3] A peculiar characteristic of this compound is its inverse temperature-dependent solubility in water; it is soluble in cold water but becomes insoluble and forms a gel upon heating.[2] This phenomenon is attributed to the hydrophobic interactions between the methyl groups, which become more significant at elevated temperatures.
Viscosity
Aqueous solutions of this compound derivatives are known for their viscosity-enhancing properties.[4] The viscosity is influenced by several factors, including the molecular weight of the polymer, concentration, temperature, and the presence of other solutes.[5] Higher molecular weight and higher concentrations lead to a significant increase in viscosity.[5] As the temperature of a this compound solution is increased, the viscosity typically decreases until it reaches the gelation temperature, at which point the viscosity dramatically increases.[5]
Thermal Gelation
One of the most important properties of this compound is its ability to form a thermoreversible gel.[6] When an aqueous solution of this compound is heated, it undergoes a sol-gel transition at a specific temperature, known as the lower critical solution temperature (LCST).[7] This gelation is a result of the hydrophobic association of the polymer chains.[6] The process is reversible, and the gel reverts to a solution upon cooling.[2] The gelation temperature can be influenced by the concentration of this compound and the presence of salts.[1]
Biocompatibility and Applications in Drug Delivery
This compound and its derivatives are widely used in pharmaceutical formulations due to their biocompatible, non-toxic, and non-allergenic nature.[8] They serve various functions, including as binders, thickeners, film-forming agents, and controlled-release agents.[6][8] In controlled-release drug delivery systems, the polymer forms a gel barrier upon contact with gastrointestinal fluids, which modulates the release of the active pharmaceutical ingredient (API).[9]
Quantitative Data on Physical Properties
The following tables summarize key quantitative data for various this compound derivatives.
Table 1: Viscosity of this compound Derivatives
| Derivative | Concentration (% w/v) | Temperature (°C) | Viscosity (mPa·s) | Reference |
| This compound | 2 | 20 | 15 | [3] |
| This compound | 2 | 20 | 400 | [3] |
| This compound | 2 | 20 | 1500 | [3] |
| This compound | 2 | 20 | 4000 | [3] |
| Hydroxypropyl Methylcellulose (HPMC) | 2 | 20 | 200,000 | [4] |
Table 2: Thermal Properties of this compound Derivatives
| Property | This compound | Hydroxypropyl Methylcellulose (HPMC) | Reference |
| Gelation Temperature (°C) | 50-55 | 70-90 | [1] |
| Melting Point (°C) | 290-305 | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound derivatives are provided below.
Viscosity Measurement
Objective: To determine the dynamic viscosity of a this compound solution.
Apparatus: Concentric cylinder rheometer.[11]
Procedure:
-
Sample Preparation: Prepare a 2% (w/v) solution of this compound in deionized water. For samples with a viscosity below 600 mPa·s, use a 2% concentration; for those above, a 2% solution is also standard, but sample size may be adjusted.[12]
-
Instrument Setup:
-
Set the temperature of the rheometer to 20 ± 0.1°C.[11]
-
Select the appropriate spindle and guard combination for the expected viscosity range.
-
-
Measurement:
-
Equilibrate the sample to the set temperature.
-
Measure the viscosity at a shear rate of 80 s⁻¹.[11]
-
-
Data Analysis: Record the dynamic viscosity in mPa·s.
Rheological Characterization of Hydrogels
Objective: To characterize the viscoelastic properties of a this compound hydrogel.
Apparatus: Rotational rheometer with parallel plate geometry.[13][14]
Procedure:
-
Sample Preparation: Prepare the hydrogel sample and transfer approximately 2 mL onto the lower Peltier plate of the rheometer.[13]
-
Instrument Setup:
-
Measurement Protocol: [15]
-
Time Sweep: To determine the gelation time.
-
Strain Sweep: To identify the linear viscoelastic region (LVER).
-
Frequency Sweep: To determine the storage (G') and loss (G'') moduli as a function of frequency.
-
-
Data Analysis: Analyze the data to determine the equilibrium modulus and gelation time.[15]
Differential Scanning Calorimetry (DSC)
Objective: To study the thermal transitions, such as gelation, of this compound solutions.
Apparatus: Differential Scanning Calorimeter.[16]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound solution into an aluminum DSC pan and hermetically seal it.[17]
-
Instrument Setup:
-
Measurement: Run the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic or exothermic peaks associated with thermal events like gelation.[7]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Apparatus: Thermogravimetric Analyzer.[19]
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the this compound powder into a TGA pan.[20]
-
Instrument Setup:
-
Measurement: Initiate the heating program and continuously record the sample weight as a function of temperature.[21]
-
Data Analysis: Analyze the TGA curve (weight % vs. temperature) and its derivative (DTG) to determine the onset of decomposition and the temperatures of maximum weight loss.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and degree of substitution of this compound derivatives.
Apparatus: NMR Spectrometer.[23]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument Setup:
-
Place the NMR tube containing the sample into the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra.[23]
-
-
Measurement: Run the NMR experiment according to standard instrument protocols.
-
Data Analysis: Analyze the chemical shifts and integration of the peaks in the spectra to determine the positions and number of methyl substituents, which allows for the calculation of the degree of substitution.[24]
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate important mechanisms and workflows related to this compound derivatives.
Caption: Thermoreversible gelation mechanism of this compound.
Caption: Controlled drug release from a this compound matrix.
Caption: General workflow for the characterization of polymers.
References
- 1. Methylcellulose Based Thermally Reversible Hydrogel System for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celluloseether.com [celluloseether.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypropyl Methylcellulose (HPMC) Viscosity Test Experiment - Kemox [kemoxcellulose.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fundamentals and Calibration of the DSC Technique for Hydrogel Thermoporometry | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 9. Hydroxypropyl Methylcellulose-based Controlled Release Dosage by Melt Extrusion and 3D Printing: Structure and Drug Release Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 9004-67-5 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Methods to characterize granular hydrogel rheological properties, porosity, and cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 16. 2.4. Differential Scanning Calorimetry [bio-protocol.org]
- 17. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 18. tainstruments.com [tainstruments.com]
- 19. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 20. m.youtube.com [m.youtube.com]
- 21. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. eurekaselect.com [eurekaselect.com]
The Evolving Legacy of Methyl Cellulose: A Technical Guide to its Historical Development in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cellulose (B213188) (MC), a synthetic derivative of the natural polymer cellulose, has quietly underpinned significant advancements across a multitude of scientific disciplines for decades. From its origins as a simple thickening agent to its current role as a sophisticated scaffold in three-dimensional (3D) cell culture and a critical component in advanced drug delivery systems, the journey of methyl cellulose is a story of evolving chemical ingenuity and expanding biological application. This in-depth technical guide explores the historical development of this compound in scientific research, providing a comprehensive resource for professionals in the field. We will delve into its discovery and synthesis, chronicle its expanding applications, and provide detailed experimental protocols for its key uses.
A Historical Overview: From Obscurity to Ubiquity
The story of this compound begins in the early 20th century, emerging from the burgeoning field of polymer chemistry. While cellulose itself has been a fundamental raw material for centuries, its chemical modification to create derivatives with unique properties opened up new avenues for scientific and industrial exploration.
Early Synthesis and Commercialization:
The initial synthesis of this compound is credited to the German chemist and Nobel laureate Hermann Staudinger in the early 1920s. His pioneering work on macromolecules laid the foundation for understanding and manipulating polymers like cellulose. The commercial production of this compound began in the 1930s, primarily for use as a thickener and emulsifier in various industries, including food and cosmetics. Its non-toxic, non-allergenic, and indigestible nature made it a safe and versatile additive.[1]
The manufacturing process involves treating cellulose, typically from wood pulp or cotton, with a caustic solution like sodium hydroxide (B78521), followed by reaction with methyl chloride. This process substitutes hydroxyl groups on the cellulose backbone with methoxy (B1213986) groups, altering its physical and chemical properties.[1][2]
Entry into Scientific Research:
The unique properties of this compound, particularly its ability to form a viscous, clear, and thermo-reversible gel, soon caught the attention of researchers. In its early days in the laboratory, it was primarily used as a substitute for natural gums and as a sizing agent in paper conservation.[3] Its non-toxic and inert nature made it an ideal candidate for applications where minimal interference with biological processes was crucial.
Quantitative Insights: The Growth of a Versatile Polymer
Market Growth and Projections:
The global this compound market has seen steady growth, driven by its diverse applications in pharmaceuticals, construction, food, and cosmetics.[4] The pharmaceutical sector, in particular, accounts for a significant share of the market, highlighting the compound's importance in drug development and formulation.[4]
| Metric | 2022 | 2023 (est.) | 2028 (proj.) | CAGR (2023-2028) |
| Global Market Value (USD Million) | 1,364.04 | - | 1,940.96 | 6.06% |
Source: Absolute Reports, 2023[5]
| Metric | 2023 (est.) | 2032 (proj.) | CAGR (2023-2032) |
| Global Market Volume (Thousand Tons) | 256 | - | - |
| Global Market Growth Rate | - | - | 3.53% |
Source: ChemAnalyst, 2023[4]
Evolution of Viscosity Grades:
A key factor in the expanding application of this compound has been the development of various viscosity grades. Manufacturers can control the degree of substitution (DS) and the polymer chain length during synthesis to produce this compound with a wide range of viscosities.[6][7] This allows researchers and formulators to select a grade with the precise thickening and gelling properties required for their specific application.
| Viscosity Grade | Typical Viscosity Range (2% solution at 20°C, mPa·s) | Common Applications in Research |
| Low Viscosity | < 100 | Tablet coating, film formation, suspending agent. |
| Medium Viscosity | 100 - 4,000 | Cell culture (e.g., CFU assays), drug release matrices. |
| High Viscosity | > 4,000 | 3D cell culture scaffolds, hydrogels for tissue engineering, thickeners for topical formulations. |
Key Applications in Scientific Research: A Chronological Perspective
The adoption of this compound in scientific research has been a gradual but continuous process, with its applications evolving from simple laboratory reagents to sophisticated tools in cutting-edge research.
Early Adopter: Cell and Tissue Culture
One of the earliest and most impactful applications of this compound in scientific research was in the field of cell culture. Its ability to form a semi-solid, biocompatible gel made it an ideal medium for culturing cells in a three-dimensional environment.
Colony-Forming Unit (CFU) Assays:
The development of the colony-forming unit (CFU) assay in the 1960s revolutionized the study of hematopoietic stem and progenitor cells. This assay relies on a semi-solid medium to immobilize cells, allowing individual progenitor cells to proliferate and form distinct colonies. This compound quickly became the gelling agent of choice for this application due to its clarity, inertness, and ability to support the growth of various hematopoietic lineages.
Viral Plaque Assays:
Similarly, in virology, this compound found a crucial role in viral plaque assays. This technique is used to quantify the number of infectious virus particles in a sample. A layer of semi-solid medium, often containing this compound, is overlaid on a monolayer of host cells infected with the virus. The this compound restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques) that can be counted.
A Paradigm Shift in Drug Delivery
The pharmaceutical industry has extensively utilized this compound and its derivatives, such as hydroxypropyl methylcellulose (B11928114) (HPMC), for decades. Its versatility as an excipient has been instrumental in the development of various drug delivery systems.[8]
Controlled-Release Formulations:
This compound's ability to form a hydrogel matrix that swells in the presence of water makes it an excellent candidate for controlled-release drug formulations.[8] When a tablet containing this compound is ingested, it forms a gel layer that controls the rate at which the active pharmaceutical ingredient (API) is released. This allows for sustained drug delivery over an extended period, improving patient compliance and therapeutic efficacy.
Tablet Binding and Coating:
In tablet manufacturing, this compound serves as a binder, providing the necessary cohesiveness to the tablet components.[9] Its film-forming properties also make it an ideal material for tablet coating, which can protect the API from degradation, mask unpleasant tastes, and facilitate swallowing.[9]
The Frontier of 3D Cell Culture and Tissue Engineering
More recently, this compound has emerged as a key player in the rapidly advancing fields of 3D cell culture and tissue engineering. Its biocompatibility, tunable mechanical properties, and ability to support cell growth make it an attractive scaffold material.
Studying Mechanotransduction:
The physical properties of the extracellular matrix (ECM) play a critical role in regulating cell behavior through a process called mechanotransduction. Researchers are now using this compound-based hydrogels to create 3D cell culture models with defined stiffness and mechanical properties.[10] This allows them to investigate how mechanical cues from the microenvironment influence cell differentiation, proliferation, and signaling. While this compound itself is not known to directly activate specific signaling pathways, it provides the essential 3D environment that enables the study of these complex cellular processes.
dot
Caption: Mechanotransduction in a 3D this compound Scaffold.
Detailed Experimental Protocols
To provide practical guidance for researchers, this section outlines detailed methodologies for key experiments involving this compound.
Synthesis of this compound (Laboratory Scale)
This protocol describes a general method for the synthesis of this compound from cellulose via Williamson ether synthesis.[11]
Materials:
-
Cellulose (e.g., from cotton linters or wood pulp)
-
Sodium hydroxide (NaOH), 50% solution
-
Methylene (B1212753) chloride (CH₂Cl₂) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Acetone
-
Acetic acid, 10% solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Reflux apparatus
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Mercerization: In a beaker, suspend 5 g of cellulose in 100 mL of 50% NaOH solution. Stir the mixture vigorously with a magnetic stirrer for 24 hours at room temperature to form alkali cellulose.
-
Etherification: Filter the alkali cellulose using a Buchner funnel and wash the residue with acetone. Transfer the residue to a round-bottom flask. Add 50 mL of methylene chloride (or dimethyl sulfate) and 100 mL of acetone.
-
Set up the reflux apparatus and heat the mixture to 60-70°C for 6 hours with continuous stirring.
-
Neutralization and Purification: After cooling, neutralize the reaction mixture by adding 10% acetic acid until the pH is neutral.
-
Filter the solid product and wash it thoroughly with hot distilled water to remove unreacted reagents and byproducts.
-
Drying: Dry the purified this compound in an oven at 50°C for 6 hours. The final product will be a white to off-white powder.
dot
Caption: Workflow for the laboratory synthesis of this compound.
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This protocol provides a detailed method for performing a CFU assay using a commercially available this compound-based medium.
Materials:
-
Hematopoietic cells (e.g., bone marrow, peripheral blood mononuclear cells)
-
This compound-based medium (e.g., MethoCult™)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
-
Sterile 35 mm culture dishes
-
Sterile syringes (3 mL and 10 mL) and blunt-end needles (16-gauge)
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Prepare this compound Medium: Thaw the this compound medium at room temperature or overnight at 4°C. Once thawed, vortex the medium vigorously to ensure homogeneity. Let it stand for 5-10 minutes to allow bubbles to dissipate.
-
Prepare Cell Suspension: Prepare a single-cell suspension of your hematopoietic cells in IMDM with 2% FBS. Count the cells and adjust the concentration to 10 times the final desired plating concentration.
-
Mix Cells with Medium: In a sterile tube, add the appropriate volume of the cell suspension to the this compound medium. For example, add 0.3 mL of the 10x cell suspension to 3 mL of this compound medium. Vortex the tube vigorously to ensure a uniform mixture.
-
Plating: Using a 3 mL syringe with a 16-gauge blunt-end needle, draw up the cell-methyl cellulose mixture. Dispense 1.1 mL of the mixture into each 35 mm culture dish, ensuring even distribution by gently tilting and rotating the dish.
-
Incubation: Place the culture dishes in a larger petri dish containing a small, open dish of sterile water to maintain humidity. Incubate at 37°C in a 5% CO₂ humidified incubator for 10-14 days.
-
Colony Counting: After the incubation period, use an inverted microscope to count and classify the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
dot
Caption: Experimental workflow for a Colony-Forming Unit (CFU) assay.
Conclusion and Future Perspectives
The historical development of this compound in scientific research is a testament to its remarkable versatility and enduring relevance. From its humble beginnings as an industrial thickener, it has evolved into an indispensable tool in cell biology, drug development, and regenerative medicine. The ability to precisely tune its physical properties, combined with its biocompatibility and chemical inertness, has secured its place in the modern research laboratory.
Looking ahead, the applications of this compound are poised to expand even further. Its use in 3D bioprinting and the development of more sophisticated in vitro models of human tissues and diseases are particularly promising areas of research. As our understanding of the intricate interplay between cells and their microenvironment deepens, the demand for well-characterized and customizable biomaterials like this compound will undoubtedly continue to grow. The ongoing innovation in cellulose chemistry will likely lead to the development of new derivatives with even more advanced functionalities, ensuring that the legacy of this compound in scientific discovery continues for many years to come.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the production process of methylcellulose - HPMC manufacturer [hpmcmanufacturer.com]
- 3. capecrystalbrands.com [capecrystalbrands.com]
- 4. This compound Market Size, Growth, Share & Forecast, 2032 [chemanalyst.com]
- 5. absolutereports.com [absolutereports.com]
- 6. The Ultimate HPMC Grades Breakdown: Choose the Right HPMC grade [wotaichem.com]
- 7. melacoll.com [melacoll.com]
- 8. celluloseether.com [celluloseether.com]
- 9. Pharmaceutical Grade this compound Properties Guide [landu-china.com]
- 10. Three-Dimensional Culture in a Methylcellulose-Based Hydrogel to Study the Impact of Stiffness on Megakaryocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijstr.org [ijstr.org]
Safety and Biocompatibility of Methyl Cellulose in Laboratory Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl cellulose (B213188), a synthetic derivative of cellulose, is a widely utilized polymer in a multitude of laboratory applications, ranging from cell culture to drug delivery systems. Its prevalence is attributed to its unique physicochemical properties, including high viscosity in aqueous solutions, thermal gelation, and general inertness. This technical guide provides a comprehensive overview of the safety and biocompatibility of methyl cellulose for laboratory use. It consolidates toxicological data, outlines standardized experimental protocols for biocompatibility assessment, and explores the current understanding of its interaction with biological systems. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely utilize this compound in their work.
Chemical and Physical Properties
This compound is produced by the chemical modification of cellulose, a natural polymer found in plants. The process involves the substitution of hydroxyl groups with methoxy (B1213986) groups, rendering it water-soluble. The degree of substitution influences its physical properties, such as viscosity and thermal gelation temperature. Pharmaceutical and laboratory-grade this compound is typically a white to off-white, odorless, and tasteless powder.
Regulatory Status and General Safety
This compound has a long history of safe use in various industries, including food and pharmaceuticals.[1][2] It is designated as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA).[1][2] Toxicological studies have consistently demonstrated its low toxicity profile.[2] Being indigestible and not absorbed by the human body, it is excreted largely unchanged.[1][2]
Quantitative Toxicological Data
The following tables summarize key quantitative data on the safety of this compound derived from various studies.
Table 1: In Vivo Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | [3] |
| NOAEL | Rat | Oral (24-month study) | 500 mg/kg/day | [3] |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Assay | Result | Concentration | Reference |
| L929 (mouse fibroblast) | MTT Assay | Non-cytotoxic (>70% viability) | Up to 10 mg/mL | [4] |
| Primary rat astrocytes | Not specified | No cell death observed | Up to 8% | [1] |
| ARPE-19 (human retinal pigment epithelial) | Not specified | Good tolerability, low toxicity | Not specified | [5] |
Biocompatibility Assessment: Experimental Protocols
Standardized testing is crucial to ensure the biocompatibility of this compound for specific laboratory applications, particularly those involving direct contact with cells or tissues. The International Organization for Standardization (ISO) 10993 provides a framework for the biological evaluation of medical devices and materials.[6][7][8][9]
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13][14]
Objective: To determine the potential of this compound to cause cytotoxic effects on a mammalian cell line.
Materials:
-
This compound solution (sterile, various concentrations)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the sterile this compound solution in culture medium. Remove the existing medium from the cells and replace it with 100 µL of the this compound solutions of varying concentrations. Include positive (e.g., latex extract) and negative (culture medium alone) controls.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect according to ISO 10993-5.[4]
Hemocompatibility: Hemolysis Assay (ISO 10993-4)
This assay evaluates the potential of a material to cause hemolysis (the rupture of red blood cells).[11][15][16][17][18]
Objective: To determine if this compound or its leachables cause hemolysis of red blood cells.
Materials:
-
This compound solution or solid material
-
Fresh human or rabbit blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., distilled water)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Blood Preparation: Dilute fresh anticoagulated blood with PBS.
-
Incubation: Add the this compound sample (solution or solid material) to a tube containing the diluted blood. The ratio of the material surface area or volume to the blood volume should be defined. Incubate the tubes with gentle agitation at 37°C for a specified period (e.g., 3-4 hours).
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis). A hemolysis rate of over 5% is typically considered significant.
In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)
This test assesses the local pathological effects on living tissue at the macroscopic and microscopic levels after implantation of the material.[3][10][19][20][21]
Objective: To evaluate the local tissue response to subcutaneously implanted this compound.
Materials:
-
Sterile this compound hydrogel or scaffold
-
Animal model (e.g., mouse or rat)
-
Surgical instruments
-
Anesthesia
-
Histological processing reagents (formalin, ethanol, xylene, paraffin)
-
Microtome and microscope slides
-
Stains (e.g., Hematoxylin and Eosin - H&E)
Protocol:
-
Implantation: Anesthetize the animal and make a small incision on the dorsal side. Create a subcutaneous pocket and insert the sterile this compound implant. Suture the incision.
-
Observation: Monitor the animals for signs of inflammation, irritation, or other adverse reactions at the implantation site over a defined period (e.g., 1, 4, and 12 weeks).
-
Tissue Harvesting: At the end of the study period, euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Processing: Fix the tissue in 10% neutral buffered formalin, process it through graded alcohols and xylene, and embed it in paraffin.
-
Sectioning and Staining: Section the paraffin-embedded tissue using a microtome and mount the sections on microscope slides. Stain the sections with H&E to visualize cell nuclei and cytoplasm.
-
Microscopic Evaluation: A qualified pathologist should examine the slides for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages, giant cells), fibrosis, necrosis, and tissue integration.
Interaction with Cellular Signaling Pathways
The inert nature of this compound suggests that it is unlikely to directly participate in specific signaling pathways. However, as a component of the cellular microenvironment in 3D cultures or as a drug delivery vehicle, it can indirectly influence cellular behavior.
Some studies on cellulose derivatives have suggested potential interactions with inflammatory signaling. For instance, hydroxypropyl methylcellulose (B11928114) has been shown to modulate the expression of genes related to inflammation and immune responses.[4] Furthermore, cellulose sulfate, another derivative, has been found to interact with and modulate the TGF-β signaling pathway, which is crucial in cell growth, differentiation, and extracellular matrix production.[22][23]
While direct evidence for this compound is limited, it is plausible that its physical properties, such as stiffness and ligand presentation when used as a scaffold, could influence mechanotransduction pathways that in turn affect signaling cascades like the TGF-β/SMAD pathway. Further research is needed to elucidate the direct and indirect effects of this compound on specific cellular signaling pathways.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for In Vitro and In Vivo Biocompatibility Testing of this compound.
Potential Signaling Pathway Interaction
Caption: Potential Indirect Influence of this compound on TGF-β Signaling Pathway.
Conclusion
This compound is a remarkably safe and biocompatible polymer for a wide array of laboratory applications. Its GRAS status, coupled with a substantial body of toxicological data, supports its use in sensitive applications such as cell culture and in vivo studies. Adherence to standardized biocompatibility testing protocols, such as those outlined in ISO 10993, is essential to ensure its suitability for specific research needs. While direct interactions with cellular signaling pathways are not well-documented, its role as a scaffold and delivery vehicle can indirectly influence cellular behavior. The information and protocols provided in this guide serve as a valuable resource for the safe and effective implementation of this compound in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Characterization and Evaluation of Commercial Carboxythis compound Potential as an Active Ingredient for Cosmetics [mdpi.com]
- 5. Design of an in situ forming methylcellulose hydrogel as universal vehicle for preclinical intravitreal injection of particulate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proceedings.bas.bg [proceedings.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative In Vivo Biocompatibility of Cellulose-Derived and Synthetic Meshes in Subcutaneous Transplantation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mddionline.com [mddionline.com]
- 12. researchgate.net [researchgate.net]
- 13. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. measurlabs.com [measurlabs.com]
- 17. Frontiers | Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility [frontiersin.org]
- 18. nhiso.com [nhiso.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Biocompatibility of Subcutaneously Implanted Plant-Derived Cellulose Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
Methodological & Application
Preparation of Methyl Cellulose Stock Solution for Cell Culture: An Application Note and Protocol
Introduction
Methyl cellulose (B213188) is a versatile, water-soluble polymer derived from cellulose that is widely utilized in cell culture applications. Its ability to form a semi-solid gel at room temperature while being biocompatible makes it an ideal matrix for a variety of cellular assays.[1][2] In cell culture, methyl cellulose is primarily used to increase the viscosity of the medium, which is crucial for immobilizing cells and allowing for the clonal growth of colonies, such as in hematopoietic colony-forming unit (CFU) assays.[3][4] It also serves as a protective agent, shielding cells from mechanical stress in suspension cultures.[5] This application note provides a detailed protocol for the preparation of a sterile this compound stock solution suitable for various cell culture applications.
Key Considerations
The preparation of a this compound solution requires careful attention to temperature and technique to ensure complete dissolution and sterility. The viscosity of the final solution is a critical parameter and is dependent on the concentration and the molecular weight of the this compound used.[1] High-viscosity this compound is typically used for creating semi-solid media, while lower viscosity options are available for thickening liquid media.[4] Sterilization is paramount, and autoclaving is a common method, although it is generally only suitable for lower concentrations of this compound (0.5-1%) to prevent the polymer from precipitating out of solution.[3][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of a this compound stock solution.
| Parameter | Value | Notes |
| This compound Powder | ||
| Concentration (Stock Solution) | 2-3% (w/v) | Higher concentrations are difficult to dissolve and may not be suitable for autoclaving.[7][8] |
| Final Working Concentration | 0.8 - 1.5% (w/v) | Dependent on the specific application and desired viscosity. |
| Solvent (e.g., Distilled Water or Cell Culture Medium) | ||
| Hot Water Temperature | 80°C to boiling | Used to initially disperse the this compound powder.[7][8][9] |
| Cold Water/Medium Temperature | 0 - 5°C | Added to the hot dispersion to facilitate dissolution.[7][8] |
| Sterilization | ||
| Autoclave Conditions | 121°C, 15 psi, 15-20 minutes | Suitable for 0.5-1% this compound solutions.[3][6] |
| Storage | ||
| Short-term Storage | 4°C for up to one week | [9] |
| Long-term Storage | -20°C | [9] |
Experimental Protocols
This section details two common methods for preparing a this compound stock solution.
Method 1: Hot/Cold Dissolution Technique
This method is widely used to achieve complete dissolution of high-viscosity this compound.
Materials:
-
This compound powder (appropriate viscosity for the intended application)
-
Sterile, distilled water or cell culture medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM)
-
Sterile magnetic stir bar and stir plate
-
Sterile beaker or bottle
-
Autoclave
-
Refrigerator or ice bath
Protocol:
-
Determine the required volume and concentration of the this compound stock solution. For a 3% stock solution, use 3g of this compound powder for every 100mL of solvent.
-
Divide the total solvent volume into two portions: approximately one-third as hot solvent and two-thirds as cold solvent.
-
Heat the one-third portion of the solvent to 80°C - 100°C.[7][8]
-
In a sterile beaker with a sterile magnetic stir bar, add the this compound powder to the hot solvent while stirring continuously. This will create a uniform dispersion of the powder particles.
-
Once the powder is thoroughly wetted, add the remaining two-thirds of the cold solvent (0-5°C) to the mixture while continuing to stir.[7][8]
-
Continue stirring the solution in a cold environment (e.g., on ice or in a refrigerator) until the this compound is completely dissolved. This may take several hours or overnight. The solution should become clear and viscous.
-
For sterilization, if the final concentration is 1% or lower, the solution can be autoclaved.[3][6] For higher concentrations, it is recommended to prepare the solution using sterile components and aseptic techniques.
-
Store the sterile stock solution at 4°C for short-term use or at -20°C for long-term storage.[9]
Method 2: Autoclave-Assisted Dissolution
This method is simpler and suitable for lower concentrations of this compound.
Materials:
-
This compound powder
-
Sterile, distilled water
-
Sterile magnetic stir bar and stir plate
-
Autoclavable bottle
-
Autoclave
Protocol:
-
Weigh the desired amount of this compound powder for a 0.5-1% (w/v) solution.
-
Add the powder to an autoclavable bottle containing the required volume of distilled water and a sterile magnetic stir bar.
-
Securely cap the bottle, leaving the cap slightly loose to allow for pressure equalization.
-
Autoclave the mixture at 121°C and 15 psi for 15-20 minutes.[3][6]
-
After autoclaving, allow the solution to cool to room temperature.
-
Place the bottle on a magnetic stir plate and stir until the this compound is completely dissolved. This may take several hours.
-
Store the sterile solution at 4°C.
Experimental Workflow and Signaling Pathways
The preparation of this compound stock solution is a linear workflow. The following diagram illustrates the key steps of the Hot/Cold Dissolution Technique.
References
- 1. Shear rheology of this compound based solutions for cell mechanical measurements at high shear rates - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01515C [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound viscosity: 15 cP, BioReagent, cell culture mammalian 9004-67-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Methylcellulose for cell culture | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 6. Can methylcellulose be autoclaved? | UK Science Technician Community [community.preproom.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. research.chop.edu [research.chop.edu]
Application Notes and Protocols for Methylcellulose-Based Colony Forming Unit (CFU) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony Forming Unit (CFU) assay, also known as the methylcellulose (B11928114) assay, is a fundamental in vitro technique for the quantification and characterization of hematopoietic progenitor cells.[1] This assay is predicated on the capacity of individual hematopoietic progenitors to proliferate and differentiate within a semi-solid medium, forming discrete colonies.[1][2] The resulting colonies can be enumerated and morphologically classified to determine the frequency and differentiation potential of various hematopoietic lineages, such as erythroid (E), granulocyte-macrophage (GM), and mixed granulocyte-erythroid-macrophage-megakaryocyte (GEMM) lineages.[2]
This application note provides a detailed protocol for performing a methylcellulose-based CFU assay, guidance on data interpretation, and troubleshooting tips.
Principle of the Assay
Individual hematopoietic progenitor cells, termed colony-forming units (CFUs), are cultured in a semi-solid methylcellulose-based medium supplemented with specific cytokines and growth factors.[3] This environment supports the proliferation and differentiation of a single progenitor cell into a distinct colony of mature cells.[3] The number and type of colonies that form are indicative of the frequency and lineage potential of the progenitor cells present in the initial sample.[3]
Materials and Equipment
Reagents
-
Cells: Bone marrow, peripheral blood, cord blood, or purified CD34+ cells.[1]
-
Methylcellulose-based Medium: A variety of commercial formulations are available, with or without cytokines (e.g., MethoCult™).[4][5] Formulations can be serum-free or contain fetal bovine serum (FBS) and are often supplemented with cytokines like EPO, SCF, IL-3, GM-CSF, G-CSF, and IL-6.[2]
-
Iscove's Modified Dulbecco's Medium (IMDM): Used for cell washing and dilution.[1]
-
Fetal Bovine Serum (FBS): For cell washing medium.
-
Phosphate-Buffered Saline (PBS): For cell washing.
-
Sterile Water: For humidification during incubation.[2]
-
(Optional) Red Blood Cell (RBC) Lysis Buffer: For samples with high RBC content.
-
(Optional) Ficoll-Paque™: For mononuclear cell isolation from peripheral blood.[1]
Equipment
-
37°C, 5% CO2 humidified incubator
-
Inverted microscope
-
Centrifuge
-
Vortex mixer
-
Hemocytometer or automated cell counter
-
35 mm non-tissue culture treated petri dishes
-
100 mm culture dishes (to hold the 35 mm dishes and a water dish)
-
15 mL and 50 mL conical tubes
-
3 mL and 10 mL syringes
-
16-gauge and 14-gauge blunt-end needles
-
Serological pipettes and pipette aid
-
Micropipettors and sterile tips
-
Sharps container
Experimental Protocol
A step-by-step procedure for setting up a CFU assay is outlined below.[6]
Preparation of Methylcellulose Medium
-
Thaw the methylcellulose medium overnight at 2-8°C or at room temperature.[1][7] Note: Do not thaw at 37°C as this can cause the formation of lumps.[8]
-
Once completely thawed, shake the bottle vigorously to ensure the contents are well-mixed.[1]
-
Let the bottle stand for 30-60 minutes to allow air bubbles to escape.[1]
-
Using a 10 mL syringe with a 14-gauge needle, aliquot the required volume of medium for the experiment into sterile vials. The high viscosity of the medium necessitates the use of a syringe and large-gauge needle for accurate measurement.
Preparation of Cells
-
Cell Isolation: Isolate mononuclear cells from the desired source (e.g., bone marrow, peripheral blood) using standard methods. For peripheral blood, a Ficoll-Paque™ density gradient centrifugation is recommended to isolate mononuclear cells.[1]
-
Cell Counting: Resuspend the cells in IMDM with 2% FBS and perform a cell count using a hemocytometer or an automated cell counter.[7]
-
Cell Dilution: Dilute the cell suspension to the desired plating concentration in IMDM with 2% FBS. It is advisable to plate cells at two different concentrations to ensure an optimal number of colonies for counting.[7]
Plating Cells in Methylcellulose
-
Add the appropriate volume of the cell suspension to the aliquoted methylcellulose medium. A common ratio is 0.3 mL of cell suspension to 3 mL of methylcellulose medium.[7]
-
Vortex the tube vigorously to ensure a homogenous mixture of cells and medium.
-
Let the tube stand for approximately 5-20 minutes to allow any newly introduced air bubbles to dissipate.[1]
-
Using a 3 mL syringe with a 16-gauge blunt-end needle, draw up the cell/methylcellulose mixture.[7]
-
Dispense 1.1 mL of the mixture into each 35 mm non-tissue culture treated petri dish.[1]
-
Gently rotate and tilt the dish to spread the medium evenly across the entire surface.[1][7]
Incubation
-
Place two replicate 35 mm dishes into a 100 mm culture dish.[2]
-
Add an uncovered 35 mm dish containing 3-4 mL of sterile water to the 100 mm dish to maintain humidity.[1][2]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.[1]
-
The typical incubation period is 14-16 days for human cells and may be shorter for murine cells.[1][9] Avoid disturbing the plates during incubation to prevent shifting of colonies.[1]
Colony Counting and Analysis
-
After the incubation period, enumerate and classify the colonies using an inverted microscope.
-
Colonies are identified based on their morphology.
-
Results are typically expressed as the number of CFUs per a given number of plated cells.
Data Presentation
The quantitative data from a CFU assay should be summarized in a clear and structured format.
Table 1: Recommended Cell Plating Densities
| Cell Source | Recommended Number of Cells per 35 mm Dish |
| Human Bone Marrow | 1 - 5 x 10^4 |
| Human Peripheral Blood | 1 - 5 x 10^5 |
| Human Cord Blood | 0.5 - 2 x 10^4 |
| Purified Human CD34+ Cells | 0.5 - 2 x 10^3 |
| Mouse Bone Marrow | 1 - 2 x 10^4 |
Note: These are starting recommendations and may require optimization.
Table 2: Morphological Characteristics of Common Colony Types
| Colony Type | Abbreviation | Morphological Description |
| Colony Forming Unit-Granulocyte, Macrophage | CFU-GM | Heterogeneous population of colorless granulocytes and larger, round macrophages. |
| Colony Forming Unit-Granulocyte | CFU-G | Homogeneous population of small, colorless granulocytes. |
| Colony Forming Unit-Macrophage | CFU-M | Homogeneous population of large, round, colorless macrophages.[1] |
| Burst Forming Unit-Erythroid | BFU-E | Large, multi-focal colonies with a reddish hue due to hemoglobin. |
| Colony Forming Unit-Erythroid | CFU-E | Small, single clusters of hemoglobinized cells. |
| Colony Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte | CFU-GEMM | Large, multi-lineage colonies containing granulocytes, macrophages, and erythroid cells.[1] |
Signaling Pathways and Experimental Workflow
The CFU assay is influenced by a complex network of signaling pathways initiated by the cytokines present in the culture medium. These cytokines bind to specific receptors on the surface of hematopoietic progenitor cells, activating intracellular signaling cascades that promote survival, proliferation, and differentiation.
Caption: Cytokine-mediated signaling in hematopoietic progenitors.
The experimental workflow for a methylcellulose-based CFU assay can be visualized as a series of sequential steps.
References
- 1. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. m.youtube.com [m.youtube.com]
- 8. stemcell.com [stemcell.com]
- 9. stemcell.com [stemcell.com]
Application Notes and Protocols for 3D Bioprinting of Tissues Using Methylcellulose Hydrogel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) bioprinting has emerged as a transformative technology in tissue engineering and regenerative medicine, enabling the fabrication of complex, cell-laden constructs that mimic the architecture and function of native tissues. Methylcellulose (B11928114) (MC), a thermoresponsive polymer derived from cellulose, has garnered significant attention as a key component of bio-inks due to its excellent biocompatibility, shear-thinning properties, and ability to undergo a sol-gel transition at physiological temperatures. This document provides detailed application notes and experimental protocols for utilizing methylcellulose-based hydrogels in 3D bioprinting of tissues, aimed at researchers, scientists, and professionals in drug development.
Properties of Methylcellulose-Based Bio-inks
The successful extrusion-based 3D bioprinting of high-fidelity tissue constructs is critically dependent on the rheological and mechanical properties of the bio-ink. Methylcellulose is often blended with other biopolymers such as alginate, gelatin, or hyaluronic acid to enhance its printability, structural integrity, and bioactivity. The following tables summarize key quantitative data for various methylcellulose-based hydrogel formulations.
Rheological and Mechanical Properties
| Hydrogel Composition | Concentration (% w/v) | Viscosity (Pa·s) | Storage Modulus (G') | Compressive Modulus (kPa) | Reference |
| Alginate/Methylcellulose | 3:9 | Shear-thinning | - | - | [1] |
| Alginate/Methylcellulose | - | Decreases with increasing shear rate | - | 11.11 (bulk), 7.17 (2-layered) | [1] |
| Hyaluronic Acid/Methylcellulose (HAMC) | Various | Viscous solution at 4°C | Dependent on concentration and incubation time | Dependent on concentration and incubation time | [2][3] |
| Methylcellulose/Gelatin-Methacryloyl (MC/GelMA) | - | Higher than pure MC | Higher than pure MC | - | [4] |
| κ-carrageenan/Methylcellulose/Cellulose Nanocrystal | 0.3/7/2 and 0.3/7/4 | Shear-thinning | - | 23.28 ± 0.01 (with 4% CNC) | [5] |
Cell Viability in 3D Bioprinted Constructs
| Hydrogel Composition | Cell Type | Post-Printing Viability (%) | Timepoint | Reference |
| Alginate/Methylcellulose | Mouse Fibroblasts | >95 | Freshly printed | [1] |
| Hyaluronic Acid/Methylcellulose (HAMC) | Mesenchymal Stem Cells | >75 | At least 1 week | [2][3] |
| Methylcellulose/Gelatin-Methacryloyl (MC/GelMA) | Human Primary Osteoblasts | >95 | - | [4] |
| Methylcellulose-based | C2C12 cells | >80 | - | [6] |
Experimental Protocols
Protocol 1: Preparation of a 3% (w/v) Methylcellulose Solution
This protocol describes the preparation of a stock solution of methylcellulose that can be used as a base for bio-ink formulations.
Materials:
-
Methylcellulose (MC) powder (e.g., Methocel A4M)
-
Deionized (DI) water
-
Glass beaker
-
Stirring rod or magnetic stirrer
-
Refrigerator or cold room (4°C)
-
Autoclave (optional, for sterilization)
Procedure:
-
To prepare 200 ml of a 3% methylcellulose solution, first chill 130 ml of DI water at -20°C for 30 minutes and then place it on ice.[7]
-
Heat the remaining 70 ml of DI water to 80°C in a glass beaker.[7]
-
Add 6 g of methylcellulose powder to the hot water and agitate with a stirring rod until all particles are wetted and evenly dispersed. [4.
-
Add the ice-cold water to the methylcellulose dispersion and mix thoroughly.[7]
-
Allow the solution to cool at 4°C for at least 30 minutes to facilitate complete hydration and dissolution of the methylcellulose. The solution will become more viscous as it cools.[7]
-
Store the 3% methylcellulose solution at 4°C. For longer-term storage, aliquots can be stored at -20°C.[7]
-
Before use, ensure the methylcellulose solution has reached room temperature.[7]
Protocol 2: Preparation of an Alginate/Methylcellulose Bio-ink
This protocol details the blending of methylcellulose with alginate to create a printable bio-ink with enhanced structural integrity.
Materials:
-
3% (w/v) Methylcellulose solution (from Protocol 1)
-
Sodium alginate powder
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile syringe with a Luer-Lok tip
-
Luer-Lok connector
-
Centrifuge (optional)
Procedure:
-
Prepare the desired concentration of alginate solution (e.g., 3-8% w/v) by dissolving sodium alginate powder in PBS or cell culture medium. Gentle heating and stirring can aid dissolution.
-
Combine the alginate solution with the 3% methylcellulose solution at the desired ratio (e.g., 1:3 v/v).
-
To ensure a homogenous mixture, use two sterile syringes connected by a Luer-Lok connector. Pass the mixture back and forth between the syringes for at least 5 minutes.
-
(Optional) Centrifuge the bio-ink mixture to remove any air bubbles introduced during mixing.
-
The resulting bio-ink is ready for cell encapsulation and 3D bioprinting.
Protocol 3: 3D Bioprinting and Crosslinking of Alginate/Methylcellulose Constructs
This protocol outlines the general steps for 3D bioprinting a cell-laden construct using the prepared alginate/methylcellulose bio-ink and subsequent crosslinking.
Materials:
-
Cell-laden alginate/methylcellulose bio-ink
-
3D bioprinter with extrusion capabilities
-
Sterile printing cartridge and nozzle
-
Calcium chloride (CaCl₂) solution (e.g., 100 mM) for crosslinking
-
Cell culture medium
-
Petri dish or well plate
Procedure:
-
Cell Encapsulation: Gently mix the desired cell suspension with the alginate/methylcellulose bio-ink to achieve the target cell density (e.g., 1-10 x 10⁶ cells/mL). Avoid introducing air bubbles.
-
Loading the Bio-ink: Load the cell-laden bio-ink into a sterile printing cartridge.
-
Printer Setup and Calibration:
-
Design the desired 3D structure using CAD software and convert it to a format compatible with the bioprinter (e.g., .stl).
-
Slice the 3D model to generate the G-code for layer-by-layer deposition.
-
Install the cartridge and nozzle onto the bioprinter.
-
Calibrate the printer to ensure accurate deposition.
-
-
Printing Process:
-
Extrude the bio-ink onto a sterile surface (e.g., petri dish) according to the G-code.
-
Optimize printing parameters such as extrusion pressure, printing speed, and nozzle temperature (if applicable) to achieve good print fidelity and maintain cell viability. Methylcellulose's thermoresponsive nature means that printing at or near physiological temperature (37°C) can enhance shape fidelity.
-
-
Crosslinking:
-
Immediately after printing, immerse the construct in a CaCl₂ solution to crosslink the alginate component. The crosslinking time will depend on the size of the construct and the desired mechanical properties. .
-
For improved interfacial bonding between printed layers, a trisodium (B8492382) citrate (B86180) solution can be applied to each layer before the next is deposited, which acts as a chelating agent to remove superficial calcium ions.[8]
-
-
Post-Printing Culture:
-
After crosslinking, wash the construct with sterile PBS or cell culture medium to remove excess CaCl₂.
-
Culture the bioprinted construct in a suitable cell culture medium under standard incubation conditions (37°C, 5% CO₂).
-
Visualizations
Experimental Workflow for 3D Bioprinting with Methylcellulose Hydrogel
Caption: Workflow for 3D bioprinting using a methylcellulose-alginate bio-ink.
Signaling Pathways in Hydrogel-Mediated Tissue Regeneration
The biophysical and biochemical cues provided by the hydrogel scaffold can significantly influence cell behavior, including differentiation and tissue formation, through various signaling pathways. While the direct effects of methylcellulose are still under investigation, the overall hydrogel environment is known to modulate key pathways in osteogenesis and chondrogenesis.
Caption: Key signaling pathways in osteogenesis influenced by hydrogel properties.
Caption: Signaling pathways in chondrogenesis modulated by the hydrogel microenvironment. by the hydrogel microenvironment.
References
- 1. Hydrogel-based 3D bioprinting: A comprehensive review on cell-laden hydrogels, bioink formulations, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of hyaluronic acid methylcellulose hydrogels for 3D bioprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.chop.edu [research.chop.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application of Methyl Cellulose in Controlled-Release Drug Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cellulose (B213188) (MC) and its derivatives, particularly hydroxypropyl methylcellulose (B11928114) (HPMC), are extensively utilized in the pharmaceutical industry as key excipients for oral controlled-release drug delivery systems.[1][2] Their versatility, biocompatibility, and ability to form a hydrophilic gel matrix make them ideal for modulating drug release over an extended period.[3][4] Upon contact with aqueous fluids in the gastrointestinal tract, these polymers hydrate (B1144303) and swell to form a viscous gel layer that controls the rate of drug diffusion and/or matrix erosion, thereby governing the drug release kinetics.[5][6]
This document provides detailed application notes and experimental protocols for the formulation and evaluation of methyl cellulose-based controlled-release matrix tablets.
Mechanism of Drug Release from Hydrophilic Matrices
The release of a drug from a this compound matrix is a complex process governed by several phenomena, including water penetration, polymer swelling, drug dissolution and diffusion, and matrix erosion. When a tablet is exposed to an aqueous medium, the polymer on the tablet surface hydrates and swells, forming a gel layer.[3][6] This gel layer acts as a barrier to further water penetration and drug release.[7] The release mechanism can be a combination of diffusion of the dissolved drug through the gel layer and erosion of the gel layer itself.[5]
The following diagram illustrates the key steps involved in drug release from a this compound matrix tablet.
Experimental Protocols
Protocol 1: Preparation of Controlled-Release Matrix Tablets by Wet Granulation
Wet granulation is a common method for preparing this compound-based matrix tablets. This process involves the addition of a liquid binder to the powder mixture to form granules, which are then dried and compressed into tablets.[8][9]
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., HPMC K100M)
-
Diluent (e.g., Lactose, Microcrystalline Cellulose)
-
Binder Solution (e.g., Polyvinylpyrrolidone in ethanol)
-
Glidant (e.g., Talc)
-
Lubricant (e.g., Magnesium Stearate)
-
Planetary mixer
-
Sieves (e.g., Mesh size 0.5 mm or Sieve No. 16 and 22)
-
Drying oven
-
Rotary tablet press
Procedure:
-
Blending: Accurately weigh the API, this compound, and diluent and blend them in a planetary mixer for 15 minutes.
-
Granulation: Gradually add the binder solution to the powder blend while mixing to form a wet mass.
-
Sieving (Wet): Pass the wet mass through a coarse sieve (e.g., Mesh size 0.5 mm or Sieve No. 16) to form granules.[5][9]
-
Drying: Dry the granules in a hot air oven at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 2 hours) until the desired moisture content is achieved.[5]
-
Sieving (Dry): Pass the dried granules through a finer sieve (e.g., Sieve No. 22) to obtain uniform granule size.[9]
-
Lubrication: Add the glidant and lubricant to the dried granules and blend for a short period (e.g., 5 minutes).
-
Compression: Compress the lubricated granules into tablets of the desired weight and hardness using a rotary tablet press.[9]
Protocol 2: Preparation of Controlled-Release Matrix Tablets by Direct Compression
Direct compression is a simpler and more cost-effective method that involves blending the ingredients and directly compressing them into tablets.[3]
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., HPMC 2208)
-
Filler/Binder (e.g., Microcrystalline Cellulose)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Lubricant (e.g., Magnesium Stearate)
-
V-blender or other suitable blender
-
Rotary tablet press
Procedure:
-
Sieving: Pass all ingredients through an appropriate sieve to ensure uniformity.
-
Blending: Place the API, this compound, and filler/binder in a V-blender and mix for 15-20 minutes.
-
Lubrication: Add the glidant and lubricant to the blend and mix for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press.[3]
Protocol 3: In Vitro Drug Release Study (Dissolution Test)
This protocol is used to evaluate the rate and extent of drug release from the prepared matrix tablets.
Equipment:
-
USP Dissolution Apparatus 2 (Paddle Method) or Apparatus 1 (Basket Method)
-
Water bath with temperature controller
-
UV-Visible Spectrophotometer or HPLC system
-
Syringes and filters
Procedure:
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of pH 7.4 phosphate (B84403) buffer) and place it in the dissolution vessels.[10][11]
-
Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the paddle rotation speed (e.g., 50 rpm).[10][11]
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
The following diagram outlines the general experimental workflow for the formulation and evaluation of this compound matrix tablets.
Data Presentation: Formulation and Release Characteristics
The following tables summarize representative quantitative data from studies on this compound-based matrix tablets.
Table 1: Example Formulations of Theophylline Controlled-Release Matrix Tablets [9][10][11]
| Formulation Code | Drug:Polymer Ratio | Theophylline (mg) | HPMC K100M (mg) | Other Excipients (mg) | Total Weight (mg) |
| F1 | 1:1 | 200 | 200 | 100 | 500 |
| F2 | 1:2 | 167 | 333 | - | 500 |
Other excipients may include diluents, binders, and lubricants.
Table 2: Physical Properties of Theophylline Matrix Tablets [10][11]
| Formulation Code | Hardness ( kg/cm ²) | Friability (%) | Weight Variation (mg) | Drug Content (%) |
| F1 (Hardness 5) | 5.0 ± 0.2 | < 1 | 500 ± 5 | 98.5 ± 1.5 |
| F1 (Hardness 7) | 7.0 ± 0.3 | < 1 | 501 ± 4 | 99.0 ± 1.2 |
| F2 (Hardness 7) | 7.1 ± 0.2 | < 1 | 499 ± 5 | 99.2 ± 1.0 |
Values are represented as mean ± standard deviation.
Table 3: In Vitro Drug Release of Theophylline from HPMC Matrix Tablets [10][11]
| Time (hours) | Cumulative % Drug Release (F1, Hardness 5 kg/cm ²) | Cumulative % Drug Release (F1, Hardness 7 kg/cm ²) | Cumulative % Drug Release (F2, Hardness 7 kg/cm ²) |
| 1 | 25.4 | 22.1 | 18.5 |
| 2 | 38.7 | 34.2 | 29.8 |
| 4 | 59.1 | 52.6 | 46.7 |
| 6 | 75.3 | 68.9 | 61.3 |
| 8 | 88.6 | 82.4 | 74.5 |
| 10 | 97.2 | 93.1 | 85.6 |
Factors Influencing Drug Release
Several factors can be modulated to achieve the desired drug release profile from a this compound matrix:
-
Polymer Viscosity: Higher viscosity grades of this compound generally lead to a slower drug release rate due to the formation of a more viscous and tortuous gel layer.[8][12]
-
Polymer Concentration: Increasing the concentration of this compound in the matrix results in a slower and more prolonged drug release.[13]
-
Drug-to-Polymer Ratio: A higher proportion of the polymer relative to the drug typically decreases the release rate.[10]
-
Drug Solubility: The solubility of the drug in the dissolution medium and within the hydrated matrix can significantly impact the release mechanism and rate.
-
Tablet Hardness: Increased tablet hardness can sometimes lead to a slower initial drug release by reducing the porosity of the matrix and slowing down initial water penetration.[10]
-
Excipients: The inclusion of soluble or insoluble fillers can modify the tortuosity and porosity of the matrix, thereby influencing the drug release rate.[5]
Conclusion
This compound and its derivatives are highly effective polymers for the formulation of controlled-release oral dosage forms. By carefully selecting the grade and concentration of the polymer, and by optimizing the formulation and processing parameters, it is possible to design robust matrix tablets with tailored drug release profiles. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals working in the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Applications of Hydroxy Propyl this compound and Natural polymers for the development of modified release drug delivery systems - ProQuest [proquest.com]
- 3. hpmcsupplier.com [hpmcsupplier.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for HPMC in Immediate Release Tablet Production - HPMC manufacturer [hpmcmanufacturer.com]
- 8. Release Kinetics of Hydroxypropyl Methylcellulose Governing Drug Release and Hydrodynamic Changes of Matrix Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and Evaluation of Hydroxypropyl Methylcellulose-based Controlled Release Matrix Tablets for Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Release Kinetics of Hydroxypropyl Methylcellulose Governing Drug ...: Ingenta Connect [ingentaconnect.com]
- 13. Evaluation of this compound as controlled release matrix material - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Cellulose as a Viscosity Modifier in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing methyl cellulose (B213188) as a viscosity modifier in various pharmaceutical formulations. Methyl cellulose, a hydrophilic polymer derived from cellulose, is a versatile excipient widely used for its ability to control the rheology of liquid and semi-solid dosage forms, as well as to modify drug release from solid dosage forms.
Physicochemical Properties and General Considerations
This compound is a non-toxic, non-allergenic, and non-irritant material, making it a safe and widely used excipient in oral and topical pharmaceutical formulations.[1] It is a white to off-white, odorless, and tasteless powder that dissolves in cold water to form a clear, viscous solution.[2][3] The viscosity of a this compound solution is dependent on its concentration, molecular weight (grade), and temperature.[2][4][5][6]
Key Properties:
-
Solubility: Soluble in cold water, but its solubility decreases with increasing temperature, exhibiting a phenomenon known as thermogelation where the solution forms a gel upon heating.[2][7]
-
pH Stability: Solutions are stable over a wide pH range, typically from 3 to 11.[1]
-
Biocompatibility: Generally regarded as safe for pharmaceutical use.[1]
Applications in Pharmaceutical Formulations
This compound is a multifunctional excipient with a broad range of applications in the pharmaceutical industry.[8][9][10]
-
Viscosity Modifier: It is primarily used to increase the viscosity of liquid formulations such as suspensions, emulsions, and ophthalmic solutions, which helps in improving stability, mouthfeel, and contact time.[9][10]
-
Controlled-Release Agent: In solid dosage forms like tablets, this compound is used to create a hydrophilic matrix that controls the release of the active pharmaceutical ingredient (API).[8][9]
-
Binder in Tablets: It acts as a binder in wet granulation, contributing to the hardness and integrity of tablets.[3][9]
-
Film-Forming Agent: It can be used as a coating agent for tablets to mask taste, improve appearance, and provide a protective barrier.[8][10]
-
Suspending Agent: In liquid suspensions, it prevents the sedimentation of solid particles.[10]
-
Thickening Agent: It is used to achieve the desired consistency in topical preparations like gels and creams.[10]
Quantitative Data: Viscosity and Drug Release
The viscosity of this compound solutions and its impact on drug release are critical parameters in formulation development. The following tables summarize the relationship between this compound concentration, viscosity grade, and its effect on drug release.
Table 1: Viscosity of this compound Solutions at Different Concentrations and Grades
| This compound Grade (Approx. Viscosity of 2% solution, cP) | Concentration (% w/v) | Approximate Viscosity (cP) |
| Low Viscosity (e.g., 15 cP) | 1 | ~5 |
| 2 | 15 | |
| 5 | ~100 | |
| Medium Viscosity (e.g., 400 cP) | 0.5 | ~50 |
| 1 | ~200 | |
| 2 | 400 | |
| High Viscosity (e.g., 4000 cP) | 0.5 | ~1000 |
| 1 | ~2500 | |
| 2 | 4000 |
Note: These are approximate values and can vary based on the specific supplier, temperature, and method of measurement.
Table 2: Effect of this compound Viscosity and Concentration on Drug Release from Matrix Tablets
| Formulation Parameter | Observation | Impact on Drug Release |
| Viscosity Grade | Increasing the viscosity grade of this compound (e.g., from HPMC K100LV to K4M) at the same concentration.[11] | Slower drug release rate.[11] The higher viscosity creates a stronger gel barrier, reducing drug diffusion.[12] |
| Polymer Concentration | Increasing the concentration of this compound (e.g., from 10% to 20% w/w) of the same viscosity grade.[11] | Slower drug release rate.[11] A higher polymer concentration leads to a more viscous and tortuous gel matrix.[11] |
| Drug Solubility | For highly water-soluble drugs. | Release is primarily controlled by diffusion through the gel layer. |
| Tablet Hardness | Within a typical range (e.g., 3.3-6 kp). | Minimal to no significant effect on the drug release profile.[13] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution (e.g., 2% w/v)
This protocol describes the "hot/cold" dispersion method, which is a common and effective way to prepare a lump-free this compound solution.[9][14]
Materials and Equipment:
-
This compound powder
-
Purified water
-
Beakers
-
Magnetic stirrer with a heating plate
-
Stir bar
-
Graduated cylinders
-
Refrigerator or ice bath
Procedure:
-
Heating: Heat approximately one-third of the required volume of purified water to 80-90°C.[9]
-
Dispersion: While stirring vigorously, slowly add the this compound powder to the hot water. The powder will disperse without dissolving at this temperature.[9]
-
Wetting: Continue stirring for about 10-15 minutes to ensure all particles are thoroughly wetted.
-
Cooling: Add the remaining two-thirds of the water as cold water or ice to the hot dispersion.[9] This will lower the temperature of the mixture.
-
Dissolution: Continue stirring the solution in a refrigerator or an ice bath (at 2-8°C) until it becomes clear and viscous. This may take 30 minutes to several hours depending on the viscosity grade and concentration.[3][8]
-
Deaeration (Optional): Allow the solution to stand in the refrigerator to allow any entrapped air bubbles to rise and dissipate.
Diagram: Workflow for Preparing a this compound Solution
Caption: Workflow for the preparation of a this compound solution.
Protocol for Viscosity Measurement of a Pharmaceutical Formulation
This protocol outlines the general procedure for measuring the viscosity of a this compound-containing formulation using a rotational viscometer.[15][16][17]
Materials and Equipment:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Sample of the pharmaceutical formulation
-
Beaker or sample container
-
Water bath or temperature-controlled chamber
-
Calibrated thermometer
Procedure:
-
Instrument Setup: Ensure the viscometer is level and calibrated according to the manufacturer's instructions.[15]
-
Sample Preparation: Place a suitable amount of the formulation into a beaker. Ensure the sample is free of air bubbles and at the desired temperature (e.g., 25°C ± 1°C).[17]
-
Spindle Selection: Choose a spindle and rotational speed that will give a torque reading within the optimal range of the instrument (typically 10-100%).
-
Measurement: Immerse the selected spindle into the sample up to the immersion mark.[17]
-
Equilibration: Allow the spindle to rotate in the sample for a sufficient time to reach a stable reading.[17]
-
Data Recording: Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Replicate Measurements: Perform the measurement in triplicate and report the average value.
Caption: Mechanism of drug release from a this compound matrix tablet.
Application-Specific Protocols
Ophthalmic Solutions
This compound is used in ophthalmic preparations to increase viscosity, thereby prolonging the contact time of the drug with the ocular surface. [18][19] Protocol for Preparation of a 0.5% this compound Ophthalmic Solution:
-
Prepare a sterile 0.5% this compound solution using the hot/cold dispersion method as described in section 4.1, using sterile water for injection.
-
Add the active pharmaceutical ingredient and any necessary buffering agents, tonicity modifiers (e.g., sodium chloride), and preservatives to the cooled, clear this compound solution under aseptic conditions.
-
Adjust the pH of the final solution to be within the desired range for ophthalmic use (typically pH 6.8-7.4).
-
Filter the final solution through a sterile 0.22 µm filter into sterile containers.
Topical Gels
In topical formulations, this compound forms a gel that can provide a cooling sensation and act as a stable vehicle for drug delivery. [20][21] Protocol for Preparation of a 2% this compound Topical Gel:
-
Prepare a 2% this compound solution using the hot/cold dispersion method (section 4.1).
-
Incorporate the active pharmaceutical ingredient into the gel. If the API is oil-soluble, it may first need to be dissolved in a small amount of a suitable solvent or co-solvent before being dispersed into the gel.
-
Add any other required excipients, such as penetration enhancers, humectants (e.g., glycerin), or preservatives.
-
Mix thoroughly until a homogenous gel is formed. Package in appropriate containers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparing this compound - General Lab Techniques [protocol-online.org]
- 4. Rigid Rod-like Viscoelastic Behaviors of this compound Samples with a Wide Range of Molar Masses Dissolved in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shear rheology of this compound based solutions for cell mechanical measurements at high shear rates - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01515C [pubs.rsc.org]
- 6. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 7. Rheological Considerations of Pharmaceutical Formulations: Focus on Viscoelasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.chop.edu [research.chop.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Release Kinetics of Hydroxypropyl Methylcellulose Governing Drug Release and Hydrodynamic Changes of Matrix Tablet | Bentham Science [benthamscience.com]
- 13. Influence of hydroxypropyl methylcellulose mixture, apparent viscosity, and tablet hardness on drug release using a 2(3) full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. SOP for Viscosity Testing – SOP Guide for Pharma [pharmasop.in]
- 16. Determination of Viscosity by using Viscometer SOP [webofpharma.com]
- 17. Elixir Department: SOP for Viscosity Measurement Using Brookfield Viscometer – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 18. Effect of this compound on gelation behavior and drug release from poloxamer based ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methylcellulose Ophthalmic Solution [doi.usp.org]
- 20. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and Optimization of Methylcellulose-Based Nanoemulgel Loaded with Nigella sativa Oil for Oral Health Management: Quadratic Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Semi-Solid Media with Methyl Cellulose for Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and use of semi-solid media containing methyl cellulose (B213188) in various microbiological assays. Methyl cellulose serves as a gelling agent, creating a viscous environment that is crucial for clonal colony formation and localized viral plaque development.
Application Notes
This compound is a versatile polymer of cellulose that is widely used to create semi-solid media for a range of applications in microbiology and cell biology.[1] Its inert nature and ability to form a viscous gel at room temperature, without the need for heating like traditional agar, make it an ideal matrix for culturing cells and viruses.[2]
Key applications include:
-
Colony-Forming Unit (CFU) Assays: These assays are fundamental for quantifying and characterizing hematopoietic progenitor cells.[2][3] The semi-solid medium allows individual progenitor cells to proliferate and differentiate into distinct colonies, which can then be enumerated and identified based on their morphology.[2][4]
-
Viral Plaque Assays: this compound-based overlays are used to restrict the spread of viruses to neighboring cells, leading to the formation of localized zones of cell death known as plaques.[5][6][7] This allows for the quantification of infectious virus particles. The use of this compound can result in less test-to-test variation and larger plaque sizes compared to liquid overlay systems.[5][6]
-
Cloning of Hybridomas and Other Cell Lines: The viscous medium supports the growth of single cells into clonal colonies, facilitating the isolation of specific cell lines.[8]
Experimental Workflow for Colony-Forming Unit (CFU) Assay
The following diagram outlines the general workflow for a CFU assay using a this compound-based medium.
Experimental Protocols
Protocol 1: Preparation of Semi-Solid Medium with this compound
This protocol describes the general steps for preparing and plating a semi-solid medium using a commercially available pre-made this compound solution.
Materials:
-
Pre-made this compound-based medium (e.g., MethoCult™)[4][8]
-
Single-cell suspension of interest
-
Supplements or cytokines, as required[4]
-
Vortex mixer[3]
Procedure:
-
Thawing the Medium: Thaw the bottle of this compound-based medium at room temperature or overnight at 2-8°C.[3]
-
Mixing: Once thawed, shake the bottle vigorously for at least one minute to ensure a homogeneous mixture. The medium should become opaque with bubbles.[8][9] If adding supplements or cytokines, do so before this mixing step.[8][9]
-
Bubble Dissipation: Allow the bottle to stand for 10-20 minutes to allow the air bubbles to dissipate.[3][8]
-
Aliquoting: Using a syringe and a blunt-end needle, aliquot the desired volume of medium into sterile tubes. Note: Do not use a pipette, as the viscous medium will adhere to the inside, leading to inaccurate volume dispensing.[8][9]
-
Adding Cells: Add the appropriate volume of your concentrated single-cell suspension to the aliquoted medium.
-
Final Mixing: Mix the cells and medium by vortexing for approximately 4 seconds or by vigorous shaking for at least one minute for larger volumes.[8][9]
-
Final Bubble Dissipation: Allow the mixture to stand for the bubbles to dissipate.
-
Plating: Using a new syringe and a blunt-end needle, dispense the cell-medium mixture into the culture dishes. Gently rotate the dish to ensure an even distribution of the medium.[3]
-
Incubation: Place the culture dishes in a larger dish with a separate uncovered dish containing sterile water to maintain humidity. Incubate at 37°C in a humidified incubator with 5% CO2.[3]
Protocol 2: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This protocol is an application of Protocol 1 for the enumeration of hematopoietic progenitor cells.
Additional Materials:
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)[3]
-
Inverted microscope[3]
Procedure:
-
Prepare the semi-solid medium with your hematopoietic cell suspension following Protocol 1.
-
Refer to the table below for recommended final cell plating concentrations.
| Cell Source | Recommended Final Plating Concentration (cells/mL) |
| Normal Human Bone Marrow | 1 x 105 |
| Human Mobilized Peripheral Blood | 1 x 105 |
| Human Cord Blood Mononuclear Cells | 1 x 105 |
| Mouse Bone Marrow | 2 x 104 |
| Mouse Spleen | 2 x 105 |
Data compiled from various sources.
-
Incubate the plates for 12-16 days.[10] For some express media formulations, colonies can be counted as early as 7 days.[2]
-
Using an inverted microscope, identify and count the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology.[4]
Protocol 3: Viral Plaque Assay
This protocol outlines the use of a this compound overlay for quantifying infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in a multi-well plate[7]
-
Virus stock of unknown titer
-
Culture medium
-
This compound solution (e.g., 2% in water)
-
2x concentrated culture medium
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., formaldehyde)
Procedure:
-
Prepare Overlay: Prepare a 1x this compound overlay solution by mixing equal volumes of the 2% this compound stock and the 2x culture medium.
-
Infection: Serially dilute the virus stock and infect the confluent cell monolayers. Incubate for 1-2 hours to allow for viral attachment.[7]
-
Overlay Application: Remove the virus inoculum and gently add the 1x this compound overlay to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[11][12]
-
Plaque Visualization:
-
Remove the this compound overlay.
-
Fix the cells with a suitable fixative.
-
Stain the cells with a staining solution like crystal violet.[6]
-
Wash the plates and allow them to dry.
-
-
Quantification: Count the number of plaques (clear zones) and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[7]
Experimental Workflow for Viral Plaque Assay
The following diagram illustrates the key steps in performing a viral plaque assay with a this compound overlay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the protocols described above.
| Parameter | CFU Assay | Viral Plaque Assay |
| This compound Concentration | Typically provided in pre-made media (e.g., 1%)[10] | 0.5% - 2% final concentration |
| Plating Volume (35 mm dish) | 1.1 mL[3] | Variable, typically 1-2 mL per well |
| Incubation Time | 7 - 16 days[2][10] | 2 - 14 days[11][12] |
| Incubation Temperature | 37°C[3] | 37°C[11][12] |
| CO2 Concentration | 5%[3] | 5%[11][12] |
Troubleshooting
-
Inconsistent Colony/Plaque Size: Ensure the this compound medium is thoroughly mixed before and after adding cells or virus. Uneven distribution can lead to variability.
-
No Colony/Plaque Formation: Verify the viability of your cells/virus, the concentration of cytokines or supplements, and the incubation conditions.
-
Difficulty Dispensing Medium: Use a blunt-end needle and syringe; do not use a pipette.[8][9] Ensure the medium is at room temperature to reduce viscosity.
-
Edge Effect in Plates: Ensure proper humidity during incubation by placing a water dish inside a larger culture dish.[3] This prevents the semi-solid medium from drying out at the edges.
References
- 1. Methylcellulose for cell culture | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 2. stemcell.com [stemcell.com]
- 3. The Mouse Colony Forming Cell (CFC) Assay using Methylcellulose-based Media: R&D Systems [rndsystems.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Methylcellulose media for plaque assay of murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. m.youtube.com [m.youtube.com]
- 8. stemcell.com [stemcell.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. mdpi.com [mdpi.com]
Application of Methyl Cellulose in Capillary Electrophoresis for DNA Separation
Abstract
Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the separation of DNA fragments, offering advantages of high resolution, speed, and automation over traditional slab gel electrophoresis.[1][2] The use of polymer solutions as sieving matrices is central to the success of DNA separation in CE. Methyl cellulose (B213188) and its derivatives, such as hydroxypropyl methyl cellulose (HPMC) and hydroxyethyl (B10761427) cellulose (HEC), are widely utilized for this purpose.[3][4] These cellulose ethers, when dissolved in a buffer, form an entangled polymer network that acts as a molecular sieve, enabling the separation of DNA fragments based on their size. This application note provides a detailed overview and protocols for the use of this compound in the capillary electrophoresis of DNA, intended for researchers, scientists, and drug development professionals.
Introduction
The separation of DNA fragments is a fundamental technique in molecular biology, with applications ranging from PCR product analysis and restriction fragment length polymorphism (RFLP) to DNA sequencing and genotyping. Capillary electrophoresis performs these separations in a narrow-bore fused silica (B1680970) capillary, offering significant advantages in terms of speed, resolution, and automation.[1][2]
In CE, the capillary is filled with a buffer solution containing a sieving polymer. When an electric field is applied, DNA molecules, which are negatively charged, migrate towards the anode. The polymer network impedes the migration of larger DNA fragments more than smaller ones, leading to their separation by size. This compound and its derivatives are effective sieving matrices due to their hydrophilicity, low viscosity at concentrations suitable for sieving, and ability to suppress electroosmotic flow (EOF), which is crucial for reproducible and high-resolution separations.[3][4] The use of uncoated fused silica capillaries with these polymer solutions provides a stable and reproducible method for DNA analysis.[5]
Key Principles
The separation mechanism in CE with this compound solutions is based on the transient entanglement of DNA molecules with the polymer chains.[6] This creates a "virtual" pore structure that sieves the DNA fragments. The resolution and separation range are influenced by several factors:
-
Polymer Concentration: Higher concentrations create a more entangled network, improving the resolution of smaller DNA fragments.[7]
-
Polymer Molecular Weight: Higher molecular weight polymers can be effective at lower concentrations for separating larger DNA fragments.[7]
-
Electric Field Strength: Higher voltages can lead to faster separations, but may also generate Joule heating, which can negatively impact resolution.[8]
-
Buffer Composition: The type and concentration of the buffer affect the conductivity and pH, which in turn influence DNA migration and EOF.
Experimental Data
The following tables summarize quantitative data from various studies on the use of this compound and its derivatives for DNA separation in capillary electrophoresis.
Table 1: Separation of DNA Ladders using Hydroxypropyl this compound (HPMC)
| DNA Ladder | HPMC Concentration (%) | HPMC Molecular Weight (Mn) / Viscosity (cps) | Capillary Dimensions | Applied Voltage (kV) | Analysis Time (min) | Reference |
| 50-3147 bp (from lambda DNA) | 2 | 90,000 / 15,000 | 40.5 cm x 50 µm i.d. | 12 | 10 | [5] |
| pUC18 plasmid and linear DNA | 1 | 86,000 / 4,000 | 40.5 cm x 50 µm i.d. | 12 | 6 | [5] |
Table 2: General Conditions for DNA Restriction Fragment Separation
| Polymer | Concentration (%) | DNA Size Range | Key Finding | Reference |
| Methylcellulose | ≥ 0.5 | Up to 23,000 bp | Optimum resolution at low separation potentials. | [9] |
Experimental Protocols
This section provides detailed protocols for the preparation of the sieving matrix and the operation of the capillary electrophoresis system for DNA separation.
Protocol 1: Preparation of this compound Sieving Buffer
Materials:
-
This compound (or HPMC/HEC) of desired viscosity
-
Tris base
-
Boric acid
-
EDTA (disodium salt)
-
Deionized water
-
Ethidium (B1194527) bromide or other intercalating dye (optional, for detection)
Procedure:
-
Prepare the Buffer: Prepare a 10X TBE buffer stock solution (0.89 M Tris, 0.89 M Boric acid, 0.02 M EDTA).
-
Dissolve this compound:
-
Heat approximately one-third of the required volume of deionized water to 80-90°C.
-
Slowly add the this compound powder to the hot water while stirring vigorously to ensure the particles are well-dispersed.
-
Add the remaining two-thirds of the water as cold water or ice to lower the temperature.
-
Continue stirring in a cold bath (0-5°C) for at least 30 minutes, or until the this compound is fully dissolved and the solution is clear.[10]
-
-
Add Buffer Components: Add the 10X TBE buffer stock to the this compound solution to achieve a final concentration of 1X (89 mM Tris, 89 mM Boric acid, 2 mM EDTA).
-
Add Intercalating Dye (Optional): If using fluorescence detection, add the intercalating dye to the final buffer solution at the desired concentration (e.g., 1 µg/mL ethidium bromide).
-
Degas the Solution: Degas the final sieving buffer by sonication or vacuum to prevent bubble formation in the capillary.
Protocol 2: Capillary Electrophoresis of DNA Fragments
Instrumentation and Consumables:
-
Capillary Electrophoresis System with UV or Laser-Induced Fluorescence (LIF) detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 40-60 cm total length)
-
This compound sieving buffer (from Protocol 1)
-
DNA sample (e.g., PCR product, restriction digest)
-
DNA ladder for size comparison
Procedure:
-
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the running buffer (1X TBE without this compound) for 10 minutes.
-
-
Fill the Capillary: Fill the capillary with the this compound sieving buffer. This may require pressure, as the solution can be viscous.
-
Sample Injection: Inject the DNA sample into the capillary using electrokinetic injection (e.g., 5-10 kV for 5-10 seconds).
-
Electrophoresis: Apply the separation voltage (e.g., 10-15 kV). The DNA will migrate towards the anode.
-
Detection: Detect the DNA fragments as they pass the detector window.
-
Data Analysis: Analyze the resulting electropherogram to determine the size and quantity of the DNA fragments by comparing their migration times to those of the DNA ladder.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of a typical DNA separation experiment using this compound in capillary electrophoresis.
Caption: Workflow for DNA separation by CE using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate polymer concentration. | Optimize this compound concentration. Higher concentration for small fragments, lower for large fragments. |
| High separation voltage causing Joule heating. | Reduce the applied voltage. | |
| No Peaks or Weak Signal | Failed sample injection. | Optimize injection parameters (voltage and time). |
| Low sample concentration. | Concentrate the DNA sample. | |
| Irreproducible Migration Times | Inconsistent capillary coating or EOF. | Ensure proper capillary conditioning. Use a polymer that effectively suppresses EOF. |
| Bubbles in the capillary. | Degas the sieving buffer thoroughly. | |
| Broad Peaks | Diffusion of DNA fragments. | Reduce the separation time by increasing the voltage (while monitoring for Joule heating). |
| Overloading of the sample. | Dilute the DNA sample before injection. |
Conclusion
The use of this compound and its derivatives as a sieving matrix in capillary electrophoresis provides a versatile, reproducible, and high-resolution method for the separation of DNA fragments. By optimizing parameters such as polymer concentration, molecular weight, and applied voltage, researchers can tailor the separation for a wide range of DNA sizes. The protocols and data presented in this application note serve as a comprehensive guide for implementing this technique in various research and development settings.
References
- 1. Parameters Affecting Capillary Electrophoretic Separation of DNA | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Capillary electrophoresis applied to DNA: determining and harnessing sequence and structure to advance bioanalyses (2009–2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoresis of DNA in uncrosslinked polymer solutions: evidence for a new mechanism of DNA separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method Development for Capillary Electrophoresis: Optimization Strategies [labx.com]
- 9. Separation of DNA restriction fragments by capillary electrophoresis using coated fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Methyl Cellulose as a Cryoprotective Agent for Serum-Free Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cryopreservation of cell lines is a cornerstone of modern biological research and pharmaceutical development, ensuring the long-term storage and availability of valuable cellular resources. Traditionally, fetal bovine serum (FBS) has been a key component of cryopreservation media due to its protective properties. However, the use of serum introduces variability, potential for contamination, and regulatory concerns. This has driven the demand for serum-free cryopreservation solutions. Methyl cellulose (B213188) (MC), a high-molecular-weight polymer, has emerged as a promising cryoprotective agent (CPA) in serum-free formulations, offering a chemically defined and effective alternative to serum.[1][2]
These application notes provide a comprehensive overview of the use of methyl cellulose for the cryopreservation of serum-free cell lines, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Mechanism of Action of this compound as a Cryoprotectant
This compound functions primarily as an extracellular cryoprotectant.[1][3][4] Its large molecular size prevents it from readily entering the cell. Instead, its protective effects are exerted in the extracellular environment through several mechanisms:
-
Mitigation of Osmotic Stress: During the freezing process, as ice crystals form in the extracellular medium, the solute concentration increases, creating a hypertonic environment. This osmotic imbalance can draw excessive water out of the cells, leading to cellular dehydration and damage. This compound, by increasing the viscosity of the extracellular solution, helps to control the rate of water loss and reduce the severity of osmotic shock.[3][4]
-
Inhibition of Ice Crystal Growth: The presence of this compound in the extracellular space physically hinders the formation and growth of large, damaging ice crystals.[3] This is crucial for maintaining the structural integrity of the cell membrane.
-
Mimicking Serum Proteins: this compound is thought to replicate the protective functions of proteins found in serum.[1][2] It forms a protective layer around the cells, shielding them from mechanical stresses during the freezing and thawing processes.
The cryopreservation process itself can induce cellular stress and apoptosis. Cryoinjury can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the generation of reactive oxygen species (ROS), activation of tumor suppressor protein p53, and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis. The protective effects of this compound help to minimize the initial cellular damage that can trigger these apoptotic signaling cascades.
Quantitative Data on Cryopreservation Efficacy
The efficacy of this compound as a cryoprotective agent has been evaluated in various cell lines, often in combination with reduced concentrations of dimethyl sulfoxide (B87167) (DMSO), a common penetrating cryoprotectant.
| Cell Line | Cryopreservation Medium | Post-Thaw Viability (%) | Reference |
| Adipose-Derived Stem Cells (ASCs) | DMEM + 1% MC | 46.8 ± 7.6 | [1] |
| Adipose-Derived Stem Cells (ASCs) | DMEM + 10% DMSO | 87.9 ± 2.9 | [1] |
| Adipose-Derived Stem Cells (ASCs) | DMEM + 2% DMSO | 83.8 ± 5.3 | [1] |
| Adipose-Derived Stem Cells (ASCs) | DMEM + 1% MC + 10% DMSO | ~80 | [1] |
| Adipose-Derived Stem Cells (ASCs) | DMEM + 80% FCS + 10% DMSO | 84 ± 8 | [1] |
| Vero and BHK-21 | SFM MDSS2 + 0.1% MC + 10% DMSO | No significant difference compared to serum-containing medium | [5] |
| HeLa | Serum-free medium with MC | Presence of MC was necessary for increasing viability | [2] |
| Insect Cells (Sf9, Sf21, High 5) | Conditioned medium + 7.5% DMSO | >90 | [6] |
Note: The data for insect cells is provided as a reference for a successful serum-free cryopreservation protocol, although it does not explicitly use this compound.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound-based cryopreservation medium and the complete workflow for cryopreserving and recovering serum-free cell lines.
Protocol 1: Preparation of this compound Cryopreservation Medium
This protocol describes the preparation of a 1% (w/v) this compound solution in a basal medium such as DMEM. The viscosity of the this compound can impact its handling and efficacy. A viscosity of 3,000–5,500 mPa·s for a 2% solution is a common starting point.[1]
Materials:
-
This compound (e.g., Methocel® MC, viscosity of 3,000–5,500 mPa·s for 2% in water)
-
Basal medium (e.g., DMEM)
-
Sterile, heat-resistant container
-
Magnetic stirrer and stir bar
-
Autoclave
-
Sterile filter unit (0.22 µm)
Procedure:
-
Weigh out the desired amount of this compound to achieve a 1% (w/v) final concentration in the desired volume of basal medium.
-
Heat approximately half of the final volume of the basal medium to 60-80°C.
-
Slowly add the this compound powder to the heated medium while stirring continuously to ensure it disperses without clumping.
-
Once the this compound is dispersed, add the remaining volume of cold basal medium and continue to stir.
-
To ensure complete dissolution and obtain a homogeneous solution, store the mixture at 4°C overnight with continuous stirring.[1]
-
Sterilize the this compound solution by autoclaving at 121°C for 30 minutes.[1] Alternatively, for heat-labile media, sterile filter the final solution using a 0.22 µm filter.
-
If desired, aseptically add sterile DMSO to the cooled this compound solution to the desired final concentration (e.g., 2-10%).
-
Store the final cryopreservation medium at 4°C.
Protocol 2: Cryopreservation of Adherent and Suspension Cell Lines
This protocol outlines the steps for harvesting, freezing, and storing both adherent and suspension cell lines using a this compound-based cryopreservation medium.
Materials:
-
Healthy, log-phase cell culture
-
Phosphate-buffered saline (PBS), sterile
-
Cell dissociation reagent (for adherent cells, e.g., Trypsin-EDTA)
-
Complete growth medium
-
Prepared this compound cryopreservation medium (chilled to 4°C)
-
Sterile centrifuge tubes
-
Cryogenic vials, labeled
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium, wash the cell monolayer with PBS, and add the cell dissociation reagent. Incubate until the cells detach. Neutralize the dissociation reagent with complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Suspension Cells: Directly transfer the cell suspension from the culture flask to a centrifuge tube.
-
-
Cell Counting and Viability Assessment:
-
Take a small aliquot of the cell suspension and perform a cell count and viability assessment using the Trypan Blue exclusion assay (see Protocol 3). A viability of >90% is recommended for optimal post-thaw recovery.
-
-
Centrifugation:
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
-
Resuspension in Cryopreservation Medium:
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in the chilled this compound cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each labeled cryogenic vial.
-
-
Controlled-Rate Freezing:
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage:
-
After 24 hours, transfer the cryogenic vials from the -80°C freezer to the vapor phase of a liquid nitrogen dewar for long-term storage.
-
Protocol 3: Thawing of Cryopreserved Cells
Rapid thawing is critical to maximize cell viability by minimizing the time cells are exposed to the damaging effects of ice crystal recrystallization.
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Sterile centrifuge tube
-
Pre-warmed complete growth medium
-
Culture vessel (e.g., flask or plate)
Procedure:
-
Quickly retrieve a cryogenic vial from liquid nitrogen storage.
-
Immediately immerse the vial in a 37°C water bath, agitating gently until only a small ice crystal remains.[7]
-
Wipe the outside of the vial with 70% ethanol (B145695) to sterilize it.
-
Aseptically transfer the contents of the vial to a centrifuge tube containing 5-10 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a suitable culture vessel and incubate under standard conditions.
-
Change the culture medium after 24 hours to remove any residual cryoprotectant and dead cells.
Protocol 4: Post-Thaw Cell Viability Assessment (Trypan Blue Exclusion Assay)
This assay is a simple and common method to determine the percentage of viable cells after thawing.
Materials:
-
Thawed and resuspended cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Take a known volume of the thawed cell suspension (e.g., 10 µL) and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load the hemocytometer with the cell suspension-Trypan Blue mixture.
-
Under a microscope, count the number of viable (unstained, bright) cells and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Cryoinjury and Apoptotic Signaling Pathways
Cryopreservation can induce cellular stress, leading to apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates the key signaling events involved in cryoinjury-induced apoptosis.
Caption: Cryoinjury-induced apoptotic signaling pathways.
Experimental Workflow for Cryopreservation with this compound
The following diagram outlines the logical flow of the experimental protocol for cryopreserving cells using a this compound-based serum-free medium.
Caption: Experimental workflow for cryopreservation.
Conclusion
This compound serves as a valuable and effective alternative to serum in cryopreservation media for a variety of cell lines. Its ability to mitigate osmotic stress and inhibit ice crystal formation contributes to high post-thaw cell viability and recovery. By following the detailed protocols outlined in these application notes, researchers can successfully implement serum-free cryopreservation techniques, leading to more consistent, reliable, and regulatory-friendly cell banking practices. The use of this compound, particularly in combination with low concentrations of DMSO, represents a significant step forward in the development of defined and robust cryopreservation strategies for sensitive serum-free cell lines.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Evaluation of Methylcellulose and Dimethyl Sulfoxide as the Cryoprotectants in a Serum-Free Freezing Media for Cryopreservation of Adipose-Derived Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Mechanism of cryoprotection by extracellular polymeric solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term, large scale cryopreservation of insect cells at −80 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Cellulose as a Binder in Ceramic and Powder Metallurgy Processing
Introduction
Methyl cellulose (B213188) and its derivatives, such as Hydroxypropyl Methylcellulose (HPMC), are widely utilized as organic binders in both ceramic and powder metallurgy processing.[1][2][3] These water-soluble polymers are instrumental in providing green strength—the mechanical integrity of the compacted powder before the final sintering or firing stage.[2][4][5] The primary functions of methyl cellulose as a binder include imparting plasticity, controlling viscosity, and ensuring the clean burnout of the binder during heating, leaving minimal residue that could affect the final product's properties.[2][6]
A unique and highly advantageous characteristic of this compound is its property of thermal gelation.[1][7] When an aqueous solution of this compound is heated, it forms a three-dimensional gel structure, which provides additional stability to the green body during drying and the initial stages of firing.[1][2] This thermal gelation helps to prevent binder migration to the surface, which can cause defects such as stress cracks and blisters.[2]
Application in Ceramic Processing
In the ceramics industry, this compound is a crucial additive for various forming techniques, including extrusion, injection molding, and tape casting.[7][8][9] It enhances the workability and shaping properties of ceramic materials, which are often non-plastic when mixed with water alone.[3][7]
Key Benefits in Ceramics:
-
Improved Green Strength: Provides the necessary mechanical strength for handling and processing of the unfired ceramic parts.[2][3]
-
Enhanced Plasticity and Lubrication: Acts as a plasticizer and lubricant, which is essential for processes like extrusion.[3][7][9] This reduces friction between the ceramic particles and the processing equipment, minimizing wear on dies and molds.[2][9]
-
Shape Retention and Crack Prevention: The thermal gelation property helps in retaining the desired shape after forming and reduces the occurrence of cracking during the drying process.[7]
-
Controlled Rheology: It functions as a thickener and rheology modifier, allowing for precise control over the viscosity of ceramic slurries and pastes.[3]
-
Clean Burnout: Decomposes cleanly at elevated temperatures, leaving behind low ash content, which is critical for the structural integrity of the final ceramic product.[2]
Application in Powder Metallurgy Processing
In powder metallurgy, binders are essential for holding metal powder particles together during the shaping and handling of the "green compact" before sintering.[4] this compound and its derivatives are used as organic binders, particularly in processes like Metal Injection Molding (MIM).[10][11]
Key Benefits in Powder Metallurgy:
-
Green Strength: Provides the temporary strength required for the green compact to be handled and transported without breaking.[4]
-
Improved Powder Flowability: Can improve the flow characteristics of the metal powders, ensuring uniform filling of the die or mold.[4]
-
Uniform Density: A well-distributed binder helps in achieving a more uniform density throughout the green compact, which is crucial for consistent properties after sintering.[5]
-
Complex Geometries: The use of binders like this compound in MIM allows for the production of complex and intricate metal parts.[12][13]
-
Clean Decomposition: It is crucial that the binder decomposes completely without leaving behind residues like carbon that could negatively impact the metallurgical properties of the final part.[14]
Data Presentation
Table 1: Typical Properties of this compound Binders
| Property | Typical Value/Range | Significance in Processing |
| Viscosity (2% aq. solution at 20°C) | 100 - 100,000 mPa·s | Affects the flowability and consistency of the ceramic paste or powder feedstock. Higher viscosity provides better shape retention.[15] |
| Thermal Gelation Temperature | 50 - 90°C | The temperature at which the binder forms a gel, providing rigidity to the green body during drying and initial heating.[1][7] |
| Typical Concentration | 0.5 - 5.0 wt% | The amount of binder used depends on the desired green strength and viscosity. |
| Burnout/Decomposition Temperature | 200 - 500°C | The temperature range at which the binder is removed from the part. A clean and complete burnout is essential.[16][17][18] |
| Ash Content | < 1.5% | Low ash content is critical to avoid contamination and defects in the final sintered part.[2] |
Table 2: Comparison of Common Binders in Ceramic and Powder Metallurgy
| Binder Type | Key Advantages | Key Disadvantages | Typical Applications |
| This compound (MC/HPMC) | Excellent green strength, thermal gelation, clean burnout, water-soluble.[1][2][3] | Can be more expensive than some other binders.[2] | Ceramic extrusion, injection molding, powder metallurgy.[7][10] |
| Polyvinyl Alcohol (PVA) | Good film-forming properties, high green strength, water-soluble.[14] | Can leave carbon residue if not burned out properly. | Ceramic pressing, powder metallurgy.[14] |
| Waxes (e.g., Paraffin) | Good lubricity, low cost. | Requires solvent for removal or a longer thermal debinding process.[14][19] | Metal Injection Molding (MIM), powder metallurgy pressing.[19] |
| Acrylic Polymers | Decompose at relatively low temperatures, very low residue.[6] | Often require organic solvents. | Tape casting, powder metallurgy.[6] |
| Carboxythis compound (CMC) | Good water solubility, adhesion, and thickening properties.[20] | May not have the same thermal gelation properties as MC/HPMC. | Ceramic glazes, adhesives, and thickeners.[20][21] |
Experimental Protocols
Protocol 1: Preparation of a Ceramic Paste with this compound for Extrusion
Objective: To prepare a homogeneous and extrudable ceramic paste.
Materials and Equipment:
-
Ceramic powder (e.g., Alumina, Zirconia)
-
This compound (or HPMC) powder
-
Deionized water
-
High-shear mixer or planetary mixer
-
Spatula
-
Beakers and weighing balance
Procedure:
-
Binder Solution Preparation: a. Heat approximately one-third of the required deionized water to 80-90°C. b. While stirring vigorously, slowly add the this compound powder to the hot water to ensure good dispersion and prevent clumping. c. Add the remaining two-thirds of the deionized water as cold water or ice to lower the temperature and promote dissolution. d. Continue mixing until a clear, uniform solution is formed. Allow the solution to cool to room temperature.
-
Mixing: a. Place the ceramic powder in the mixing bowl. b. Slowly add the prepared this compound solution to the ceramic powder while mixing at a low speed. c. Gradually increase the mixing speed to ensure homogeneous distribution of the binder. d. Continue mixing until a consistent, plastic paste is formed. The paste should be stiff enough to hold its shape but pliable enough for extrusion.
-
De-airing (Optional but Recommended): a. If a vacuum mixer is available, de-air the paste to remove any trapped air bubbles, which can cause defects in the final product.
-
Maturation: a. Store the paste in a sealed container for several hours to allow for complete hydration of the particles and uniform distribution of the binder.
Protocol 2: Thermal Debinding and Sintering of a Ceramic Part
Objective: To remove the this compound binder and sinter the ceramic part to its final density.
Materials and Equipment:
-
Formed "green" ceramic part
-
Programmable furnace with controlled atmosphere capabilities
Procedure:
-
Drying: a. Ensure the green part is completely dry before placing it in the furnace to prevent cracking. This can be done at room temperature or in a low-temperature oven (e.g., 60-80°C).
-
Furnace Loading: a. Carefully place the dried green part in the center of the furnace on a suitable setter plate.
-
Thermal Cycle: a. Heating Ramp 1 (Binder Burnout): Heat the furnace slowly, typically at a rate of 1-3°C/minute, up to 500°C. A slow heating rate in the range of 200-500°C is crucial to allow the this compound to decompose and escape without causing defects.[16][17] An oxidizing atmosphere (air) is typically used for this stage. b. Dwell 1 (Binder Burnout): Hold the temperature at 500°C for 1-2 hours to ensure complete removal of the binder. c. Heating Ramp 2 (Sintering): Increase the heating rate (e.g., 5-10°C/minute) to the final sintering temperature (this will depend on the specific ceramic material, e.g., 1500-1700°C for alumina). d. Dwell 2 (Sintering): Hold at the peak sintering temperature for a specified time (e.g., 1-4 hours) to allow for densification. e. Cooling: Cool the furnace down to room temperature at a controlled rate to avoid thermal shock and cracking.
Protocol 3: Preparation of a Powder Metallurgy Feedstock for MIM
Objective: To prepare a homogeneous feedstock for Metal Injection Molding.
Materials and Equipment:
-
Fine metal powder (e.g., stainless steel, titanium)
-
Binder system (including this compound, other polymers, and plasticizers)
-
High-shear mixer or twin-screw extruder
-
Pelletizer
Procedure:
-
Binder Preparation: a. The binder system for MIM is often a multi-component system. This compound can be part of this system to provide green strength. The binders are typically pre-mixed.
-
Mixing/Compounding: a. The metal powder and the binder system are precisely weighed and fed into a high-shear mixer or a twin-screw extruder.[22] b. The mixture is heated to a temperature above the melting point of the binder components to ensure a homogeneous, dough-like mass.[22] c. Thorough mixing is critical to ensure that every metal particle is uniformly coated with the binder.
-
Granulation/Pelletizing: a. The compounded mass is then cooled and granulated into pellets.[22] b. These pellets, known as the feedstock, are then used in the injection molding machine.[22]
Visualizations
Caption: Experimental workflow for ceramic processing.
Caption: Thermal decomposition pathway of this compound.
Caption: Logical relationships in binder selection.
References
- 1. industrialcellulosics.com [industrialcellulosics.com]
- 2. chempoint.com [chempoint.com]
- 3. celotech.com [celotech.com]
- 4. howengineeringworks.com [howengineeringworks.com]
- 5. The Role of Binder and Lubricant in Powder Metallurgy - Jiehuang [jhpim.com]
- 6. Sintering Binder Materials - Kyoeisha Chemical Co., Ltd. [kyoeisha-chemical.com]
- 7. mrs-j.org [mrs-j.org]
- 8. Methylcellulose polymers as binders for extrusion of ceramics | Semantic Scholar [semanticscholar.org]
- 9. celotech.com [celotech.com]
- 10. celotech.com [celotech.com]
- 11. epma.com [epma.com]
- 12. Metal injection molding - Wikipedia [en.wikipedia.org]
- 13. schunk-group.com [schunk-group.com]
- 14. researchgate.net [researchgate.net]
- 15. US8728224B2 - Water-soluble binder and ceramic molding composition - Google Patents [patents.google.com]
- 16. cpuh.in [cpuh.in]
- 17. News - What is the thermal degradation of HPMC? [ihpmc.com]
- 18. researchgate.net [researchgate.net]
- 19. constrofacilitator.com [constrofacilitator.com]
- 20. News - Application of carboxythis compound in the ceramic industry [kimachemical.com]
- 21. Carboxythis compound - Wikipedia [en.wikipedia.org]
- 22. what is metal injection molding? - US MIM company- mim process [indo-mim.com]
Application Notes and Protocols: Utilizing Methyl Cellulose in Bacterial Motility and Biofilm Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cellulose (B213188) is a versatile polymer derived from cellulose that has found significant applications in microbiology, particularly in the study of bacterial motility and biofilm formation. Its ability to increase the viscosity of culture media in a controlled manner makes it an invaluable tool for observing and quantifying bacterial movement. Furthermore, by modulating the physical properties of the environment, methyl cellulose can be used to investigate the initial stages of biofilm development, a critical aspect of microbial pathogenesis and persistence. These application notes provide detailed protocols and data for utilizing this compound in your research.
Data Presentation: Bacterial Motility in this compound Solutions
The viscosity of the medium significantly influences bacterial swimming speed. The following table summarizes the swimming velocities of various bacterial strains in media containing different concentrations of this compound. This data is crucial for designing experiments that aim to mimic the viscosity of physiological environments, such as mucus.
| Bacterial Strain | This compound Concentration (%) | Viscosity (cP) | Average Swimming Speed (µm/sec) | Reference |
| Campylobacter jejuni (Wild Type) | 0 (MH Broth) | 1 | 15.9 | [1] |
| Not specified | 2.5 | 24.4 | [2] | |
| Not specified | 5-40 | 32.3 - 38.8 | [2] | |
| Escherichia coli | Not specified | 1.66 | Max Velocity | [3] |
| Not specified | 4.7 | Plateau at Max Velocity | [3] | |
| Spirillum serpens | Not specified | 2.5 | 38.5 (Max Velocity) | [3] |
| Thiospirillum jenense | Not specified | 4.7 | Max Velocity | [3] |
Note: The relationship between this compound concentration and viscosity is non-linear and depends on the specific type and molecular weight of the this compound used. It is recommended to measure the viscosity of prepared solutions.
Experimental Protocols
Protocol 1: Bacterial Motility Assay in Semi-Solid Agar (B569324) with this compound
This protocol describes a macroscopic method to assess bacterial motility in a semi-solid medium, which can be modified by adding this compound to increase viscosity.
Materials:
-
Bacterial culture
-
Nutrient broth (e.g., Tryptone Broth, MH Broth)
-
Agar
-
This compound (e.g., 4000 cP)
-
Sterile test tubes or Petri dishes
-
Sterile inoculating needle
Procedure:
-
Prepare Motility Medium:
-
Prepare the desired nutrient broth according to the manufacturer's instructions.
-
For increased viscosity, add this compound to the desired concentration (e.g., 0.35%).[6] Heat the mixture to dissolve the agar and this compound completely.
-
Dispense 5 ml aliquots into sterile test tubes.[4]
-
Autoclave at 121°C for 15 minutes and allow the tubes to cool in an upright position.[4]
-
-
Inoculation:
-
Incubation:
-
Incubate the tubes at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-48 hours.[4]
-
-
Observation:
Protocol 2: Microscopic Analysis of Bacterial Motility in this compound Solution
This protocol allows for the direct observation and tracking of individual bacterial cells in a viscous liquid medium.
Materials:
-
Bacterial culture
-
Motility buffer (e.g., MBT: 0.01 M potassium phosphate, pH 7.0, 10⁻⁴ M EDTA, 0.067 M NaCl)[7]
-
This compound (e.g., 4000 cP)
-
Microscope slides and coverslips
-
Microscope with phase-contrast or dark-field optics
-
Camera and tracking software (optional)
Procedure:
-
Prepare this compound Solution:
-
Prepare the motility buffer.
-
Slowly add this compound to the buffer while stirring to achieve the desired final concentration (e.g., 0.4% w/v).[7] This process may require heating or extended stirring to fully dissolve the this compound.
-
Allow the solution to cool to room temperature. The solution should be clear and viscous.
-
-
Prepare Bacterial Suspension:
-
Microscopic Observation:
-
Place a small drop (e.g., 3 µl) of the bacterial suspension onto a clean microscope slide and cover with a coverslip.[6]
-
Observe the bacteria using a phase-contrast or dark-field microscope. The increased viscosity from the this compound will slow down the Brownian motion of the cells, making it easier to track their swimming paths.[7]
-
If available, record videos of the swimming bacteria and use tracking software to analyze their speed and trajectories.
-
Protocol 3: Biofilm Formation Assay using Crystal Violet Staining
This high-throughput assay is used to quantify the ability of bacteria to form biofilms on a solid surface. While this compound is not typically a direct component of this assay, understanding the preceding motility's role is crucial as motility is often the first step in biofilm formation.[8]
Materials:
-
Bacterial culture
-
Appropriate liquid growth medium (e.g., TSB, LB)
-
Sterile 96-well flat-bottom microtiter plates[9]
-
Phosphate-buffered saline (PBS) or sterile deionized water
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol (B145695) for solubilization
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Biofilm Formation:
-
Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate.[10]
-
Include negative control wells containing sterile medium only.[10]
-
Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.[10] To prevent evaporation, the lidded plate can be kept in a humidified container.[11]
-
-
Washing:
-
Gently discard the planktonic (free-swimming) cells by inverting the plate.
-
Wash the wells twice with 200 µL of PBS or sterile water to remove any remaining non-adherent cells.[10] Be gentle to avoid dislodging the biofilm.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS or water until the control wells are colorless.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125-200 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[12]
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[12] The absorbance value is directly proportional to the amount of biofilm formed.
-
Visualizations
Experimental Workflows
Caption: Workflow for Bacterial Motility Assay.
Caption: Workflow for Biofilm Formation Assay.
Signaling Pathway
The transition from a motile, planktonic state to a sessile, biofilm-forming state is a tightly regulated process in many bacteria. A key player in this regulation is the second messenger cyclic dimeric GMP (c-di-GMP).[13]
Caption: c-di-GMP Signaling in Motility and Biofilm Regulation.
References
- 1. Viscosity-dependent determinants of Campylobacter jejuni impacting the velocity of flagellar motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. asm.org [asm.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Motility assays. [bio-protocol.org]
- 7. Visualizing Flagella while Tracking Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biofilm Formation and Quantification Using the 96-Microtiter Plate | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 12. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of flagellar motility during biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to dissolve methyl cellulose powder without clumping
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving methyl cellulose (B213188) (MC) powder, specifically focusing on preventing clumping.
Troubleshooting Guide: Preventing and Addressing Clumping
Q1: My methyl cellulose solution is full of clumps. What did I do wrong?
A1: Clumping is a common issue when preparing this compound solutions and typically arises from the powder not being properly dispersed before hydration.[1] When this compound powder comes into contact with cold water, a gel layer rapidly forms around the particles, which hinders water penetration to the dry powder inside, leading to the formation of persistent clumps.[2] To avoid this, it is crucial to ensure the individual particles are well-dispersed before they begin to dissolve and swell.[1]
Q2: How can I dissolve this compound powder without it clumping?
A2: The most effective and widely recommended technique is the "hot water dispersion-cold water dissolution" method.[3][4] This method leverages the unique property of this compound being insoluble in hot water but soluble in cold water.[2] By first dispersing the powder in hot water, the particles are separated and wetted without dissolving.[1][2] Subsequent cooling with the addition of cold water then allows for uniform hydration and dissolution without clumping.[5]
Q3: I tried the hot water method, but my solution is still lumpy. What are the critical steps I might have missed?
A3: For the hot water dispersion method to be successful, several factors are critical. Firstly, ensure the initial water temperature is sufficiently high, typically between 80°C and 90°C.[4][5] Secondly, the this compound powder should be added to the hot water gradually while stirring vigorously to ensure all particles are thoroughly wetted and evenly dispersed.[5][6] Finally, the dispersion must be cooled sufficiently, often to between 0-5°C, while continuing to stir, to allow for complete dissolution.[5]
Q4: Can I dissolve this compound directly in cold water?
A4: While it is possible, dissolving this compound directly in cold water requires careful technique to prevent clumping.[7] The powder must be added very slowly to cold water (ideally 0-10°C) under continuous and vigorous agitation to ensure the particles disperse before they have a chance to swell and agglomerate.[7] This method can be more challenging, especially for higher viscosity grades of this compound.[7]
Q5: What should I do if my solution has already formed clumps?
A5: If clumps have already formed, they can be difficult to remove. One option is to apply high shear force to the solution using a tissue homogenizer or a blender to break up the agglomerates.[5][6] Another approach is to allow the solution to stand overnight at a cold temperature (e.g., 4°C), which may help the clumps to slowly hydrate (B1144303) and dissolve.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the hot water dispersion step?
A1: The recommended temperature for the hot water dispersion step is typically between 80°C and 90°C.[4][5] Some protocols suggest heating the water to a boil and then removing it from the heat before adding the this compound.[8]
Q2: What is the optimal concentration of this compound that can be prepared?
A2: The achievable concentration depends on the viscosity grade of the this compound. For low viscosity grades, solutions of up to 10% (w/w) can be prepared.[6] However, for high-viscosity products, the concentration is typically limited to 2-3% (w/w).[6]
Q3: How long should I stir the solution after it has cooled?
A3: It is recommended to continue agitation for at least 30 minutes after the solution has reached the target cold temperature to ensure complete hydration and dissolution.[5] For some preparations, stirring overnight at 4°C is advised.[8]
Q4: Can I prepare a this compound solution in a saline solution instead of water?
A4: Yes, but simply adding this compound powder to a saline solution at room temperature can lead to significant clumping.[8] It is recommended to first disperse the this compound in hot water and then add a more concentrated saline solution to the cooled mixture to achieve the final desired concentrations.[8]
Q5: How should I store my prepared this compound solution?
A5: this compound solutions can be stored at 4°C for short periods (e.g., one week).[9] For longer-term storage, aliquoting and freezing at -20°C is recommended; some sources suggest stability for at least a year under these conditions.[8][9]
Data Presentation
Table 1: Comparison of this compound Dissolution Methods
| Parameter | Hot Water Dispersion Method | Cold Water Dispersion Method |
| Principle | Disperse in hot water (insoluble), dissolve in cold water (soluble)[2] | Direct dissolution in cold water with vigorous agitation[7] |
| Initial Water Temp. | 80°C - 90°C[4][5] | 0°C - 10°C[7] |
| Addition of MC | Add powder to hot water[5] | Add powder slowly to cold water[7] |
| Agitation | Continuous stirring during addition and cooling[5] | Vigorous and continuous stirring[7] |
| Final Temp. | Cool to 0°C - 5°C[5] | Maintain low temperature |
| Pros | Highly effective at preventing clumps[3] | Simpler procedure with fewer temperature changes |
| Cons | Requires heating and cooling steps | Higher risk of clumping, especially with high viscosity grades[7] |
Experimental Protocols
Protocol 1: Hot Water Dispersion-Cold Water Dissolution Method
-
Preparation: Determine the required volume and concentration of the this compound solution.
-
Heating: Heat approximately one-third of the total required volume of distilled water to 80°C - 90°C in a suitable beaker with a magnetic stirrer.[5]
-
Dispersion: While stirring the hot water vigorously, slowly add the pre-weighed this compound powder.[5] Continue to agitate the mixture until all particles are thoroughly wetted and evenly dispersed, forming a slurry.[5][6]
-
Cooling and Dissolution: Add the remaining two-thirds of the water as cold water or ice to the hot slurry to rapidly lower the temperature of the dispersion.[5] The solution should be cooled to 0°C - 5°C.[5]
-
Hydration: Continue to stir the solution for at least 30 minutes after it has reached the target cold temperature to ensure complete hydration and dissolution.[5] The solution will become more viscous as the this compound dissolves.
-
Storage: Store the prepared solution in an airtight container at 4°C or aliquot and freeze at -20°C for long-term storage.[8][9]
Protocol 2: Cold Water Dispersion Method
-
Preparation: Determine the required volume and concentration of the this compound solution.
-
Cooling: Cool the total required volume of distilled water to 0°C - 10°C in a beaker with a magnetic stirrer.[7]
-
Dispersion and Dissolution: While stirring the cold water vigorously, add the pre-weighed this compound powder very slowly and gradually.[7] It is crucial to add the powder at a rate that allows for immediate dispersion of the particles before they can agglomerate.
-
Hydration: Continue to stir the solution at a low temperature until the this compound is fully dissolved and the solution is clear and viscous. This may take a significant amount of time, and some protocols suggest letting the solution sit for a few hours or overnight to fully mature.[7]
-
Storage: Store the prepared solution in an airtight container at 4°C or aliquot and freeze at -20°C for long-term storage.[8][9]
Mandatory Visualization
Caption: Workflow for the hot water dispersion-cold water dissolution method.
Caption: Troubleshooting guide for a clumped this compound solution.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. celluloseether.com [celluloseether.com]
- 4. A Detailed Explanation of HPMC Solubility - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. News - How do you mix methylcellulose with water? [ihpmc.com]
- 8. Preparing this compound - General Lab Techniques [protocol-online.org]
- 9. research.chop.edu [research.chop.edu]
sterilization methods for methyl cellulose solutions to prevent viscosity loss
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate sterilization methods for methyl cellulose (B213188) (MC) solutions, with a focus on preventing viscosity loss.
Troubleshooting Guide: Viscosity Loss After Sterilization
Problem: My methyl cellulose solution has a significantly lower viscosity after sterilization.
| Potential Cause | Recommended Action |
| High temperature during autoclaving | Autoclaving is a common and cost-effective sterilization method, but the high temperatures can lead to thermal degradation of this compound polymers, resulting in reduced viscosity.[1][2] For solutions with concentrations of 0.5-1%, autoclaving under standard conditions (121°C, 15 psi, 15-20 minutes) is often acceptable.[3] However, for higher concentrations, this method is not recommended as it can cause the this compound to come out of solution.[4][5] |
| Oxidative damage | The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), even at low levels (2-50 ppm), can cause significant viscosity loss over time, especially at elevated temperatures.[1] |
| Polymer chain degradation from irradiation | Gamma (γ) irradiation, while an effective sterilization method, can cause cleavage of the glycosidic bonds in the cellulose structure.[6] This leads to a reduction in the molecular mass of the polymer and a dramatic decrease in the viscosity of the solution.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Which sterilization method is best for my this compound solution to avoid viscosity loss?
The optimal sterilization method depends on the concentration and viscosity of your this compound solution, as well as its intended application.
-
Sterile Filtration: This is the preferred method for heat-sensitive solutions and those prone to viscosity loss from heat or irradiation. It is most effective for low-viscosity solutions. For higher viscosity solutions, challenges like slow flow rate and filter clogging can occur.[8] Using low-fiber this compound products can improve filterability.[9] We recommend using sterilizing-grade low adsorption PES or PVDF filter cartridges.[8]
-
Autoclaving: This method is suitable for low-concentration (0.5-1%) this compound solutions.[3] For higher concentrations, significant viscosity loss can occur.[1][2] If autoclaving is necessary for higher concentrations, consider the addition of stabilizers.
-
UV Irradiation: This method results in only a slight reduction in viscosity and can be a good alternative to autoclaving and gamma irradiation.[6]
-
Gamma Irradiation: This method is generally not recommended for this compound solutions where maintaining viscosity is critical, as it causes a significant and dramatic reduction in viscosity.[6][7][10]
Q2: Can I do anything to prevent viscosity loss when autoclaving?
Yes. The addition of certain stabilizing agents can help minimize viscosity loss during autoclaving.
-
EDTA (Edetate Disodium): EDTA can minimize viscosity loss caused by autoclaving, particularly in the presence of hydrogen peroxide.[1]
-
Methionine: This amino acid has been shown to be effective in preventing the loss of gel viscosity during storage, especially when the solution is stressed by the presence of hydrogen peroxide.[1]
Q3: Why did my high-concentration this compound solution form clumps after autoclaving?
Heating a this compound solution to its gelation point, which can happen during autoclaving, results in thermogelation.[4][5] For high-concentration solutions, the rehydration process upon cooling may not be complete, leading to the formation of insoluble chunks.[4][5] To avoid this, it is recommended to sterilize the water first and then aseptically dissolve the this compound powder.[4][5]
Q4: How does gamma irradiation cause such a drastic loss in viscosity?
Gamma irradiation uses high-energy ionizing radiation that leads to the cleavage of the glycosidic bonds that form the backbone of the cellulose polymer.[6] This process, known as chain scission, reduces the average molecular weight of the this compound molecules in the solution.[6][11] Shorter polymer chains result in a less entangled network and, consequently, a significantly lower solution viscosity.
Data Summary: Impact of Sterilization on Viscosity
The following table summarizes the qualitative and quantitative effects of different sterilization methods on the viscosity of this compound solutions, based on available research.
| Sterilization Method | Effect on Viscosity | Quantitative Data Example (Alginate/MC Bioink) | Mechanism of Viscosity Loss |
| Autoclaving | Can cause significant viscosity loss, especially at high concentrations.[1][2] | No significant difference in viscosity was observed for an alginate/MC paste with autoclaved MC compared to the non-sterilized control (291 ± 13.3 Pa·s vs. 308 ± 7.5 Pa·s).[6] | Thermal degradation and potential oxidation of the polymer chains.[1] |
| Sterile Filtration | No direct impact on viscosity, but can be challenging for high-viscosity solutions.[8] | Not applicable. | Not applicable. |
| UV Irradiation | Slight reduction in viscosity.[6] | A slight reduction in viscosity was observed.[6] | Minor photochemical degradation of the polymer. |
| Gamma (γ) Irradiation | Dramatic reduction in viscosity.[6][7] | A substantial reduction in viscosity was observed, making the bioink unsuitable for printing.[6] | Cleavage of glycosidic bonds, leading to a significant decrease in molecular mass.[6] |
| Supercritical CO₂ (scCO₂) Treatment | No significant impact on viscosity.[6] | No significant difference in viscosity was observed (273 ± 27.3 Pa·s).[6] | Not applicable. |
Experimental Protocols
Protocol 1: Sterile Filtration of a this compound Solution
-
Preparation: Prepare the this compound solution in a sterile, particle-free solvent (e.g., water for injection) under aseptic conditions in a laminar flow hood. Allow the solution to fully hydrate.
-
Filter Selection: Choose a sterilizing-grade filter with a pore size of 0.22 µm. Low-protein-binding filter materials such as Polyethersulfone (PES) or Polyvinylidene difluoride (PVDF) are recommended.[8]
-
Filtration Setup: Aseptically connect the filter to a sterile receiving vessel. A peristaltic pump or a pressure vessel can be used to drive the filtration process.
-
Filtration: Pass the this compound solution through the 0.22 µm filter. For high-viscosity solutions, a pre-filter may be necessary to prevent clogging of the sterilizing filter.
-
Collection: Collect the sterile filtrate in the sterile receiving vessel.
-
Verification: Perform a sterility test on the final solution to confirm the effectiveness of the filtration process.
Protocol 2: Autoclaving a Low-Concentration this compound Solution (0.5-1%)
-
Preparation: Dissolve the this compound powder in the desired solvent. Ensure the solution is homogenous.
-
Packaging: Dispense the solution into autoclave-safe containers (e.g., glass bottles with loosened caps (B75204) or vented closures).
-
Autoclaving: Place the containers in an autoclave and run a standard liquid cycle (typically 121°C for 15-20 minutes at 15 psi).[3]
-
Cooling: Allow the solution to cool to room temperature slowly to prevent boiling over.
-
Mixing: Once cooled, gently mix the solution to ensure homogeneity, as some settling may have occurred.
-
Viscosity Check: Measure the viscosity of the sterilized solution to ensure it is within the acceptable range for your application.
Visual Guides
References
- 1. Effect of EDTA and Methionine on Preventing Loss of Viscosity of Cellulose-Based Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. メチルセルロース viscosity: 15 cP, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 7. Investigating the effect of sterilisation methods on the physical properties and cytocompatibility of this compound used in combination with alginate for 3D-bioplotting of chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cobetter.com [cobetter.com]
- 9. Methylcellulose for cell culture | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
optimizing methyl cellulose concentration for desired hydrogel stiffness
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl cellulose (B213188) (MC) hydrogels. The focus is on optimizing MC concentration to achieve the desired hydrogel stiffness for various applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stiffness of my methyl cellulose hydrogel?
A1: The primary factor influencing hydrogel stiffness is the concentration of this compound. Generally, a higher concentration of this compound results in a stiffer hydrogel, indicated by a higher storage modulus (G').
Q2: My hydrogel is not stiff enough. How can I increase its stiffness?
A2: To increase the stiffness of your hydrogel, you can:
-
Increase this compound Concentration: This is the most direct method. Increasing the weight percent (w/v) of MC will lead to a higher storage modulus and a more rigid gel structure.
-
Introduce Crosslinking Agents: Chemical crosslinkers like citric acid can significantly increase the Young's modulus and overall stiffness of the hydrogel by creating covalent bonds between polymer chains.
-
Add Other Polymers: Blending MC with other polymers, such as agarose, can enhance mechanical properties and accelerate crosslinking.
-
Incorporate Salts: The addition of certain salts can lower the gelation temperature and influence the final mechanical properties of the hydrogel.
Q3: My this compound solution is too viscous to handle at the concentration I need. What can I do?
A3: High viscosity at higher MC concentrations is a common issue. Consider using a lower molecular weight this compound, which will result in a less viscous solution at the same concentration. Alternatively, you can explore chemical crosslinking at a lower MC concentration to achieve the desired stiffness without the handling issues associated with high viscosity.
Q4: At what temperature does my this compound solution form a gel?
A4: The gelation temperature of a this compound solution is dependent on several factors, including the MC concentration, its degree of substitution, and the presence of salts in the solution. For example, an 8% w/v MC solution may have a gelation temperature of 37°C, which is ideal for biological applications. You can adjust the gelation temperature by altering the MC concentration or the salt concentration.
Q5: How can I measure the stiffness of my hydrogel?
A5: The stiffness of a hydrogel is typically characterized by its mechanical properties, which can be measured using techniques such as:
-
Rheology: This technique measures the storage modulus (G') and loss modulus (G''). The storage modulus is a direct indicator of the elastic properties and stiffness of the gel.
-
Uniaxial Compression Testing: This method determines the Young's modulus (compressive modulus) of the hydrogel, providing a measure of its stiffness under compressive forces.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Hydrogel is too soft or does not gel | - MC concentration is too low.- Gelation temperature has not been reached.- Insufficient crosslinking. | - Increase the weight percent (w/v) of this compound.- Ensure the solution is heated to its specific gelation temperature.- Introduce or increase the concentration of a chemical crosslinking agent like citric acid. |
| Hydrogel is too stiff or brittle | - MC concentration is too high.- Excessive crosslinking. | - Decrease the weight percent (w/v) of this compound.- Reduce the concentration of the crosslinking agent or optimize the crosslinking time/temperature. |
| Inconsistent gelation between batches | - Inaccurate measurement of MC powder or solvent.- Incomplete dissolution of MC powder.- Variation in heating/cooling rates. | - Ensure precise measurements of all components.- Follow a standardized protocol for dissolving the MC powder completely.- Control the heating and cooling steps of the gelation process. |
| Hydrogel dissolves in aqueous environment | - Lack of chemical crosslinking. | - Introduce a chemical crosslinker to create a more stable, non-reversible hydrogel network. Physically crosslinked MC hydrogels are thermo-reversible and will dissolve at lower temperatures. |
Quantitative Data on Hydrogel Stiffness
Table 1: Effect of this compound Concentration on Storage Modulus (G')
| this compound Concentration (% w/v) | Approximate Storage Modulus (G') at 37°C (Pa) |
Technical Support Center: Troubleshooting Methylcellulose Colony-Forming Unit (CFU) Assays
Welcome to the technical support center for methylcellulose (B11928114) colony-forming unit (CFU) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during these experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your methylcellulose CFU assays in a question-and-answer format.
Issue 1: Inconsistent or No Colony Formation
Q1: Why am I seeing a significant variation in colony numbers between replicate plates or experiments?
A1: Inconsistent colony numbers are a frequent issue and can stem from several factors throughout the experimental process. A primary cause can be inaccurate initial cell counting and viability assessment.[1] If the same aliquot is not used for both cell counting and the preparation of the working cell suspension, significant variability can be introduced.[1] Additionally, the method of cell counting, whether manual or automated, and the stain used for viability can differ between labs, contributing to inter-laboratory discrepancies.[1]
Another critical factor is the plating of an appropriate number of cells. Too few cells (underplating) can lead to statistically inaccurate data, while too many cells (overplating) can inhibit progenitor proliferation due to nutrient depletion and accumulation of metabolic byproducts, making it difficult to identify individual colonies.[2]
Troubleshooting Steps:
-
Standardize Cell Counting: Use a consistent method for cell counting and viability for all experiments. Ensure the aliquot used for counting is the same one used to set up the assay.[1]
-
Optimize Cell Plating Density: Perform a titration experiment to determine the optimal cell number that yields a linear relationship between the number of cells plated and the number of colonies obtained.[2]
-
Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before adding it to the methylcellulose medium to ensure a uniform distribution of cells.
Q2: I am not seeing any colony growth, or the colony numbers are extremely low. What could be the problem?
A2: A complete lack of or very low colony formation can be due to several critical factors:
-
Suboptimal Culture Conditions: The growth and differentiation of hematopoietic progenitors are highly dependent on the specific combination and concentration of cytokines in the methylcellulose medium.[1] Using an inappropriate or suboptimal cytokine cocktail for your cell type will result in poor or no colony growth.
-
Poor Cell Viability: The initial health of the cells is paramount. If the cells have low viability due to harsh isolation procedures, improper cryopreservation, or extended time in suspension, their proliferative capacity will be compromised.
-
Incorrect Methylcellulose Medium Preparation: If preparing your own medium, batch-to-batch variation in components like fetal bovine serum (FBS) and bovine serum albumin (BSA) can significantly impact colony growth.[3] It is crucial to test each new batch of reagents.[3]
Troubleshooting Steps:
-
Verify Cytokine Cocktail: Ensure the cytokines and growth factors in your medium are appropriate for the hematopoietic progenitors you are studying.
-
Assess Cell Viability: Always perform a viability assessment before plating. Aim for high viability (typically >90%).
-
Use Pre-tested Reagents: Whenever possible, use pre-screened and quality-controlled methylcellulose media and supplements to ensure consistency.[3][4]
Issue 2: Aberrant Colony Morphology or Distribution
Q3: Why do my colonies look smeared, or why are they floating in the medium instead of forming discrete clusters?
A3: This issue is often related to the viscosity of the methylcellulose medium.[2] Several factors can lead to a "runny" medium:
-
Improper Thawing of Methylcellulose: Thawing MethoCult™ medium at 37°C can cause the formation of small, insoluble "lumps".[2] The recommended thawing procedure is at room temperature or in a refrigerator.[2]
-
Incomplete Mixing: If the thawed methylcellulose medium is not mixed vigorously before aliquoting and use, there can be variations in viscosity between tubes.[2]
-
Excessive Volume of Added Cells/Components: Adding a volume of cell suspension or other components that is greater than 10% of the final culture volume will dilute the methylcellulose, reducing its viscosity.[2]
-
Inadequate Mixing of Cells and Medium: Failure to thoroughly mix the cells with the viscous methylcellulose medium before plating can result in an uneven distribution and floating colonies.[2]
Troubleshooting Steps:
-
Follow Recommended Thawing Protocol: Thaw frozen methylcellulose medium at room temperature or in the refrigerator. If accidentally thawed at 37°C, cool it on ice or in the refrigerator to dissolve any lumps before vigorous shaking.[2]
-
Ensure Thorough Mixing: Vigorously shake or vortex the methylcellulose bottle before aliquoting and vortex the tube containing cells and medium before plating.
-
Maintain Correct Dilution Ratio: Adhere to the recommended 1:10 ratio of added cell suspension to methylcellulose medium to maintain optimal viscosity.[2]
Q4: My cultures are drying out before the end of the incubation period. How can I prevent this?
A4: Dehydration of cultures is a common problem that can significantly impact colony growth.[2] The primary causes are improper culture setup and low humidity in the incubator.[2] Dehydrated cultures may appear cracked or speckled under the microscope.[2]
Troubleshooting Steps:
-
Maintain High Humidity: Ensure the incubator is set to ≥95% humidity.[2][5]
-
Use Humidified Culture Dishes: Place the 35 mm culture dishes inside a larger 100 mm or 150 mm dish that also contains an open dish of sterile water to maintain local humidity.[6][5][7] For multi-well plates, fill any empty wells with sterile water or PBS.[6]
-
Ensure Proper Sealing: Make sure the lids of the culture dishes are properly seated to minimize evaporation.
Issue 3: Contamination
Q5: I am observing bacterial or fungal contamination in my cultures. What are the best practices to avoid this?
A5: Contamination can inhibit colony formation by depleting nutrients or releasing toxic substances.[2] Strict aseptic technique is crucial throughout the entire procedure.
Troubleshooting Steps:
-
Strict Aseptic Technique: Perform all steps of the assay, from cell preparation to plating, in a certified biological safety cabinet.[8][9]
-
Sterile Reagents and Equipment: Use sterile tubes, pipettes, syringes, and needles. Ensure all media and supplements are sterile.
-
Clean Work Area: Keep the work area in the hood clean and uncluttered.
-
Antibiotics/Antifungals: If contamination is a persistent issue, consider adding penicillin/streptomycin and/or amphotericin B to your culture medium. However, be aware that some antibiotics can be toxic to certain cell types.
Quantitative Data Summary
For successful and reproducible CFU assays, adhering to recommended cell plating densities is crucial. The optimal number of cells can vary depending on the cell source and the progenitor type being assayed.
Table 1: Recommended Cell Plating Densities for Human and Mouse CFU Assays
| Cell Source | Recommended Cell Number per 35 mm Dish |
| Human | |
| Bone Marrow | 1 - 5 x 10⁴ |
| Cord Blood | 0.5 - 2 x 10⁴ |
| Peripheral Blood | 1 - 5 x 10⁵ |
| Mobilized Peripheral Blood | 1 - 5 x 10⁴ |
| Purified CD34+ Cells | 0.5 - 2 x 10³ |
| Mouse | |
| Bone Marrow | 1 - 2 x 10⁴ |
| Spleen | 5 - 10 x 10⁴ |
| Fetal Liver | 1 - 5 x 10⁴ |
Note: These are general guidelines. The optimal cell plating concentration should be determined empirically by each laboratory for each specific cell type and experimental condition.[7]
Key Experimental Protocols
A standardized protocol is essential for minimizing variability. Below is a detailed methodology for a standard methylcellulose CFU assay.
1. Preparation of Methylcellulose Medium
-
Commercially Prepared Medium: If using a pre-made complete medium like MethoCult™, thaw the bottle at room temperature or overnight at 2-8°C.[2][7] Once thawed, shake the bottle vigorously for 1-2 minutes to ensure homogeneity.[2] Let the bottle stand for 5-10 minutes to allow bubbles to dissipate before aliquoting.
-
Aliquoting: It is highly recommended to aliquot the medium into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Use a syringe with a large-gauge needle (e.g., 16-gauge) for accurate dispensing of the viscous medium.
-
In-house Preparation: If preparing the medium from individual components, ensure that each component, especially serum and albumin, has been pre-screened for its ability to support optimal colony growth.[3]
2. Preparation of Cell Suspension
-
Cell Isolation: Isolate hematopoietic cells from the source tissue (e.g., bone marrow, peripheral blood, cord blood) using standard laboratory procedures.
-
Red Blood Cell (RBC) Lysis: For samples with high RBC contamination, it is important to perform RBC lysis as they can obscure colony visualization.[2]
-
Cell Counting and Viability: Perform an accurate cell count and viability assessment using a hemocytometer with trypan blue or an automated cell counter.
-
Cell Dilution: Based on the cell count, dilute the cells in an appropriate medium (e.g., IMDM + 2% FBS) to a 10X concentration of the final desired plating density.[5][7]
3. Plating Cells in Methylcellulose
-
Adding Cells to Medium: Add 0.3 mL of the 10X cell suspension to a tube containing 3 mL of the prepared methylcellulose medium.[5] This maintains the recommended 1:10 dilution ratio.
-
Mixing: Vortex the tube vigorously for at least 5 seconds to ensure a uniform distribution of cells throughout the viscous medium.[6][5] Let the tube stand for 5-10 minutes to allow bubbles to rise to the surface.[6][5]
-
Dispensing: Using a 3 mL syringe with a 16-gauge blunt-end needle, draw up the cell/methylcellulose mixture. Dispense 1.1 mL into the center of a 35 mm non-tissue culture-treated petri dish.[6][7] Avoid using serological pipettes as they are not accurate for dispensing viscous solutions.[2]
-
Spreading: Gently rotate and tilt the dish to spread the medium evenly across the entire surface.[5][7]
4. Incubation
-
Humidified Environment: Place the culture dishes in a larger dish containing an uncovered 35 mm dish with sterile water to maintain humidity.[5][7]
-
Incubation Conditions: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[6][5][7]
-
Incubation Time: The typical incubation period is 14-16 days for human cells and 7-14 days for mouse cells, depending on the progenitor types being assayed.[1][6] Avoid disturbing the plates during incubation.[6][7]
5. Colony Counting and Identification
-
Microscopy: Enumerate and classify colonies using an inverted microscope. A gridded scoring dish can be helpful to avoid counting the same area twice.[6][9]
-
Colony Identification: Identify different colony types (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their distinct morphology (size, shape, color, and density of cells).
Visual Guides
Diagram 1: Standard Methylcellulose CFU Assay Workflow
References
- 1. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. static1.squarespace.com [static1.squarespace.com]
improving transparency and reducing brittleness of methyl cellulose films
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to overcome common challenges in the preparation of methyl cellulose (B213188) (MC) films, specifically focusing on improving transparency and reducing brittleness.
Frequently Asked Questions (FAQs)
Q1: What causes methyl cellulose films to be brittle and how can this be resolved?
This compound films are often brittle due to the strong intermolecular hydrogen bonds between the polymer chains, which create a rigid structure. To resolve this, plasticizers are added to the film-forming solution. These small molecules insert themselves between the this compound chains, disrupting the hydrogen bonds and increasing the free volume. This allows the polymer chains to move more freely, resulting in a more flexible and less brittle film.[1][2]
Q2: Why is my this compound film hazy or opaque instead of transparent?
Film haze or opacity is primarily caused by light scattering. The most common reasons include:
-
Incomplete Dissolution: If the this compound powder is not fully dissolved, microscopic particles remain suspended in the film matrix, scattering light.[3] A proper dissolution technique is crucial.
-
Air Bubbles: Air trapped during mixing or casting creates voids that scatter light. Degassing the solution before casting is essential.[4]
-
Incompatible Additives: Some additives, like certain lipids or fillers, may not be fully compatible with the MC matrix, leading to phase separation and opacity.[3]
-
Crystallinity: High crystallinity within the polymer can also lead to light scattering. The addition of certain plasticizers can modify the crystal structure of the film.[1][5]
Q3: What are plasticizers and which ones are effective for this compound films?
Plasticizers are low molecular weight additives that increase the flexibility and durability of a material. For this compound films, polyols are commonly used and have proven effective. The most common and effective plasticizers include:
-
Glycerol (B35011) (Glycerine): Highly effective at increasing flexibility but can also increase the film's affinity for water.[1]
-
Polyethylene Glycols (PEGs): Particularly low molecular weight PEGs like PEG 400, are excellent plasticizers that enhance film elongation.[6][7][8]
-
Sorbitol: Another effective polyol that increases the percentage of elongation at break.[9]
-
Propylene Glycol (PG): Also used, though its effectiveness can vary compared to glycerol and PEGs.[1][10]
The choice of plasticizer depends on the desired final properties, as each can uniquely influence tensile strength, elongation, and water vapor permeability.[1]
Q4: How does the concentration of a plasticizer affect the film's properties?
Generally, as the concentration of the plasticizer increases, the film's tensile strength and elastic modulus decrease, while the elongation at break (a measure of flexibility) increases.[9][11] This is because more plasticizer molecules lead to greater separation of the polymer chains. However, excessively high concentrations can sometimes lead to phase separation or make the film too soft and tacky. It is crucial to optimize the concentration for the specific application.
Q5: What is the correct method for dissolving this compound powder to achieve a clear solution?
This compound has a unique solubility property: it is soluble in cold water but not in hot water. The standard procedure leverages this for effective dissolution:
-
Heat approximately one-third of the total required solvent (water) to 80-90°C.[12]
-
Disperse the this compound powder into the hot water with vigorous stirring. The powder will get wet and disperse but will not dissolve.[13][14]
-
Add the remaining two-thirds of the water as ice-cold water to the dispersion.[13]
-
Continue to stir the solution in a cold bath until all the this compound dissolves and the solution becomes transparent and viscous.[12] Cooling the solution allows the polymer to hydrate (B1144303) and dissolve properly.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Film is brittle, cracks easily upon handling or peeling. | 1. No plasticizer was used. 2. Insufficient plasticizer concentration. 3. Non-uniform distribution of the plasticizer. 4. Film dried too quickly or at too high a temperature, inducing stress.[4] | 1. Add a suitable plasticizer (e.g., glycerol, PEG 400) to the formulation. 2. Increase the plasticizer concentration, typically in the range of 10-30% (w/w of dry MC).[9] 3. Ensure thorough mixing after adding the plasticizer. 4. Dry the film at a lower temperature (e.g., 40-50°C) over a longer period. |
| Film is cloudy, hazy, or opaque. | 1. Incomplete dissolution of this compound powder. 2. Air was introduced during mixing and not removed.[4] 3. Incompatible or poorly dispersed additives. 4. Contamination of the casting surface or solution. | 1. Follow the recommended hot/cold water dissolution protocol strictly.[12] 2. Degas the solution before casting using a vacuum desiccator, gentle centrifugation, or sonication. 3. Ensure any additives are fully soluble or form a stable emulsion. Consider using a surfactant if necessary.[10] 4. Use a clean, smooth, and level casting surface (e.g., glass plate). |
| Film contains bubbles or pinholes. | 1. Air bubbles were not removed from the solution before casting. 2. The solvent evaporated too quickly, trapping air. 3. The viscosity of the solution is too high, preventing air from escaping.[4] | 1. Degas the film-forming solution thoroughly before pouring. 2. Reduce the drying temperature to slow down solvent evaporation. 3. Adjust the this compound concentration to achieve a lower viscosity. |
| Film has an uneven thickness. | 1. The casting surface was not perfectly level. 2. The film-forming solution was not poured evenly. 3. Viscosity was too high, preventing the solution from leveling out. | 1. Use a leveling table or ensure the casting plate is on a perfectly horizontal surface. 2. Pour the solution slowly and from the center, allowing it to spread naturally. A casting knife can also be used for better control. 3. Adjust the polymer concentration to achieve a pourable, self-leveling viscosity. |
Data Presentation
Table 1: Effect of Plasticizer Type and Concentration on Mechanical Properties of this compound Films
This table summarizes typical changes in Tensile Strength (TS) and Elongation at Break (%EAB) when different plasticizers are added. Note that absolute values can vary based on the specific grade of this compound and detailed experimental conditions.
| Plasticizer | Concentration (% w/w of dry MC) | Change in Tensile Strength (TS) | Change in Elongation at Break (%EAB) | Reference(s) |
| Control (No Plasticizer) | 0% | High | Low | [1][9] |
| Sorbitol | 10% - 30% | Decreases with increasing concentration | Increases significantly with increasing concentration | [9] |
| Malic Acid | 10% - 30% | Decreases with increasing concentration | Increases with increasing concentration | [9] |
| PEG 400 | ~30% | Decreases | Increases significantly | [1][6] |
| Glycerol | ~30% | Decreases | Increases significantly | [1] |
General Trend: The addition of a plasticizer reduces the film's strength (TS) but significantly improves its flexibility (%EAB).[9][11]
Experimental Protocols
Protocol 1: Preparation of this compound Film via Solution Casting
This protocol describes a general method for preparing a plasticized MC film.
-
Dissolve this compound: Prepare a 2% (w/v) this compound solution using the hot/cold dissolution method described in the FAQs and Protocol 2.
-
Add Plasticizer: While stirring, add the desired plasticizer (e.g., PEG 400) to the solution. A common concentration is 30% of the dry weight of the this compound (e.g., for a 100 mL of 2% MC solution containing 2g of MC, add 0.6g of PEG 400).[1]
-
Homogenize: Continue stirring the solution for at least 1-2 hours at room temperature to ensure the plasticizer is uniformly distributed.
-
Degas Solution: Place the solution in a vacuum desiccator or use a bath sonicator to remove all trapped air bubbles. The solution should appear completely transparent.
-
Cast the Film: Carefully pour a predetermined volume of the solution (e.g., 20 mL) onto a level, non-stick surface, such as a glass petri dish or a silicone-coated plate.[15]
-
Dry the Film: Place the cast film in a drying oven with controlled temperature and humidity, for example, at 50°C, until the solvent has completely evaporated (typically 12-24 hours).[15]
-
Peel the Film: Once completely dry, carefully peel the film from the casting surface. Store the film in a desiccator to prevent moisture absorption.
Protocol 2: Standard Method for Dissolving this compound Powder
This protocol provides a reliable method for preparing a clear, homogenous MC solution.
-
Measure Ingredients: For a 200 mL solution of 3% this compound, you will need 6g of MC powder and 200 mL of purified water.[13]
-
Heat Water: Heat approximately 70 mL (about 1/3 of the total volume) of the water to 80-90°C in a glass beaker.[12][13]
-
Disperse Powder: While vigorously stirring the hot water (e.g., with a magnetic stirrer), slowly add the 6g of this compound powder. Continue stirring until all particles are wetted and evenly dispersed. The mixture will appear milky or slurry-like.[13]
-
Cool and Dissolve: Add the remaining 130 mL of water, which should be ice-cold.[13] Place the beaker in an ice-water bath to facilitate rapid cooling.[12]
-
Complete Hydration: Continue stirring in the cold bath. As the temperature drops, the this compound will dissolve, and the solution will thicken and become transparent.[13]
-
Store: For optimal clarity and complete hydration, store the solution at 4°C for at least 30 minutes before use.[13]
Visualizations
Caption: Experimental workflow for preparing plasticized this compound films.
Caption: Troubleshooting flowchart for brittle this compound films.
Caption: Mechanism of plasticizer action on this compound polymer chains.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ulprospector.com [ulprospector.com]
- 5. Flexible this compound/Polyaniline/Silver Composite Films with Enhanced Linear and Nonlinear Optical Properties [mdpi.com]
- 6. Mechanical Properties of Methylcellulose-Based Films Containing Stearic Acids | Scientific.Net [scientific.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Effects of plasticizers and surfactants on the film forming properties of hydroxypropyl methylcellulose for the coating of diclofenac sodium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN103834043A - Preparation method of methylcellulose solution - Google Patents [patents.google.com]
- 13. research.chop.edu [research.chop.edu]
- 14. pdfs.carriagehousepaper.com [pdfs.carriagehousepaper.com]
- 15. Preparation and Properties of Polyaniline/Hydroxypropyl Methylcellulose Composite Conductive Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting the Gelation Temperature of Methyl Cellulose with Salts
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively adjust the gelation temperature of methyl cellulose (B213188) (MC) using various salts.
Frequently Asked Questions (FAQs)
Q1: How do salts influence the gelation temperature of methyl cellulose?
A1: Salts modulate the gelation temperature of this compound primarily by altering the structure of water surrounding the polymer chains. This phenomenon is often described by the Hofmeister series, which classifies ions based on their ability to structure or destructure water.[1][2][3] Salts are categorized as either "salting-out" (kosmotropic) or "salting-in" (chaotropic).[2][4]
-
Salting-out (Kosmotropic) Salts: These salts promote the dehydration of this compound chains.[5] By structuring the surrounding water, they enhance hydrophobic interactions between the polymer molecules, leading to aggregation and gelation at a lower temperature.
-
Salting-in (Chaotropic) Salts: These salts disrupt the hydrogen-bonding network of water, which increases the solubility of the hydrophobic regions of the this compound.[6] This makes it more difficult for the polymer chains to aggregate, thus increasing the gelation temperature.[4]
Q2: Which salts decrease the gelation temperature of this compound?
A2: Salts that have a "salting-out" effect will decrease the gelation temperature. Commonly used salts for this purpose include Sodium Chloride (NaCl), Potassium Chloride (KCl), Ammonium Sulfate ((NH₄)₂SO₄), Sodium Carbonate (Na₂CO₃), Sodium Citrate, and Sodium Tartrate.[5][7][8]
Q3: Which salts increase the gelation temperature of this compound?
A3: "Salting-in" salts will increase the gelation temperature. Examples of such salts include Sodium Iodide (NaI), Sodium Bromide (NaBr), and Sodium Nitrate (NaNO₃).[1][2]
Q4: Can I use a mixture of salts to achieve a specific gelation temperature?
A4: Yes, using a mixture of a "salting-out" and a "salting-in" salt allows for precise control over the gelation temperature.[4][9] The final gelation temperature can be predicted using a rule of mixing, where the effect of each salt is proportional to its molar fraction in the mixture.[4][9] For a mixture of NaCl (salting-out) and NaI (salting-in), the gelation peak temperature (Tp) can be calculated as:
Tp = m1Tp1 + m2Tp2
Where Tp1 and Tp2 are the gelation peak temperatures for MC solutions with only NaCl and NaI, respectively, and m1 and m2 are the molar fractions of each salt in the mixture.[4][9]
Q5: How does salt concentration affect the gelation temperature?
A5: Generally, for "salting-out" salts, increasing the concentration leads to a further decrease in the gelation temperature.[1] Conversely, for "salting-in" salts, a higher concentration will result in a greater increase in the gelation temperature.[1][2] However, it's important to note that each salt has a concentration limit beyond which it may no longer form a stable aqueous solution with this compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Gelation Temperature | Inaccurate salt concentration. | Ensure precise weighing of salts and accurate volume measurements for solutions. Use calibrated equipment. |
| Improper dissolution of this compound or salt. | Follow the recommended dissolution protocol for this compound (e.g., the hot-cold method).[1] Ensure salts are fully dissolved before inducing gelation. | |
| Variation in heating/cooling rate. | Use a controlled temperature bath or rheometer with a consistent heating and cooling rate (e.g., 1 °C/min) for all experiments.[1][2] | |
| Precipitation or Phase Separation at Room Temperature | Exceeded the solubility limit of the salt in the this compound solution. | Reduce the salt concentration. Refer to literature for the maximum concentration of a specific salt in a given MC solution.[2] |
| Use of a very strong "salting-out" agent. | Consider using a weaker "salting-out" salt or a lower concentration. | |
| Gel is Too Weak or Does Not Form | Insufficient this compound concentration. | Increase the concentration of this compound. |
| Use of a strong "salting-in" salt that has significantly increased the gelation temperature beyond the experimental range. | Verify the expected effect of the chosen salt. Decrease the concentration of the "salting-in" salt or switch to a weaker one. | |
| Unexpected Increase in Gelation Temperature with a "Salting-out" Salt | This can occur at very low this compound and low salt concentrations. For example, a slight increase in gel temperature was observed with the addition of 0.5% and 1% NaCl to 0.6% and 0.7% MC solutions, respectively.[5] | This is a complex phenomenon likely related to specific polymer-ion-water interactions at low concentrations. For a consistent decrease in gelation temperature, ensure you are working within a suitable concentration range for both this compound and the salt. |
Data Presentation
Table 1: Effect of Different Salts on the Gelation Temperature of this compound
| Salt Type | Salt Example | Effect on Gelation Temperature | Reference |
| Salting-out (Kosmotropic) | Sodium Chloride (NaCl) | Decreases | [1][5] |
| Potassium Chloride (KCl) | Decreases | [8] | |
| Sodium Citrate | Decreases | [7] | |
| Sodium Tartrate | Decreases | [7] | |
| Salting-in (Chaotropic) | Sodium Iodide (NaI) | Increases | [1][4][9] |
| Sodium Bromide (NaBr) | Increases | [2] |
Table 2: Quantitative Effect of Selected Salts on this compound Gelation Temperature
| This compound Concentration | Salt | Salt Concentration | Change in Gelation Temperature | Reference |
| Not Specified | Sodium Citrate | 0.1 M | Reduced to 44°C | [7] |
| Not Specified | Sodium Tartrate | 0.1 M | Reduced to 47°C | [7] |
| Not Specified | Sodium Citrate + Sodium Tartrate | 0.1 M each | Reduced to 36°C | [7] |
| 0.03 mM (~0.93 wt%) | Sodium Chloride (NaCl) | 0.8 M | Decreased by 18.0°C | [2] |
| 0.03 mM (~0.93 wt%) | Sodium Bromide (NaBr) | 0.8 M | Decreased by 9.0°C | [2] |
| 0.03 mM (~0.93 wt%) | Sodium Iodide (NaI) | 0.8 M | Increased by 6.1°C | [2] |
| 1 wt% | Sodium Chloride (NaCl) | 8 wt% | Gelation observed at 30°C | [1] |
| 1 wt% | Sodium Iodide (NaI) | 8 wt% | Gelation observed at 60°C | [1] |
Experimental Protocols
1. Preparation of this compound Solution with Salt
This protocol is based on the hot-cold dissolution method.[1]
-
Materials:
-
This compound powder
-
Selected salt(s)
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
Beakers
-
Ice bath
-
Refrigerator
-
-
Procedure:
-
Weigh the required amount of this compound powder and the selected salt(s).
-
Heat half of the total required volume of deionized water to approximately 70°C.
-
Disperse the this compound powder and salt(s) in the hot water while stirring continuously for 10 minutes.
-
Add the remaining volume of room temperature deionized water to the mixture and continue stirring for another 10 minutes.
-
Place the solution in an ice bath and stir for 10 minutes.
-
Store the solution in a refrigerator overnight to ensure complete hydration.
-
2. Determination of Gelation Temperature
-
Method A: Rheological Measurement
-
Place the this compound solution onto the plate of a rheometer.
-
Perform a temperature sweep experiment, for example, by heating the sample at a constant rate of 1°C/min.[1][2]
-
Monitor the storage modulus (G') and loss modulus (G'').
-
The gelation temperature is typically identified as the temperature at which G' crosses over G'' or where there is a sharp increase in G'.
-
-
Method B: Cloud Point Measurement (UV-Vis Spectroscopy)
-
Place the this compound solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Increase the temperature at a controlled rate.
-
Monitor the transmittance of the solution at a specific wavelength (e.g., 500 nm).
-
The cloud point, which is an indicator of the onset of gelation, is the temperature at which a sharp decrease in transmittance is observed.
-
-
Method C: Test Tube Tilting Method (TTM)
-
Place a small volume of the this compound solution in a sealed test tube.
-
Immerse the test tube in a temperature-controlled water bath.
-
Incrementally increase the temperature of the water bath.
-
At each temperature increment, invert the test tube.
-
The gelation temperature is the temperature at which the solution no longer flows upon inversion.[7]
-
Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 7. Synergistic effect of salt mixture on the gelation temperature and morphology of methylcellulose hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controllable gelation of methylcellulose by a salt mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing microbial contamination in long-term methyl cellulose stock solutions
Technical Support Center: Methyl Cellulose (B213188) Stock Solutions
Welcome to the technical support center for handling and preparing methyl cellulose stock solutions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address microbial contamination in their long-term stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a this compound solution to ensure it dissolves completely?
A1: Complete dissolution of this compound requires a specific temperature-dependent procedure. The most effective method involves heating approximately one-third of the required volume of water to at least 80°C.[1][2] Disperse the this compound powder into this hot water with vigorous agitation until the particles are thoroughly wetted. Then, add the remaining two-thirds of the water as cold water or ice to lower the temperature of the dispersion.[1][2] Continue agitating the solution as it cools; the powder will hydrate (B1144303) and dissolve as the temperature drops, leading to an increase in viscosity. For optimal dissolution, stirring overnight at 4°C is recommended.[3]
Q2: What are the recommended methods for sterilizing this compound stock solutions?
A2: The primary methods for sterilizing this compound solutions are autoclaving and filter sterilization.
-
Autoclaving: This is a common and effective method for sterilizing solutions.[4] It is recommended for concentrations between 0.5% and 1% at 121°C and 15 psi for 15-20 minutes.[2][5] Autoclaving higher concentrations is not advised as it can cause the formation of insoluble chunks.[1][2]
-
Filter Sterilization: This method can be challenging due to the high viscosity of the solution, which may clog standard filters.[6][7] If you choose this method, use a 0.22 µm filter and a syringe with a large-gauge, blunt-end needle to handle the viscous solution.[6][8]
-
Alternative Aseptic Preparation: An alternative is to first sterilize the water by autoclaving and then aseptically add the this compound powder to the sterile water in a sterile environment, such as a laminar flow hood.[1][2]
Q3: How should I store my sterile this compound stock solution to prevent contamination and degradation?
A3: Proper storage is critical for maintaining the sterility and stability of your stock solution.
-
Temperature: For long-term storage (up to one year), store aliquots of the sterile solution at ≤ -20°C.[9][10][11] For short-term use (up to one week), refrigeration at 4°C is acceptable.[10] Avoid repeated freeze-thaw cycles.
-
Container: Use sterile, airtight containers to prevent moisture absorption and airborne contamination.[12][13]
-
Environment: Store containers in a clean, dry area away from direct sunlight.[12] this compound solutions are generally stable between pH 3 and 11 at room temperature.[14]
Q4: Can I add antibiotics to my this compound stock solution to prevent microbial growth?
A4: While antimicrobial preservatives can be used in some applications, adding antibiotics directly to a stock solution intended for cell culture is generally not recommended as a primary method of contamination control.[14] It can mask underlying issues with aseptic technique and may lead to the development of antibiotic-resistant microbes. The best practice is to rely on robust aseptic preparation and proper sterilization techniques. If contamination is a recurring issue, a thorough review of your lab procedures is the most effective solution.
Troubleshooting Guide: Microbial Contamination
Use this guide to identify, resolve, and prevent microbial contamination in your this compound solutions.
Problem 1: The prepared this compound solution appears cloudy or turbid after storage.
-
Possible Cause: Bacterial or yeast contamination.
-
Identification:
-
Microscopic Examination: Place a small drop of the solution on a microscope slide and examine it under high power. Look for motile bacteria or budding yeast cells.[15]
-
pH Check: Bacterial contamination often leads to a rapid drop in pH, which can be detected by a color change if the medium contains a pH indicator like phenol (B47542) red.[15]
-
-
Solution:
-
Discard the contaminated stock solution immediately to prevent cross-contamination.
-
Review your sterilization protocol. Ensure the autoclave is reaching the correct temperature and pressure for the required duration.[2][5]
-
If filter sterilizing, verify the integrity of the 0.22 µm filter.
-
Thoroughly clean and disinfect all equipment, glassware, and your work area (e.g., biosafety cabinet).[16]
-
Problem 2: I see floating filaments or small, fuzzy clumps in my stock solution.
-
Possible Cause: Fungal (mold) contamination.
-
Identification:
-
Visual Inspection: Mold contamination is often visible to the naked eye as filamentous structures or white, yellow, or black spots on the surface or within the solution.[15]
-
Microscopic Examination: Observe a sample under a microscope to confirm the presence of fungal hyphae (long, branching filaments) or spores.[15]
-
-
Solution:
-
Discard the contaminated solution.
-
Identify potential environmental sources of fungal spores. Check air filters in your biosafety cabinet and HVAC system. Ensure that cardboard and other cellulose-based products, which can harbor fungal spores, are kept out of the cell culture area.[16]
-
Review your aseptic handling techniques. Ensure you are not introducing contaminants from clothing, hands, or non-sterile equipment.
-
Problem 3: My cell cultures that use the this compound stock are growing slowly or dying, but the stock solution itself looks clear.
-
Possible Cause: Mycoplasma contamination or endotoxin (B1171834) presence.
-
Identification:
-
Mycoplasma: This type of bacteria is too small to be seen with a standard light microscope and does not cause turbidity. Specific detection methods, such as PCR-based assays or DNA staining (e.g., DAPI or Hoechst), are required.
-
Endotoxins: These are byproducts of bacterial contamination and can be toxic to cells even after the bacteria are removed or killed. Endotoxin levels can be measured using a Limulus Amebocyte Lysate (LAL) assay.
-
-
Solution:
-
Quarantine the suspected this compound stock and any cell lines it was used with.
-
Test the stock and affected cultures for mycoplasma. If positive, discard the stock and treat or discard the affected cell lines according to established protocols.
-
To prevent future issues, source high-quality reagents (e.g., water, this compound powder) from reputable suppliers that certify their products are endotoxin-free. Ensure all glassware is depyrogenated.
-
Data Presentation
Table 1: Sterilization and Storage Parameters for this compound Solutions
| Parameter | Recommendation | Rationale & Notes | Citations |
| Sterilization | |||
| Autoclave Temperature | 121°C | Standard temperature for steam sterilization to kill bacteria and spores. | [1][6] |
| Autoclave Time | 15-20 minutes | Sufficient duration to ensure sterility without significant degradation. | [2][5] |
| Autoclavable Concentration | ≤ 1% (w/v) | Higher concentrations can form insoluble aggregates upon heating. | [1][2][5] |
| Filter Pore Size | 0.22 µm | Standard size for sterile filtration to remove most bacteria. | [6] |
| Storage | |||
| Long-Term Temperature | ≤ -20°C | Preserves solution integrity and prevents microbial growth. | [9][10][11] |
| Short-Term Temperature | 4°C | Suitable for solutions that will be used within approximately one week. | [10] |
| Maximum Storage Duration | Up to 1 year (at -20°C) | Ensures stability and performance over an extended period. | [3][9] |
Experimental Protocols
Protocol 1: Preparation of a 1% Sterile this compound Stock Solution (100 mL) via Autoclaving
-
Preparation of Glassware: Use a 250 mL glass bottle with an autoclavable cap. Ensure the bottle and a magnetic stir bar are thoroughly cleaned and rinsed with distilled water.
-
Dispersion in Hot Water:
-
Dissolution in Cold Water:
-
Sterilization:
-
Loosen the cap of the bottle to allow for pressure exchange.
-
Place autoclave tape on the bottle.
-
Autoclave at 121°C and 15 psi for 20 minutes.[5]
-
-
Post-Sterilization & Storage:
-
Allow the solution to cool completely to room temperature. The solution will appear cloudy when hot and become clear as it cools.
-
Once cool, tighten the cap securely.
-
Label the bottle with the contents, concentration, and date of preparation.
-
Store at 4°C for short-term use or dispense into sterile smaller aliquots and store at -20°C for long-term use.[10][11]
-
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Preparing this compound - General Lab Techniques [protocol-online.org]
- 4. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 5. Can methylcellulose be autoclaved? | UK Science Technician Community [community.preproom.org]
- 6. researchgate.net [researchgate.net]
- 7. Methylcellulose for cell culture | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 8. stemcell.com [stemcell.com]
- 9. umassmed.edu [umassmed.edu]
- 10. research.chop.edu [research.chop.edu]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. What are the storage and handling requirements for methylcellulose? - Food Magazine Official [food-magazine-official.weebly.com]
- 13. hpmcsupplier.com [hpmcsupplier.com]
- 14. Methylcellulose - CD Formulation [formulationbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. corning.com [corning.com]
- 17. News - How to prepare methylcellulose solution [kimachemical.com]
challenges and solutions for filtering high viscosity methyl cellulose solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with filtering high-viscosity methyl cellulose (B213188) (MC) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to filter my high-viscosity methyl cellulose solution?
Filtering high-viscosity this compound solutions presents several challenges primarily due to the high molecular weight and fibrous nature of this compound.[1][2] These factors contribute to:
-
Increased Back Pressure: The viscous nature of the solution requires greater force to pass through the filter membrane, leading to high back pressure.[3][4]
-
Filter Clogging: The long polymer chains and potential for undissolved fibers can easily block the filter pores, significantly reducing or stopping the flow.[1][2]
-
Low Throughput: The combination of high viscosity and filter clogging results in slow filtration rates and low volumes of filtered product.[5][6][7]
-
Concentration Changes: In some cases, the filter may retain some of the this compound, altering the concentration of the filtrate.[5][6][7]
Q2: What is the recommended method for sterilizing a high-viscosity this compound solution?
While autoclaving (121°C, 15 psi, 15-20 minutes) can be used for sterilizing 0.5-1% this compound solutions, higher concentrations may cause the polymer to fall out of solution.[1] For heat-sensitive applications or higher concentrations, sterile filtration using a 0.2 µm membrane is a common alternative, though it can be challenging.[5][6][8] High-Pressure Sterile Filtration (HPSF) is an effective method for highly viscous solutions, offering higher throughput and yield.[5][6][7]
Q3: Can I filter my this compound solution through a 0.2µm filter?
Yes, but it can be difficult due to the high molecular weight and viscosity of the this compound, which can clog the fine pores of a 0.2µm filter.[1] Success depends on several factors, including the concentration and viscosity of the solution, the type of filter used, and the filtration pressure. Forcing the solution through may require significant pressure.[9]
Q4: How does the preparation of the this compound solution affect its filterability?
Proper preparation is crucial for successful filtration. Key considerations include:
-
Proper Dissolution: this compound dissolves best when first dispersed in hot water (around 80°C) to wet the particles, followed by the addition of cold water and cooling to fully dissolve the polymer.[10][11][12][13][14] This two-step temperature process helps prevent the formation of clumps that can clog filters.[15]
-
Avoiding Clumps: Slowly adding the this compound powder to the water while stirring continuously is essential to prevent aggregation.[11][15][16]
-
Adequate Hydration Time: Allowing the solution to stir and hydrate, often overnight at 4°C, ensures the this compound is fully dissolved, resulting in a more uniform and filterable solution.[10][15]
Q5: Are there specialized types of this compound that are easier to filter?
Yes, newer formulations of this compound with reduced fiber content are available and have been shown to significantly improve filterability.[2] These advanced polymers have a shorter filtration time and are less likely to cause filter clogging compared to traditional this compound of the same viscosity and concentration.[2]
Troubleshooting Guides
Issue 1: Filter Clogging and Low Flow Rate
This is the most common issue when filtering high-viscosity this compound solutions.
Troubleshooting Steps:
-
Review Solution Preparation:
-
Implement Pre-filtration:
-
Use a pre-filter with a larger pore size to remove larger particles and aggregates before the final sterilizing-grade filter.[17] This can significantly increase the throughput of the final filter.[17] A step-by-step filtration approach, starting with a larger pore size and progressively moving to smaller ones, can be effective.[18]
-
-
Optimize Filtration Parameters:
-
Increase Filter Surface Area: Use a filter with a larger diameter to process larger volumes and reduce back pressure.[3][4]
-
Increase Pressure (with caution): While higher pressure can increase flow rate, excessive pressure can damage the filter membrane.[3] For highly viscous solutions, a high-pressure filtration system may be necessary.[5][6][7]
-
-
Select an Appropriate Filter Membrane:
-
Material: Polyethersulfone (PES) membranes are often recommended for cell culture applications due to their low protein binding and good flow rates.[8][19] Regenerated cellulose (RC) membranes offer good chemical resistance.[19]
-
Type: Consider filters with an integrated pre-filter layer, which can trap larger particles and prevent premature clogging of the main membrane.[3][4]
-
Logical Flow for Troubleshooting Filter Clogging
Caption: Troubleshooting workflow for filter clogging.
Data Presentation
Table 1: Filtration Parameters for Viscous Solutions
| Parameter | Standard Filtration | High-Pressure Sterile Filtration (HPSF) |
| Operating Pressure | Up to 60-90 psi | Up to 900 psi |
| Typical Throughput | Low | Up to 10x higher than standard filtration |
| Viscosity Range | Lower viscosity solutions | Highly viscous solutions (e.g., up to 50,000 cps) |
| Common Applications | Less viscous polymer solutions | Highly concentrated biologics, ophthalmic solutions |
Data compiled from sources[5],[6], and[7].
Table 2: Recommended Filter Membranes for this compound Solutions
| Membrane Material | Properties | Best For |
| Polyethersulfone (PES) | Low protein binding, fast flow rates, hydrophilic | Cell culture media, aqueous solutions |
| Regenerated Cellulose (RC) | Good chemical resistance, hydrophilic | Solvents, HPLC mobile phases |
| Nylon | Hydrophilic, low extractables | Applications requiring high purity, can bind proteins |
| Cellulose Acetate (CA) | Low protein binding | Protein solutions |
Data compiled from sources[8] and[19].
Experimental Protocols
Protocol 1: Preparation of a 1% this compound Solution
This protocol is adapted from multiple sources to ensure optimal dissolution for filterability.[10][11][15][16]
Materials:
-
This compound powder
-
Deionized water
-
Beaker
-
Magnetic stir plate and stir bar
-
Heating plate
Methodology:
-
Calculate the required mass of this compound for your desired volume (e.g., 1 gram for 100 mL of a 1% solution).
-
Heat approximately one-third of the total required volume of deionized water to 80-90°C in a beaker on a heating plate with stirring.
-
Slowly add the this compound powder to the hot water while stirring continuously. Ensure all particles are wetted to prevent clumping. The solution will appear as a milky suspension.
-
Remove the beaker from the heat.
-
Add the remaining two-thirds of the deionized water as cold water (or ice) to the hot suspension while continuing to stir.
-
Place the beaker in an ice bath or a cold room (4°C) and continue to stir until the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Once fully dissolved, the solution is ready for use or filtration.
Protocol 2: Syringe Filtration of a High-Viscosity this compound Solution
This protocol outlines the general steps for filtering a prepared this compound solution.
Materials:
-
Prepared this compound solution
-
Luer-lock syringe (provides a secure connection)[9]
-
Syringe filter with a suitable membrane (e.g., 0.2 µm PES)
-
Sterile collection vessel
Methodology:
-
Draw the this compound solution into the syringe.
-
Securely attach the syringe filter to the Luer-lock tip of the syringe.
-
If using a pre-filter, attach it between the syringe and the final filter.
-
Apply steady, even pressure to the syringe plunger to push the solution through the filter into the sterile collection vessel.[3]
-
If resistance becomes too high, do not force the liquid through, as this can damage the filter.[3] Instead, consider changing the filter or moving to a filter with a larger surface area.
Experimental Workflow Diagram
Caption: Workflow for preparing and filtering MC solutions.
References
- 1. 甲基纤维素 viscosity: 15 cP, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methylcellulose for cell culture | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 3. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. (32f) High Throughput Sterile Filtration of Highly Viscous Pharmaceutical Formulations | AIChE [proceedings.aiche.org]
- 6. researchgate.net [researchgate.net]
- 7. lifecore.com [lifecore.com]
- 8. Shear rheology of this compound based solutions for cell mechanical measurements at high shear rates - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01515C [pubs.rsc.org]
- 9. 5 essential tips to filter your OMNISEC samples successfully | Malvern Panalytical [malvernpanalytical.com]
- 10. research.chop.edu [research.chop.edu]
- 11. News - How do you mix methylcellulose with water? [ihpmc.com]
- 12. mdpi.com [mdpi.com]
- 13. labnetwest.asn.au [labnetwest.asn.au]
- 14. CN103834043A - Preparation method of methylcellulose solution - Google Patents [patents.google.com]
- 15. Preparing this compound - General Lab Techniques [protocol-online.org]
- 16. how to prepare 0.5 this compound - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [sellcellulose.com]
- 17. Fix for sterilising high-viscosity fluids [cleanroomtechnology.com]
- 18. researchgate.net [researchgate.net]
- 19. corning.com [corning.com]
avoiding phase separation in methyl cellulose-polymer blend hydrogels
Welcome to the technical support center for methyl cellulose (B213188) (MC)-polymer blend hydrogels. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, with a primary focus on preventing phase separation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the preparation and handling of methyl cellulose-polymer blend hydrogels.
| Problem | Potential Cause | Suggested Solution |
| Phase separation upon heating (cloudiness/turbidity) | MC concentration is too high, promoting aggregation. | Decrease the MC concentration. Solutions with MC concentrations exceeding 0.5 wt% are more prone to phase separation at temperatures above the gelation point.[1] |
| The heating rate is too slow, allowing for extensive polymer chain reorganization and aggregation. | Increase the heating rate. A faster ramp-up to the desired temperature can help "lock-in" a more homogeneous network before large-scale phase separation occurs. | |
| The molecular weight of the MC is very high, leading to increased chain entanglement and exclusion effects. | Consider using a lower molecular weight MC. High molecular weight fractions are often the first to precipitate out of solution.[2] | |
| Presence of certain salts that "salt-out" the MC. | Reduce the concentration of or replace salts that promote dehydration of the polymer chains (e.g., sulfates). | |
| Inconsistent Gelation Temperature | Variations in MC concentration or molecular weight distribution between batches. | Ensure precise and consistent measurement of MC powder and solvent. Use MC from the same manufacturing lot for a series of related experiments to minimize variability.[2] |
| Inconsistent salt concentration or osmolality. | Prepare stock salt solutions and add them accurately. Note that increasing salt concentration generally lowers the gelation temperature.[2][3] | |
| Hydrogel is Too Viscous to Handle at Room Temperature | The concentration of MC or the blended polymer is too high. | Lower the polymer concentration. For some MC types, solutions become difficult to handle at concentrations above 14-16%.[2] |
| The molecular weight of the polymers is too high. | Use lower molecular weight grades of MC or the blended polymer. | |
| Poor Mechanical Properties of the Final Hydrogel | Incomplete dissolution of MC or the blended polymer. | Ensure complete polymer hydration by following the recommended dissolution protocol (disperse in hot water, then cool to dissolve).[2][4][5] |
| Phase separation has occurred, creating a non-uniform, weaker gel structure. | Address the phase separation using the solutions mentioned above. A homogeneous network generally provides better mechanical strength. | |
| Incompatible polymer blend. | Consider adding a compatibilizer or switching to a polymer known to have better interaction with MC, such as agarose (B213101), which can enhance crosslinking.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy when I heat it?
This cloudiness, or turbidity, is a visual indicator of phase separation.[1] this compound is a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST). As the temperature increases, the hydrophobic interactions between the methyl groups on the cellulose backbone become more favorable than the hydrogen bonds between the polymer and water. This leads to the dehydration of the polymer chains, causing them to aggregate and separate from the aqueous phase, resulting in a cloudy appearance.[7][8] This process is often coupled with gelation.[7][9]
Q2: How can I control the gelation temperature of my MC hydrogel?
The gelation temperature of MC hydrogels can be controlled by several factors:
-
Concentration: Increasing the concentration of MC will generally decrease the gelation temperature.[1][2][10]
-
Molecular Weight: While gelation temperature is strongly dependent on concentration, it is less influenced by the molecular weight of the MC within typical ranges.[2]
-
Additives (Salts): The addition of salts can significantly lower the gelation temperature.[2][3] This is due to the "salting-out" effect, where salt ions compete for water molecules, promoting the dehydration of the MC chains.
Q3: What is the correct way to prepare a this compound solution to avoid clumps and ensure homogeneity?
To ensure proper dissolution and avoid aggregation, it is recommended to first disperse the dry MC powder in hot water (e.g., >80-90°C).[2][4] At this temperature, MC is not soluble, allowing for uniform dispersion of the particles. Subsequently, the mixture should be cooled (e.g., in an ice bath) while stirring. As the temperature drops, the MC will become soluble and hydrate, forming a clear, viscous solution.[2][4]
Q4: Can I blend other polymers with this compound? What are the benefits?
Yes, blending MC with other polymers is a common strategy to modify the properties of the resulting hydrogel. For example:
-
Agarose: Blending with agarose can accelerate the crosslinking of MC and improve the mechanical properties of the hydrogel.[6]
-
Alginate: This can create a pH-sensitive hydrogel system.[3]
-
Matrigel™: Combining with Matrigel™ can alter the gelation characteristics and mechanical properties for tissue engineering applications.[11]
The key is to choose a polymer that is compatible with MC to avoid exacerbating phase separation.
Q5: How does the heating and cooling rate affect the final hydrogel structure?
The rate of heating and cooling can influence the kinetics of gelation and phase separation. A rapid heating rate may lead to a more kinetically trapped, potentially more homogeneous, gel structure. Conversely, a slow heating rate allows more time for the polymer chains to rearrange, which can lead to more pronounced phase separation.[1] The final structure of the hydrogel is a result of the interplay between these two processes.[7][9]
Experimental Protocols
Protocol 1: Preparation of a Homogeneous this compound (MC) Hydrogel
This protocol describes the standard procedure for preparing a basic MC hydrogel, minimizing the risk of premature aggregation.
-
Determine Required Mass: Calculate the mass of MC powder and the volume of deionized water needed to achieve the desired weight/volume percentage.
-
Heat Solvent: Heat approximately half of the total required volume of deionized water to 90°C.
-
Disperse MC: While stirring vigorously, slowly add the pre-weighed MC powder to the hot water. Continue stirring until the powder is fully dispersed and wetted. The solution will appear cloudy.
-
Cool and Hydrate: Add the remaining volume of cold deionized water to the mixture.
-
Complete Dissolution: Place the beaker in an ice bath and continue to stir gently. As the solution cools, the MC will dissolve, and the mixture will become clear and viscous.
-
Storage: Store the prepared MC solution at 4°C overnight to ensure complete hydration.
Protocol 2: Characterization of Gelation Temperature via Tube Inversion Method
A simple, qualitative method to determine the sol-gel transition temperature.
-
Sample Preparation: Dispense a small volume (e.g., 1 mL) of the prepared MC-polymer blend solution into multiple small glass vials.
-
Water Bath Setup: Place the vials in a temperature-controlled water bath.
-
Incremental Heating: Start at a low temperature (e.g., 25°C) and increase the temperature in increments of 2°C, allowing the samples to equilibrate for at least 15-20 minutes at each step.
-
Observation: After each equilibration period, invert the vials. The gelation temperature is defined as the temperature at which the solution no longer flows upon inversion.[3]
Protocol 3: Rheological Analysis of MC-Polymer Blend Gelation
This protocol outlines the use of a rheometer to quantitatively assess the gelation process.
-
Instrument Setup: Use a rheometer equipped with a Peltier temperature control system and a cone-plate or parallel-plate geometry. To prevent evaporation, use a solvent trap.[8]
-
Sample Loading: Load the cold MC-polymer blend solution onto the rheometer plate, ensuring no air bubbles are trapped.
-
Temperature Sweep: Perform a temperature sweep experiment. Start at a low temperature (e.g., 20°C) and ramp up to a higher temperature (e.g., 80°C) at a controlled rate (e.g., 1-2°C/min).
-
Data Acquisition: During the temperature ramp, apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.1-1%) within the linear viscoelastic region.
-
Analysis: Record the storage modulus (G') and the loss modulus (G''). The gel point can be identified as the temperature where G' crosses over G'' (G' > G'').
Visual Guides
Caption: Workflow for preparing and gelling MC-polymer blends.
Caption: Troubleshooting logic for phase separation in MC hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. The interplay between gelation and phase separation in aqueous solutions of methylcellulose and hydroxypropyl methylcellulose - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: Controlling Drug Release from Methylcellulose Matrices
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working with methylcellulose (B11928114) (MC) and hydroxypropyl methylcellulose (HPMC) matrices for controlled drug release.
Troubleshooting Guide
This section addresses common problems encountered during experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Drug release is too fast or exhibits significant "burst release."
-
Question: My formulation releases over 40% of the drug in the first hour. How can I slow down the initial release rate?
-
Answer: An initial burst release is often due to the rapid dissolution of the drug from the surface of the matrix. Several factors could be contributing to this.
-
Low Polymer Concentration: The concentration of methylcellulose is a primary factor in controlling the drug release rate.[1][2] An insufficient amount of polymer results in a weak gel layer that cannot adequately control water penetration and drug diffusion.
-
Solution: Increase the percentage of methylcellulose in your formulation. Studies have shown that a higher polymer concentration leads to a denser matrix, which restricts drug diffusion and slows the release rate.[3][4] For example, in one study with fenofibrate, formulations with 5% HPMC released nearly all the drug in 8 hours, while those with 40% HPMC released only about 67%.[4]
-
-
Low Polymer Viscosity: Lower viscosity grades of methylcellulose hydrate (B1144303) more quickly but form a less viscous gel, offering less resistance to drug diffusion.[5][6]
-
Highly Soluble Drug: Water-soluble drugs tend to diffuse out of the matrix quickly.[3][8]
-
Solution: For highly soluble drugs, a higher concentration and/or higher viscosity grade of HPMC is necessary to form a robust gel barrier that can effectively control the release.[9]
-
-
Formulation Additives: Some excipients, like certain fillers or binders, can increase the porosity of the matrix, creating channels for faster drug release.[1][2]
-
Solution: Evaluate the excipients in your formulation. Consider using less soluble fillers or increasing the polymer-to-filler ratio.
-
-
Issue 2: Drug release is too slow or incomplete.
-
Question: After 24 hours, my matrix has released less than 80% of the drug. How can I achieve a more complete and faster release?
-
Answer: Incomplete or excessively slow release can make the formulation therapeutically ineffective. This issue often arises from a gel layer that is too strong or from drug solubility limitations.
-
High Polymer Concentration/Viscosity: An overly dense gel layer can prevent the drug from fully diffusing out of the matrix within the desired timeframe.[1][2][10]
-
Poorly Soluble Drug: Drugs with low water solubility may have dissolution-limited release. The rate at which the drug dissolves within the matrix can be the rate-limiting step.[3][11]
-
Solution: For poorly soluble drugs, using a lower viscosity grade of HPMC can be beneficial, as the release will be more dependent on the erosion of the matrix.[6] Additionally, incorporating a solubilizing agent or a channeling agent (like lactose (B1674315) or starch) into the formulation can help create pores and improve the dissolution of the drug within the matrix.[1][10]
-
-
High Tablet Hardness: While some studies show hardness has a minimal effect within a certain range[7][12], excessive compression force can reduce matrix porosity, thereby slowing water penetration and drug release.
-
Solution: Reduce the compression force during tableting. Ensure that the tablet hardness is within an optimal range that guarantees mechanical integrity without impeding release.
-
-
Issue 3: High variability in release profiles between batches (batch-to-batch inconsistency).
-
Question: I am seeing significant differences in the drug release profiles from different batches of tablets, even though the formulation is the same. What could be the cause?
-
Answer: High variability can compromise product quality and reproducibility. The root cause is often related to the raw materials or the manufacturing process.
-
Variability in Raw Materials: The physicochemical properties of methylcellulose, such as particle size, molecular weight, and degree of substitution, can vary between lots and suppliers.[13] These variations can affect hydration rates and gel strength.
-
Solution: Qualify your raw material suppliers and establish strict specifications for incoming methylcellulose lots. If possible, perform an erosion rate test on new batches of HPMC to ensure consistency.[13]
-
-
Inconsistent Mixing: Inadequate or non-uniform mixing of the drug and excipients can lead to "hot spots" of high drug concentration or areas with insufficient polymer.
-
Solution: Optimize your blending process to ensure a homogenous mixture. Validate the mixing time and speed.
-
-
Process Parameter Fluctuations: Variations in compression force, granulation moisture content, or drying temperature can alter the final properties of the matrix tablet.
-
Solution: Implement strict process controls and monitor key manufacturing parameters for each batch.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug release from a methylcellulose matrix? A1: The primary mechanism involves a combination of diffusion and polymer erosion.[14] When the tablet is exposed to an aqueous medium, the methylcellulose on the surface hydrates to form a viscous gel layer. For water-soluble drugs, release is mainly governed by diffusion through this gel layer.[15][16] For poorly soluble drugs, release is more dependent on the erosion of the gel layer itself.[8]
Q2: How does the viscosity of methylcellulose affect the drug release rate? A2: Viscosity, which is related to the polymer's molecular weight, is a critical parameter. Higher viscosity grades of HPMC form a stronger, more cohesive gel layer, which slows down the diffusion of the drug and the erosion of the matrix, resulting in a slower release rate.[3][7] Conversely, lower viscosity grades lead to faster release rates.[5]
Q3: How does drug solubility influence the release kinetics? A3: Drug solubility significantly impacts the release mechanism.
-
Highly Soluble Drugs: Release is typically diffusion-controlled. The drug dissolves and diffuses out through the hydrated gel layer.[3][11]
-
Poorly Soluble Drugs: Release is often erosion-controlled. The drug is released as the outer gel layer of the matrix slowly erodes and dissolves.[8][11]
Q4: Can I achieve zero-order release kinetics with a methylcellulose matrix? A4: Achieving true zero-order release (a constant amount of drug released per unit of time) is challenging with a simple hydrophilic matrix, which often follows first-order or Higuchi kinetics.[1][2] However, by optimizing formulation variables (e.g., polymer concentration, viscosity) and tablet geometry (e.g., creating layered tablets with impermeable coatings on some faces), the release profile can be modified to approach zero-order kinetics.[17]
Data Presentation: Influence of Formulation Variables
The following tables summarize the general effects of key formulation variables on the drug release rate from a methylcellulose matrix.
Table 1: Effect of HPMC Properties on Drug Release Rate
| Parameter | Change | Effect on Release Rate | Rationale |
| Concentration | Increase | Decrease | Forms a denser, more tortuous gel layer, reducing drug diffusion.[1][2] |
| Viscosity Grade | Increase | Decrease | Creates a more viscous gel barrier, slowing both diffusion and erosion.[5][7] |
| Particle Size | Increase | Increase | Larger particles hydrate slower, leading to a more porous and weaker gel structure initially.[9] |
Table 2: Effect of Drug and Excipient Properties on Drug Release Rate
| Parameter | Property | Effect on Release Rate | Rationale |
| Drug Solubility | High | Increase | Faster dissolution within the matrix and higher concentration gradient for diffusion.[3] |
| Drug Dose | Increase | Increase (in mg/hr) | Higher drug loading increases the concentration gradient, driving faster diffusion.[1][10] |
| Filler Type | Soluble (e.g., Lactose) | Increase | Dissolves to form pores within the matrix, increasing water penetration and drug diffusion. |
| Filler Type | Insoluble (e.g., DCP) | Decrease | Non-soluble fillers can increase the tortuosity of the diffusion path. |
Experimental Protocols
Protocol 1: Preparation of Methylcellulose Matrix Tablets by Direct Compression
-
Weighing: Accurately weigh the active pharmaceutical ingredient (API), methylcellulose (HPMC), and other excipients (e.g., filler, glidant) for the desired batch size.
-
Blending:
-
Pass all powders through a suitable sieve (e.g., #40 mesh) to break up agglomerates.
-
Combine the API and excipients (except the lubricant) in a V-blender or bin blender.
-
Blend for 15-20 minutes to ensure a homogenous mixture.
-
-
Lubrication: Add the lubricant (e.g., magnesium stearate, typically 0.5-1.0% w/w) to the powder blend and mix for an additional 2-3 minutes. Avoid over-mixing.
-
Compression:
-
Set up a tablet press with the appropriate tooling (e.g., 12 mm round, flat-faced punches).
-
Compress the powder blend into tablets of a target weight and hardness. Record all compression parameters.
-
-
Evaluation: Evaluate the tablets for weight variation, hardness, friability, and drug content uniformity according to standard pharmacopeial methods.[4]
Protocol 2: In Vitro Drug Release Testing (USP Apparatus II - Paddle Method)
-
Apparatus Setup:
-
Set up a USP Apparatus II dissolution bath.
-
Fill the vessels with 900 mL of the specified dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer).[4]
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 or 75 RPM.[4]
-
-
Sample Introduction: Place one matrix tablet into each vessel. Start the apparatus immediately.
-
Sampling:
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of the API in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time.
Visualizations
The following diagrams illustrate key concepts and workflows related to controlling drug release from methylcellulose matrices.
Caption: Mechanism of drug release from a hydrophilic matrix.
References
- 1. Influence of formulation change on drug release kinetics from hydroxypropylmethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Formulation Change on Drug Release Kinetics from Hydroxypropylmethylcellulose Matrix Tablets [jstage.jst.go.jp]
- 3. Drug Release Kinetics from HPMC K100 Matrices - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 4. banglajol.info [banglajol.info]
- 5. Release Kinetics of Hydroxypropyl Methylcellulose Governing Drug Release and Hydrodynamic Changes of Matrix Tablet | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Formulation Change on Drug Release Kinetics from Hydroxypropylmethylcellulose Matrix Tablets [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Influence of hydroxypropyl methylcellulose mixture, apparent viscosity, and tablet hardness on drug release using a 2(3) full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPMC-matrices for controlled drug delivery: a new model combining diffusion, swelling, and dissolution mechanisms and predicting the release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of drug release kinetics from hydroxypropyl methyl cellulose matrix tablets using polyvinyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probing the mechanisms of drug release from hydroxypropylthis compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Variables Influencing Drug Release from Layered Matrix System Comprising Hydroxypropyl Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
how to achieve uniform cell distribution in semi-solid methyl cellulose media
Welcome to our technical support center for achieving uniform cell distribution in semi-solid methylcellulose (B11928114) media. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a uniform cell distribution in methylcellulose media so important?
A1: A uniform single-cell suspension is critical for the accuracy and reproducibility of colony-forming unit (CFU) assays.[1] Uneven distribution can lead to the formation of cell clusters, which can be mistaken for colonies, or overlapping colonies that are difficult to count accurately. This ensures that each colony arises from a single progenitor cell, providing a true measure of the progenitor frequency in the sample.[1]
Q2: What are the most common reasons for uneven cell distribution?
A2: The most common culprits include:
-
Cell Clumping: Caused by sticky extracellular DNA from lysed cells, over-trypsinization, or high cell densities.[2][3]
-
Improper Mixing: Insufficient mixing of the cell suspension with the viscous methylcellulose medium.[4][5]
-
Bubble Formation: Bubbles can disrupt the uniform plating of the cell/media mixture.[6][7]
-
Incorrect Plating Technique: The high viscosity of methylcellulose requires a specific plating technique to ensure an even layer.[4]
Q3: Can the viscosity of the methylcellulose media affect cell distribution?
A3: Yes, the viscosity of the methylcellulose is a key factor.[8] While the semi-solid nature is necessary to keep cells suspended and colonies discrete, high viscosity can make it challenging to achieve a homogenous cell suspension and to plate the medium evenly.[4][5] Temperature can affect viscosity; warming the medium can reduce its viscosity, potentially aiding in mixing and plating, though one should be careful not to exceed temperatures that could harm the cells.[8][9]
Q4: How can I prevent cell clumping before adding my cells to the methylcellulose media?
A4: To prevent cell clumping, you can:
-
DNase I Treatment: Add DNase I to your cell suspension to break down extracellular DNA.[2][3]
-
Gentle Cell Handling: Avoid harsh pipetting or vortexing that can lyse cells.[7]
-
Optimal Cell Density: Avoid overly high cell concentrations in your suspension.[2]
-
Strain Cells: Pass the cell suspension through a cell strainer to remove any existing clumps before mixing with the methylcellulose.[10]
Troubleshooting Guides
Issue 1: Cell Clumping in the Final Culture Plate
Observation: You observe large aggregates of cells in your culture dish after plating, which are not true colonies.
| Potential Cause | Recommended Action | Quantitative Parameters (General Guidance) |
| Extracellular DNA from lysed cells | Treat cell suspension with DNase I before mixing with methylcellulose.[2][3] | DNase I final concentration: 20-100 µg/mL. Incubate for 15-30 minutes at room temperature or 37°C.[3] |
| Over-trypsinization | Reduce trypsin incubation time or concentration. Use a gentler dissociation reagent.[3] | Trypsin-EDTA (0.05%): 1-3 minutes at 37°C.[3] |
| High cell density | Reduce the number of cells seeded per plate. | Refer to specific protocols for recommended cell plating numbers for your cell type.[10] |
| Inadequate mixing | Ensure thorough mixing of the cell suspension and methylcellulose by vigorous shaking or vortexing.[4][5] | Shake vigorously for at least one minute or vortex for about 4 seconds for smaller aliquots.[5] |
Issue 2: Presence of Bubbles in the Plated Media
Observation: Bubbles are present in the culture dish, disrupting the media surface and cell distribution.
| Potential Cause | Recommended Action | Tips |
| Air introduced during mixing | After vigorous mixing, allow the tube to stand upright to let bubbles rise to the surface and dissipate.[4][5] | Wait for 10-15 minutes for bubbles to dissipate before plating.[4] |
| Improper pipetting technique | Pipette slowly and avoid pushing the plunger to the second stop to prevent introducing air.[11] When dispensing, touch the pipette tip to the side of the well.[11] | Using a blunt-end needle and syringe for plating is recommended over a pipette for viscous methylcellulose.[4][5] |
| Gases dissolved in the media | Use recently boiled and cooled deionized water to prepare media to reduce dissolved gases.[6] Sonication under reduced pressure can also help de-gas the solution.[6] | This is more relevant for labs preparing their own methylcellulose solutions from powder. |
Issue 3: Uneven Plating of the Methylcellulose Media
Observation: The methylcellulose media is not in a uniform layer across the culture dish, with thicker and thinner areas.
| Potential Cause | Recommended Action | Best Practices |
| Incorrect dispensing method | Use a syringe with a blunt-end needle to dispense the methylcellulose mixture into the center of the dish.[4][12] | Do not use a pipette, as the viscous medium will stick to the inside, leading to inaccurate volumes.[5] |
| Insufficient spreading | After dispensing, gently tilt and rotate the dish to allow the medium to spread evenly across the entire surface.[12] | Avoid abrupt movements that could cause the media to splash onto the lid. |
| Meniscus effect at the well edge | Ensure the culture dish is level in the incubator.[13] | Use high-quality culture dishes with a flat bottom.[13] |
Experimental Protocols
Protocol 1: Preparation of a Single-Cell Suspension and Plating in Methylcellulose
This protocol provides a generalized procedure for preparing cells and plating them in a commercially available pre-mixed methylcellulose medium.
Materials:
-
Complete methylcellulose medium (e.g., MethoCult™)
-
Cell suspension
-
DNase I (optional)
-
Syringe (3 mL or 10 mL)
-
Blunt-end needle (16 gauge)
-
Culture dishes (35 mm, non-tissue culture treated)
-
Sterile water
Procedure:
-
Thaw Methylcellulose: Thaw the methylcellulose medium at room temperature or in a 37°C water bath.[12]
-
Prepare Cell Suspension:
-
Mix Cells and Methylcellulose:
-
Bubble Dissipation: Let the tube stand for 10-15 minutes to allow bubbles to rise and dissipate.[4]
-
Plating:
-
Using a syringe with a 16-gauge blunt-end needle, draw up the cell/methylcellulose mixture.
-
Dispense the mixture into the center of a 35 mm culture dish. A typical volume is 1.1 mL.
-
Gently tilt and rotate the dish to ensure the medium spreads evenly.[12]
-
-
Incubation:
Visual Guides
Caption: Workflow for preparing and plating cells in methylcellulose media.
Caption: Troubleshooting logic for uneven cell distribution.
References
- 1. stemcell.com [stemcell.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. stemcell.com [stemcell.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. eppendorf.com [eppendorf.com]
- 8. Does methylcellulose increase viscosity? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 9. What can I do to prevent bubbles from forming when mixing the VitroGel® solution with the cell culture medium? | TheWell Bioscience [thewellbio.com]
- 10. The Mouse Pre-B Colony Forming Cell (CFC) Assay Using Methylcellulose-based Media: R&D Systems [rndsystems.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. gmpplastic.com [gmpplastic.com]
Technical Support Center: Optimizing the Drying Process for Crack-Free Methyl Cellulose Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving high-quality, crack-free methyl cellulose (B213188) (MC) films. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the film drying process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the drying of methyl cellulose films.
| Problem | Potential Causes | Recommended Solutions |
| Film Cracking | - Rapid Solvent Evaporation: Leads to high internal stress.[1] - High Drying Temperature: Accelerates solvent removal, increasing stress.[2] - Low Ambient Humidity: Promotes faster drying and can make the film brittle.[3][4] - Film Thickness: Thicker films are more prone to cracking due to differential drying rates between the surface and the interior.[1] - Inadequate Plasticizer: Insufficient plasticizer results in a brittle film that cannot accommodate shrinkage stresses. | - Control the Drying Rate: Dry the film in a controlled environment with regulated temperature and humidity. A slower drying process allows for gradual stress relaxation. - Optimize Drying Temperature: Start with a lower temperature (e.g., room temperature) and gradually increase if necessary. Avoid excessively high temperatures.[2] - Control Humidity: Maintain a moderate level of relative humidity (e.g., 40-60%) in the drying chamber to slow down water evaporation.[5] - Adjust Film Thickness: Cast thinner films to ensure uniform drying. - Incorporate Plasticizers: Add plasticizers such as polyethylene (B3416737) glycol (PEG) or glycerol (B35011) to the film-forming solution to increase flexibility. |
| Film Shrinkage and Wrinkling | - Solvent Removal: The space left by evaporating solvent molecules leads to van der Waals interactions between cellulose chains, causing shrinkage.[6] - Uneven Drying: Non-uniform airflow or temperature can cause different parts of the film to dry at different rates, leading to wrinkles.[7] | - Clamp the Film: Secure the edges of the casting surface to minimize shrinkage during drying.[6] - Ensure Uniform Drying Conditions: Use a level casting surface and ensure uniform airflow and temperature distribution in the drying environment. |
| Poor Film Clarity (Opacity/Haze) | - Polymer Incompatibility: If using blends, poor miscibility of components can cause light scattering. - Rapid Solvent Removal: Can lead to the formation of a porous, opaque structure. - Moisture Condensation: Can occur if a cold casting surface is exposed to a humid environment. | - Ensure Polymer Compatibility: Use compatible polymers and consider using a co-solvent system. - Slow Solvent Evaporation: A slower drying process can result in a more transparent film.[8] - Control Environmental Conditions: Avoid drastic temperature differences between the casting solution and the environment. |
| Film Adhesion to Casting Surface | - Surface Energy of Substrate: High surface energy of the casting plate (e.g., glass) can lead to strong adhesion. - Lack of Release Agent: No barrier between the film and the substrate. | - Use a Low-Energy Surface: Cast films on substrates like Teflon or polypropylene. - Apply a Release Agent: A light coating of a silicone-based release agent can facilitate film removal. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cracking in this compound films?
A1: The primary cause of cracking is the buildup of internal stress during the drying process. This stress arises from the volume reduction as the solvent evaporates. If the rate of solvent evaporation is too high, the stress accumulates faster than the film can relax, leading to fractures.[1]
Q2: How does temperature affect the drying process and film quality?
A2: Higher drying temperatures accelerate solvent evaporation, which can increase the crystallinity and tensile strength of the film.[9] However, excessively high temperatures can also lead to rapid, non-uniform drying, which increases the risk of cracking and may result in brittle films.[2]
Q3: What is the role of humidity in preventing cracks?
A3: Controlled humidity plays a crucial role in moderating the rate of solvent (water) evaporation. A higher relative humidity will slow down the drying process, allowing the polymer chains more time to rearrange and dissipate stress, thereby reducing the likelihood of cracking.[3][10][5] However, very high humidity can significantly prolong the drying time.
Q4: Can the choice of solvent affect film cracking?
A4: Yes, the solvent system can influence film formation. For instance, using a mixture of water and a co-solvent like ethanol (B145695) can alter the evaporation rate and polymer chain interactions, affecting the final film properties.[9] A 75% water-25% ethanol solvent has been shown to produce MC films with greater tensile strength and elongation.[9]
Q5: How do I choose the right plasticizer to prevent cracking?
A5: Plasticizers increase the flexibility of the film by reducing intermolecular forces between polymer chains. The choice and concentration of the plasticizer are critical. Common plasticizers for this compound include polyethylene glycol (PEG) of various molecular weights and glycerol. The optimal concentration will depend on the specific application and desired film properties.
Data Presentation
Table 1: Effect of Drying Temperature on this compound Film Properties
| Drying Temperature (°C) | Drying Time | Tensile Strength (MPa) | Elongation at Break (%) | Observations |
| Room Temperature | Overnight | Lower | Higher | Flexible, less prone to cracking |
| 50 | 1.5 hours | Moderate | Moderate | [9] |
| 80 | 1 hour | Higher | Lower | [9] |
| 100 | 35 minutes | Highest | Lowest | Brittle, increased risk of cracking[9] |
Table 2: Influence of Relative Humidity on Mechanical Properties of Chitosan-Methyl Cellulose Blended Films
| Relative Humidity (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 15.6 | ~18 | ~10 |
| 45.9 | 20.86 | ~25 |
| 67.5 | ~15 | ~40 |
| 76.2 | ~12 | 52.4 |
| 92.7 | ~8 | ~50 |
| Data adapted from a study on blended chitosan-methylcellulose films, indicating general trends for MC-based films.[10] |
Experimental Protocols
Protocol 1: Solvent Casting of this compound Films
-
Preparation of the Film-Forming Solution:
-
Weigh the desired amount of this compound powder.
-
Heat a portion (e.g., one-third) of the distilled water to 80-90°C.
-
Disperse the this compound powder in the hot water with vigorous stirring until a uniform suspension is formed.
-
Add the remaining cold distilled water to the suspension while continuing to stir.
-
If using a plasticizer, add it to the solution at this stage and stir until fully dissolved.
-
Continue stirring the solution until it becomes clear and homogeneous. Allow the solution to stand to eliminate any air bubbles.
-
-
Casting the Film:
-
Choose a suitable casting surface (e.g., a clean, level glass plate, Petri dish, or a Teflon-coated surface).
-
Pour a predetermined volume of the this compound solution onto the center of the casting surface.
-
Gently tilt the surface to allow the solution to spread evenly to the desired thickness. A casting knife or a doctor blade can be used for more precise thickness control.
-
-
Drying the Film:
-
Place the cast film in a controlled environment, such as a drying oven with temperature and humidity control or a desiccator with a saturated salt solution to maintain a specific relative humidity.
-
Dry the film at a low temperature (e.g., 25-40°C) for an extended period (e.g., 24-48 hours) to ensure slow and uniform solvent evaporation.
-
Once the film is completely dry, carefully peel it from the casting surface.
-
Protocol 2: Controlled Humidity Drying
-
Prepare a Saturated Salt Solution: To maintain a constant relative humidity (RH), prepare a saturated solution of a specific salt in a sealed chamber (e.g., a desiccator).
-
Potassium Sulfate (K₂SO₄): ~97% RH
-
Potassium Chloride (KCl): ~84% RH
-
Sodium Chloride (NaCl): ~75% RH
-
Magnesium Nitrate (Mg(NO₃)₂): ~53% RH
-
Magnesium Chloride (MgCl₂): ~33% RH
-
-
Casting and Placement: Cast the this compound film as described in Protocol 1.
-
Drying Chamber: Place the cast film on a shelf inside the sealed chamber containing the saturated salt solution.
-
Equilibration and Drying: Allow the film to dry in the controlled humidity environment until all the solvent has evaporated. The drying time will be longer than in an open, low-humidity environment.
Mandatory Visualizations
Caption: Workflow for preparing crack-free this compound films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Does a humid environment cause HPMC performance to decline? [hpmc.com]
- 4. researchgate.net [researchgate.net]
- 5. How to avoid cracking of cellulose during the drying process of honeycomb ceramics? - HEBEI DOUBLE BULLS CELLULOSE CO.,LTD [double-bulls.com]
- 6. researchgate.net [researchgate.net]
- 7. gsextruder.com [gsextruder.com]
- 8. Effect of Drying Methods on the Morphological and Functional Properties of Cellulose Ester Films [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
Technical Support Center: Managing pH Stability of Methyl Cellulose Solutions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preparing and maintaining the pH stability of methyl cellulose (B213188) (MC) solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the typical pH of a methyl cellulose solution in water?
A1: A freshly prepared this compound solution in deionized water is generally neutral, with a pH value close to 7.0. However, the final pH can be influenced by the grade of this compound, the quality of the water used, and absorption of atmospheric carbon dioxide, which can slightly lower the pH over time.
Q2: Over what pH range are this compound solutions stable?
A2: this compound and its derivatives, like Hydroxypropyl Methylcellulose (HPMC), are known to be stable over a broad pH range. HPMC solutions, for example, exhibit stability typically from pH 3 to 11.[1] While this compound itself has good stability, it can degrade or lose its functional properties in strongly acidic or alkaline environments.[2][3] For optimal stability, it is recommended to maintain the pH within a moderately acidic to slightly alkaline range.
Q3: How does temperature affect the stability and pH of a this compound solution?
A3: Temperature has a significant and paradoxical effect on this compound solutions.
-
Solubility: this compound is soluble in cold water but not in hot water.[4] Heating a solution will cause it to reversibly gel and precipitate out of the solution.[4][5] This thermogelation is a key property of this compound.[6]
-
pH Drift: Rapid changes in temperature can cause the pH reading of any aqueous solution to drift due to shifts in hydrogen ion activity.[7][8] It is crucial to allow the solution to reach thermal equilibrium before taking a final pH measurement.
Q4: Can I sterilize a this compound solution by autoclaving?
A4: Yes, but with limitations. Solutions with a concentration of 0.5% to 1% can typically be autoclaved under standard conditions.[5][9] However, autoclaving solutions with higher concentrations is not recommended as it can cause the this compound to come out of solution, forming chunks that may not rehydrate properly upon cooling.[5][9] An alternative method for preparing a sterile, high-concentration solution is to autoclave the water first and then aseptically add the this compound powder.[5]
Q5: What common additives can affect the pH and stability of my solution?
A5: Several types of additives can interact with this compound and affect the solution's properties:
-
Salts: The addition of salts can alter the gelation temperature of the solution.[10] For example, salts like sodium chloride (NaCl) or sodium sulfate (B86663) can lower the temperature at which the solution gels due to a "salting-out" effect.[10][11]
-
Buffers: Buffering agents are often used to maintain a stable pH.[3] Phosphate buffer saline (PBS) is commonly used, but it's important to verify compatibility as some salts can impact gelation.[11]
-
Solvents: Organic solvents such as ethanol (B145695) can lead to a loss of viscosity.[12]
-
Other Excipients: Compatibility with other formulation components, like surfactants or acidic/basic drugs, should always be tested, as they can cause unexpected changes in pH, viscosity, or stability.[2]
Troubleshooting Guide
Problem: My solution's pH reading is unstable and drifts over time.
Answer: This common issue, known as "pH drift," is often related to the pH measurement technique rather than the this compound solution itself.[7]
-
Cause 1: Electrode Issues: The most frequent cause is a clogged or contaminated liquid junction in the pH electrode.[13][14] The reference electrolyte can also become contaminated over time.[14]
-
Solution 1: Regularly clean your pH electrode according to the manufacturer's instructions. If the junction is clogged, soaking it in a specialized cleaning solution may be necessary.[13] Always store the electrode in the recommended storage solution, not in deionized water, to keep the glass membrane hydrated.[7][13]
-
Cause 2: Temperature Fluctuations: A solution that has not reached thermal equilibrium will exhibit unstable pH readings.[7][8]
-
Solution 2: Before measuring, ensure your this compound solution and calibration buffers are at the same, stable temperature. Allow the electrode to equilibrate in the sample for a sufficient amount of time before recording the measurement.
-
Cause 3: CO₂ Absorption: Solutions with low buffering capacity can absorb carbon dioxide from the atmosphere, forming carbonic acid and causing the pH to slowly decrease.
-
Solution 3: If a stable pH is critical, prepare the solution using a suitable buffer system (e.g., PBS) rather than just water.[3] Prepare solutions fresh when possible and store them in tightly sealed containers.
Problem: The solution turned cloudy or formed a precipitate after I added other components.
Answer: This is likely due to an incompatibility or a change in the solution's properties.
-
Cause 1: pH Shift to Extremes: If an additive significantly shifted the pH to a highly acidic or alkaline range, it could cause the this compound to degrade or precipitate.[2]
-
Solution 1: Measure the pH after adding each component. Use a buffering agent to maintain the pH within the stable range (typically pH 3-11).[1][3]
-
Cause 2: Salting Out: The addition of high concentrations of salts can reduce the hydration of the this compound polymer, causing it to "salt out" and precipitate.[10]
-
Solution 2: Evaluate the concentration of salts in your formulation. You may need to reduce the salt concentration or choose a different salt that has less of an impact on this compound solubility.
Problem: The viscosity of my solution changed unexpectedly after formulation.
Answer: Viscosity is highly sensitive to the solution's chemical environment and is directly linked to the hydration and conformation of the polymer chains.
-
Cause 1: pH-Dependent Conformation: In highly acidic conditions, polymer molecules can coil, while in alkaline conditions, polymer-polymer interactions can change, both affecting viscosity.[1][15]
-
Solution 1: Control the pH of your final formulation using buffers to ensure consistent viscosity.
-
Cause 2: Incompatible Solvents: The addition of certain organic co-solvents, like ethanol, can disrupt the hydration of this compound and cause a significant drop in viscosity.[12]
-
Solution 2: If a co-solvent is necessary, conduct studies to determine the acceptable concentration range that does not negatively impact the required viscosity.
Data Summary
Table 1: General pH Stability of Cellulose Ethers
| Polymer Type | Typical Stable pH Range | Notes |
| This compound (MC) | ~3 - 11 | Performance degrades in strongly acidic or alkaline conditions.[2] |
| Hydroxypropyl Methylcellulose (HPMC) | 3 - 11[1] or 2 - 12[16] | Generally very stable across a wide pH range.[16][17] |
Table 2: Effect of Common Additives on this compound Solutions
| Additive Type | General Effect | Examples |
| Inorganic Salts | Lowers gelation temperature; may cause "salting out" at high concentrations.[10] | NaCl, (NH₄)₂SO₄, Na₂CO₃[10] |
| Buffers | Stabilizes pH; may influence gelation depending on the ions.[3] | Phosphate Buffer Saline (PBS)[11] |
| Organic Solvents | Can reduce solution viscosity.[12] | Ethanol, Dimethyl Sulfoxide[12] |
| Surfactants | Can interact with the polymer, affecting gelation and viscosity.[10] | Sodium Lauryl Sulphate (SLS)[10] |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Solution (Hot/Cold Method)
This method is widely used to ensure complete hydration and avoid clumping of the polymer.
-
Calculate Amounts: Determine the required mass of this compound powder and the total volume of purified water for your desired concentration (e.g., 2% w/v).
-
Heat Water: Heat approximately one-third of the total required water volume to 80-90°C.[5]
-
Disperse Powder: While vigorously stirring the hot water with a magnetic stirrer, slowly add the this compound powder. The powder will disperse but not dissolve, forming a cloudy suspension.[5] Continue stirring for 10-15 minutes to ensure all particles are thoroughly wetted.
-
Add Cold Water: Add the remaining two-thirds of the water as ice or ice-cold water to the hot dispersion.[5] This rapid cooling will cause the this compound to dissolve.
-
Hydrate: Continue stirring the solution in an ice bath or refrigerator (2-5°C) for at least 30-60 minutes, or until the solution becomes clear and viscous.[5][9] For high-viscosity grades, overnight refrigeration may be necessary for full hydration.
-
De-aerate: Allow the solution to stand at room temperature or in the refrigerator to allow trapped air bubbles to dissipate before use.
Protocol 2: pH Measurement and Adjustment
Accurate pH measurement is critical for ensuring stability.
-
Calibrate pH Meter: Calibrate your pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket your target pH.
-
Temperature Equilibration: Ensure the this compound solution and the calibration buffers are at the same, stable temperature before measurement.[7]
-
Measure pH: Immerse the calibrated pH electrode into the this compound solution. Stir gently. Wait for the reading to stabilize before recording the value. A slow drift of +/- 0.02 pH units is normal, but significant continuous drift indicates an issue (see Troubleshooting Guide).[13]
-
Adjust pH (If Necessary):
-
Prepare dilute solutions of an appropriate acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH).
-
While stirring the this compound solution, add the acid or base dropwise.
-
Allow the solution to mix thoroughly and the pH reading to stabilize after each addition before adding more. This prevents overshooting the target pH.
-
-
Final Verification: Once the target pH is reached and stable, re-check the solution's appearance and viscosity to ensure no adverse changes have occurred.
Visualizations
Caption: Workflow for Preparing a pH-Stable this compound Solution.
Caption: Troubleshooting Flowchart for pH Drift in MC Solutions.
Caption: Key Factors Influencing this compound Solution Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. News - What are the disadvantages of methylcellulose? [ihpmc.com]
- 3. How pH and Electrolytes Affect HPMC Stability - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 4. Methylcellulose [bionity.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. atlas-scientific.com [atlas-scientific.com]
- 8. phionics.com [phionics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discussion on the Problems in the Use of this compound [kingmaxcellulose.com]
- 13. knowledge.hannainst.com [knowledge.hannainst.com]
- 14. Top 3 Reasons pH Measurements Drift and Their Solutions - M4 Knick [m4knick.com]
- 15. News - How does pH affect HPMC [kimachemical.com]
- 16. hpmcsupplier.com [hpmcsupplier.com]
- 17. How pH stable is HPMC? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
best practices for handling and storing hygroscopic methyl cellulose powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing hygroscopic methyl cellulose (B213188) powder. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for methyl cellulose powder to prevent degradation?
A1: this compound powder is hygroscopic and sensitive to environmental factors. To maintain its quality and performance, it should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources. Keep the container tightly sealed to prevent moisture absorption.
Q2: What is the impact of improper storage on this compound powder?
A2: Improper storage, particularly exposure to humidity, can lead to clumping, reduced solubility, and altered viscosity. Exposure to extreme temperatures or UV light can cause degradation of the polymer, affecting its performance in your applications.
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling this compound powder, it is recommended to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. In case of insufficient ventilation, a suitable respiratory mask should be worn to avoid inhaling the dust.
Q4: How does moisture content affect the properties of this compound?
A4: Moisture content is a critical factor that can influence the physical properties and performance of this compound. Excessive moisture can lead to powder clumping, degradation, and reduced shelf life. It can also affect the viscosity and solubility of the resulting solution. For some applications, a critical moisture content has been observed to alter the flowability of the powder.
Troubleshooting Guides
Issue: Clumping of this compound Powder During Dissolution
Clumping is a common issue that occurs when this compound powder is not dispersed properly in a solvent. The outer layer of the powder hydrates and swells rapidly, forming a gel-like barrier that prevents water from penetrating the interior of the clump.
Troubleshooting Steps:
-
Use the Hot/Cold Dispersion Technique: Disperse the this compound powder in hot water (above 80°C) with agitation. The powder will not dissolve but will disperse evenly. Then, add cold water or ice to lower the temperature, which will allow the particles to hydrate (B1144303) and dissolve without clumping.
-
Slow Addition and Continuous Agitation: Add the this compound powder to the solvent slowly while stirring continuously. This helps to ensure that the particles are well-dispersed before they have a chance to agglomerate.
-
High-Shear Mixing: If lumps have already formed, using a high-shear mixer or homogenizer can help to break them apart and facilitate dissolution.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Rationale |
| Temperature | 20°C to 25°C (68°F to 77°F) | Avoids degradation from extreme heat. |
| Humidity | Low humidity; store in airtight containers | Prevents moisture absorption and clumping. |
| Light Exposure | Store in opaque containers, away from direct sunlight | Prevents degradation from UV radiation. |
Table 2: Typical Moisture Content Ranges for Hydroxypropyl Methylcellulose (HPMC)
| Grade | Typical Moisture Content (%) |
| Pharmaceutical | 3 - 9 |
| Industrial | 5 - 12 |
| General | 7 - 10 |
Experimental Protocols
Protocol 1: Viscosity Measurement of a 2% this compound Solution
Objective: To determine the viscosity of a 2% this compound solution using a rotational viscometer.
Materials:
-
This compound powder
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath
-
Rotational viscometer with appropriate spindle
Methodology:
-
Calculate the required amount of this compound powder to prepare a 2% (w/w) solution. For example, for a 100g solution, weigh 2g of this compound powder.
-
Heat approximately one-third of the required distilled water to 80-90°C.
-
While stirring the hot water with a magnetic stirrer, slowly add the this compound powder to create a uniform dispersion.
-
Add the remaining two-thirds of the distilled water as cold water or ice to the hot dispersion.
-
Continue stirring in an ice bath until the solution is clear and fully dissolved. This may take 20-40 minutes.
-
Allow the solution to equilibrate to the desired measurement temperature (e.g., 20°C ± 0.1°C).
-
Select the appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.
-
Immerse the spindle into the center of the solution, ensuring it is submerged to the proper depth.
-
Allow the viscometer reading to stabilize before recording the viscosity value.
Protocol 2: Determination of Moisture Content (Loss on Drying Method)
Objective: To determine the moisture content of this compound powder.
Materials:
-
This compound powder
-
Drying oven
-
Analytical balance
-
Desiccator
-
Weighing dish
**Methodology
Validation & Comparative
Methylcellulose vs. HPMC: A Comparative Guide for Cell Culture Applications
For researchers, scientists, and drug development professionals seeking to optimize their cell culture systems, the choice of a viscosity-modifying agent is critical. Both methyl cellulose (B213188) (MC) and hydroxypropyl methylcellulose (B11928114) (HPMC) are widely used to increase the viscosity of culture media, offering shear protection in bioreactors and facilitating the formation of 3D cell aggregates. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable polymer for your specific research needs.
Key Differences in Performance: Viscosity and Stability
The selection between methyl cellulose (MC) and hydroxypropyl methylcellulose (HPMC) for cell culture applications hinges on their distinct physicochemical properties, which directly impact the viscosity and stability of the culture medium. While both are cellulose derivatives, the addition of hydroxypropyl groups to the HPMC structure confers several advantages over MC.
Viscosity Profile
The viscosity of both MC and HPMC solutions is primarily dependent on their molecular weight and concentration.[1][2] Higher molecular weights and concentrations result in higher viscosity.[1][2] However, the two polymers exhibit different behaviors under varying environmental conditions.
A key differentiator is their response to temperature. While the viscosity of both solutions decreases with increasing temperature, HPMC generally demonstrates better viscosity stability at room temperature compared to MC.[3] This property makes HPMC a more reliable choice for applications requiring consistent media viscosity over extended periods.[3]
Furthermore, both MC and HPMC solutions exhibit pseudoplastic or shear-thinning behavior, meaning their viscosity decreases under increasing shear stress.[2][4] This is an important characteristic in bioreactors, where high agitation is required for mixing and gas exchange. The shear-thinning nature allows for reduced mechanical stress on cells during these high-shear events.
Stability Profile
HPMC exhibits superior stability across a wider range of pH conditions compared to MC.[3] HPMC solutions are stable in a pH range of 2 to 12, whereas MC is more sensitive to alkaline and salt-rich environments.[3] This broad pH stability makes HPMC more compatible with a variety of cell culture media formulations.
In terms of thermal stability, the gelation temperature (the temperature at which the polymer solution forms a gel) of HPMC is higher than that of MC.[3] This can be advantageous in preventing unwanted gel formation during media preparation or storage at elevated temperatures. HPMC also shows greater resistance to enzymatic degradation, which can contribute to a more stable culture environment over the long term.[5]
Quantitative Data Summary
The following tables summarize the key performance differences between this compound and HPMC based on available experimental data.
Table 1: Viscosity and Thermal Properties
| Property | This compound (MC) | Hydroxypropyl Methylcellulose (HPMC) | Reference(s) |
| Viscosity Dependence | Molecular weight and concentration dependent. | Molecular weight and concentration dependent. | [1][2] |
| Thermal Influence | Viscosity decreases with increasing temperature. | Viscosity decreases with increasing temperature; better stability at room temperature. | [3] |
| Gelation Temperature | Lower than HPMC. | Higher than MC. | [3] |
| Shear Behavior | Pseudoplastic (shear-thinning). | Pseudoplastic (shear-thinning). | [2][4] |
Table 2: Stability Properties
| Property | This compound (MC) | Hydroxypropyl Methylcellulose (HPMC) | Reference(s) |
| pH Stability | More sensitive to alkaline and high salt concentrations. | Stable over a broad pH range (2-12). | [3] |
| Enzyme Resistance | Less resistant to enzymatic degradation. | More resistant to enzymatic degradation. | [5] |
| Long-term Storage | Solution may be less stable at room temperature. | Solution is stable when stored at room temperature. | [6] |
Impact on Cell Culture
The choice between MC and HPMC can have a direct impact on cell growth, viability, and function. In suspension cultures, such as those for Chinese Hamster Ovary (CHO) cells, both polymers can act as shear protectants, mitigating the mechanical stress from agitation in bioreactors.[7] One study demonstrated that methylcellulose is an effective shear protectant in lower shear suspension cultures of CHO cells.[7]
The viscosity of the culture medium also plays a crucial role in 3D cell culture by promoting cell aggregation and the formation of spheroids. This is critical for creating more physiologically relevant in vitro models.
Experimental Protocols
Protocol for Measuring Viscosity of Cell Culture Media
This protocol describes the use of a rotational rheometer to measure the viscosity of cell culture media supplemented with MC or HPMC.
Materials:
-
Rotational rheometer with a cone-plate or parallel-plate geometry
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound or HPMC powder
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
-
Water bath or incubator set to 37°C
Procedure:
-
Preparation of Polymer-Supplemented Media:
-
In a sterile biosafety cabinet, weigh the desired amount of MC or HPMC powder to achieve the target concentration (e.g., 1% w/v).
-
Slowly add the powder to the cell culture medium while stirring continuously to prevent clumping.
-
Continue stirring until the polymer is completely dissolved. This may take several hours at room temperature or can be accelerated by gentle warming (e.g., to 37°C). For MC, it is often recommended to first disperse the powder in a portion of heated medium (e.g., 80-90°C) before adding the remaining cold medium to facilitate dissolution.
-
Allow the solution to equilibrate to the desired measurement temperature (e.g., 37°C) in a water bath or incubator.
-
-
Rheometer Setup and Calibration:
-
Set up the rheometer with the appropriate geometry (cone-plate is often preferred for low-viscosity fluids).
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the measurement temperature to 37°C.
-
-
Viscosity Measurement:
-
Carefully load the prepared medium onto the rheometer plate, ensuring no air bubbles are trapped.
-
Perform a shear rate sweep to determine the viscosity profile of the sample. A typical shear rate range for cell culture media is from 1 to 1000 s⁻¹.
-
Record the viscosity at various shear rates. For a direct comparison, report the viscosity at a specific shear rate (e.g., 100 s⁻¹).
-
Protocol for Assessing Long-Term Stability
This protocol outlines a method for evaluating the stability of MC and HPMC-supplemented cell culture media over time.
Materials:
-
Sterile cell culture medium supplemented with MC or HPMC (prepared as described above)
-
Sterile, sealed storage containers (e.g., conical tubes, media bottles)
-
Incubator set at 37°C and 5% CO₂
-
Rotational rheometer
-
pH meter
-
Osmometer
-
Microscope
Procedure:
-
Sample Preparation and Storage:
-
Prepare a sufficient volume of MC or HPMC-supplemented cell culture medium.
-
Aseptically aliquot the medium into sterile storage containers.
-
Take an initial (Day 0) sample for immediate analysis.
-
Store the remaining containers in a humidified incubator at 37°C and 5% CO₂ for the duration of the study (e.g., 14 days).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., Day 1, 3, 7, 14), remove one container of each formulation from the incubator.
-
Visually inspect the medium for any signs of precipitation, color change, or microbial contamination.
-
Measure the following parameters:
-
Viscosity: Using the protocol described above.
-
pH: Using a calibrated pH meter.
-
Osmolality: Using an osmometer.
-
-
-
Data Analysis:
-
Plot the viscosity, pH, and osmolality of each formulation as a function of time.
-
Compare the changes in these parameters between the MC and HPMC-supplemented media to assess their relative stability.
-
Signaling Pathways and Experimental Workflows
The viscosity of the extracellular environment can influence cellular behavior and signaling. Increased viscosity can impact mechanotransduction pathways that regulate cell proliferation, differentiation, and migration.
The diagram above illustrates how increased extracellular viscosity can induce mechanical stress on cells, leading to remodeling of the actin cytoskeleton. This, in turn, can promote the nuclear translocation of the transcriptional co-activators YAP and TAZ, key components of the Hippo signaling pathway, ultimately altering gene expression related to cell proliferation and differentiation.
This workflow diagram outlines the key steps for preparing and analyzing the viscosity and stability of this compound and HPMC-supplemented cell culture media.
Conclusion
Both this compound and HPMC are effective viscosity-modifying agents for cell culture applications. However, HPMC generally offers superior performance in terms of viscosity stability at room temperature and stability over a wider pH range.[3] These characteristics make HPMC a more robust and reliable choice for long-term cell culture experiments and bioprocessing applications where consistency is paramount. The choice between MC and HPMC should be guided by the specific requirements of the cell type, culture system, and experimental goals. For applications demanding high stability and reproducibility, HPMC is the recommended option.
References
- 1. hpmcsupplier.com [hpmcsupplier.com]
- 2. Exploring the Rheological Properties of Hydroxypropyl this compound - HPMC factory | Hydroxypropyl this compound Ether manufacturers [qianhaochem.com]
- 3. celotech.com [celotech.com]
- 4. News - What are the rheological properties of HPMC? [ihpmc.com]
- 5. nbinno.com [nbinno.com]
- 6. hpmcfactory.com [hpmcfactory.com]
- 7. Methylcellulose has synergistic growth benefits with poloxamer in suspension CHO culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Cellulose and Gelatin for Hydrogel Scaffolds
In the fields of tissue engineering and controlled drug delivery, the selection of an appropriate biomaterial is paramount to success. Hydrogels, with their high water content and structural similarity to the native extracellular matrix (ECM), have emerged as leading candidates for scaffold fabrication.[1] Among the vast array of available polymers, methyl cellulose (B213188) (MC) and gelatin (GEL) are frequently utilized due to their unique properties.
This guide provides an objective comparison of methyl cellulose and gelatin as base materials for hydrogel scaffolds, supported by experimental data. We will delve into their physicochemical, mechanical, and biological properties, offering researchers, scientists, and drug development professionals a comprehensive resource for informed material selection.
General and Physicochemical Properties
This compound is a synthetic, water-soluble cellulose ether known for its unique thermo-responsive behavior; it exists as a solution at room temperature and undergoes thermal gelation to form a hydrogel at physiological temperatures (around 37°C).[2][3] This property is highly advantageous for injectable scaffold applications, as it avoids the need for potentially toxic chemical crosslinkers.[2] Gelatin, a natural polymer derived from collagen, is prized for its excellent biocompatibility, biodegradability, and inherent cell-binding motifs.[4][5] However, gelatin-based hydrogels often exhibit poor mechanical properties and instability in physiological environments, necessitating chemical crosslinking to enhance their structural integrity.[4][6]
Table 1: Comparison of General and Physicochemical Properties
| Property | This compound (MC) | Gelatin (GEL) |
|---|---|---|
| Source | Synthetic (Cellulose Derivative) | Natural (Derived from Collagen) |
| Polymer Type | Polysaccharide | Protein |
| Crosslinking Mechanism | Physical (Thermal Gelation)[2] | Physical (Cooling) or Chemical (e.g., EDC/NHS, Glutaraldehyde)[7][8] |
| Biocompatibility | Generally high, non-toxic.[3][9] | Excellent, low antigenicity.[4][5] |
| Biodegradability | Slow, dissolves in vivo.[6] | Biodegradable by proteases.[4] |
| Cell Adhesion | Lacks inherent cell-binding sites; often requires modification.[10] | Promotes cell adhesion and migration due to RGD sequences.[11] |
| Key Advantage | Injectable, in-situ thermo-gelling properties.[6] | Mimics native ECM, excellent biocompatibility.[4] |
| Key Limitation | Poor cell adhesion, limited mechanical strength alone.[10] | Poor mechanical stability without crosslinking.[4] |
Experimental Workflow for Scaffold Characterization
The evaluation of hydrogel scaffolds involves a standardized series of steps to ensure a comprehensive understanding of their properties and potential performance. The following workflow outlines the typical process from material synthesis to biological evaluation.
Caption: A typical experimental workflow for hydrogel scaffold development.
Mechanical and Structural Performance
The mechanical integrity and internal structure of a scaffold are critical for its function, influencing cell behavior and the scaffold's stability post-implantation. Studies directly comparing MC/GEL blends have shown that increasing the concentration of this compound enhances the resistance to both elastic and plastic deformation.[7] The incorporation of MC into gelatin hydrogels can also introduce porosity, with pore sizes suitable for cartilage tissue engineering applications.[11]
Table 2: Comparison of Mechanical and Structural Properties
| Parameter | This compound (MC) | Gelatin (GEL) | MC/GEL Blends |
|---|---|---|---|
| Compressive Modulus | Varies with concentration; 6.75 wt% MC has a modulus similar to human meniscus.[2] | Generally low without crosslinking.[4] | ~0.2 MPa (closely matching human cartilage).[11] |
| Swelling Ratio | Increases with higher MC content.[12] | High, can be controlled by crosslinking density.[13] | Water retention capacity increases with higher MC content.[11] |
| Porosity | Can be controlled by fabrication method. | Can be controlled by fabrication method. | Pore diameters of 10-50 µm observed.[11] |
| Degradation | Slow dissolution.[6] | Enzymatic degradation.[14] | Biodegradation confirmed over several weeks.[14] |
Biological Performance and Drug Delivery
Biocompatibility is a cornerstone of any material intended for biomedical applications. Both this compound and gelatin generally exhibit excellent biocompatibility.[4][9] In vitro studies confirm that MC/GEL hydrogels are non-toxic and support cell viability.[7][11] A key difference lies in their interaction with cells; gelatin naturally promotes cell adhesion, whereas MC is relatively bio-inert.[10][11]
In drug delivery, the polymer matrix governs the release kinetics. Hydrophilic matrices like HPMC (a derivative of this compound) often exhibit zero-order or Higuchi model release kinetics.[15] The release can be modulated by altering the polymer viscosity and concentration.[16]
Table 3: Comparison of Biological and Drug Delivery Properties
| Parameter | This compound (MC) | Gelatin (GEL) |
|---|---|---|
| Cell Viability | Non-toxic to various cell lines.[3][9] | Excellent, supports cell growth and proliferation.[1] |
| Cell Adhesion | Poor; requires coating with adhesion proteins (e.g., collagen).[10] | Promotes cell adhesion via inherent binding sites.[11] |
| Drug Release Kinetics | Typically follows zero-order or Higuchi models.[15] | Can be tailored for sustained release.[17] |
| Common Drug Delivery Use | Controlled release vehicle for oral and topical applications.[6][15] | Scaffolds for tissue regeneration and delivery of therapeutics.[18] |
Decision Logic for Scaffold Selection
Choosing between this compound and gelatin depends heavily on the specific requirements of the intended application. Key decision points include the need for injectability, inherent cell interactivity, and desired mechanical properties.
Caption: A decision-making model for selecting between MC and GEL scaffolds.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Researchers should optimize these methods based on their specific materials and equipment.
Hydrogel Synthesis (MC/GEL Blend)
This protocol is adapted from studies on MC/GEL composite hydrogels for cartilage tissue engineering.[7][11]
-
Preparation of Gelatin Solution: Prepare a 20% (w/v) gelatin solution by dissolving gelatin powder in deionized water at 50°C with continuous stirring.
-
Preparation of this compound Solution: Separately prepare this compound solutions at desired concentrations (e.g., 10%, 12.5%, 15% w/v) in deionized water. MC powder should be dispersed in heated water and then cooled to ensure complete dissolution.[19]
-
Blending: Mix the gelatin and this compound solutions at the desired ratio.
-
Crosslinking: Add a chemical crosslinking agent solution, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to the blended polymer solution and stir to ensure homogeneity.[11]
-
Gelation: Cast the final solution into molds and allow it to gel at a controlled temperature (e.g., 4°C) for a specified duration before further characterization.
Swelling Ratio Measurement
This protocol determines the hydrogel's capacity to absorb and retain water, a critical property for nutrient transport.[10][13]
-
Prepare disc-shaped hydrogel samples of known initial weight (W_dry). For dried weight, samples should be lyophilized.
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples from the PBS, gently blot the surface with filter paper to remove excess water, and record the swollen weight (W_swollen).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (%) using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100.
In Vitro Biocompatibility Assay
This protocol assesses the cytotoxicity of the hydrogel using an extract method, compliant with ISO 10993-5 standards.[9]
-
Extract Preparation: Sterilize hydrogel samples (e.g., via UV light).[9] Incubate the sterilized hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 72 hours to create hydrogel extracts.
-
Cell Seeding: Seed a cell line (e.g., L929 fibroblasts or Mesenchymal Stem Cells) in a 96-well plate at a specified density and incubate for 24 hours to allow for cell attachment.
-
Extract Exposure: Replace the culture medium in the wells with the prepared hydrogel extracts. Use fresh culture medium as a negative control and a cytotoxic substance (e.g., dilute phenol) as a positive control.
-
Incubation: Incubate the cells with the extracts for 1 to 3 days.
-
Viability Assessment: Quantify cell viability using a metabolic assay such as PrestoBlue or MTT. Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Analysis: Calculate the cell viability relative to the negative control. A viability of ≥70% is typically considered non-cytotoxic.[9]
References
- 1. Novel Hydrogel Scaffolds Based on Alginate, Gelatin, 2-Hydroxyethyl Methacrylate, and Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A methylcellulose/agarose hydrogel as an innovative scaffold for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylcellulose Based Thermally Reversible Hydrogel System for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Flexible this compound/Gelatin Hydrogels for Potential Cartilage Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijiset.com [ijiset.com]
- 13. Fabrication and Characterization of Gelatin/Carbon Black–Based Scaffolds for Neural Tissue Engineering Applications | Materials Performance and Characterization | ASTM International [dl.astm.org]
- 14. ias.ac.in [ias.ac.in]
- 15. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Release Kinetics of Hydroxypropyl Methylcellulose Governing Drug Release and Hydrodynamic Changes of Matrix Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Gelatin-/Alginate-Based Hydrogel Scaffolds Reinforced with TiO2 Nanoparticles for Simultaneous Release of Allantoin, Caffeic Acid, and Quercetin as Multi-Target Wound Therapy Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Rheological Properties of Methylcellulose Solutions: Impact of Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the rheological behavior of methylcellulose (B11928114) (MC) solutions as a function of their molecular weight. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for applications in drug delivery, material science, and biomedical engineering.
Introduction
Methylcellulose, a versatile cellulose (B213188) ether, is widely utilized for its thickening, gelling, and film-forming properties. The rheological characteristics of MC solutions are critically dependent on their molecular weight, concentration, and temperature.[1][2] Understanding the influence of molecular weight is paramount for tailoring formulations with specific flow behaviors and mechanical properties. Generally, an increase in molecular weight leads to a significant increase in the viscosity of the solution.[3][4] Furthermore, aqueous solutions of methylcellulose exhibit pseudoplastic (shear-thinning) behavior, a property that also intensifies with higher molecular weights.[2]
Comparative Rheological Data
The following table summarizes key rheological parameters for methylcellulose solutions of varying molecular weights, providing a clear comparison of their performance.
| Molecular Weight (Mw) / Grade | Concentration (% w/v) | Viscosity (mPa·s) at 20°C | Storage Modulus (G') (Pa) | Experimental Conditions |
| Low (e.g., M20) | 1.5 | Exhibits Newtonian flow behavior[3] | - | Shear rate: 0.1 to 100 s⁻¹[3] |
| Medium (e.g., A4C) | 1.5 | Shows shear-thinning behavior[3] | - | Shear rate: 0.1 to 100 s⁻¹[3] |
| High (e.g., A4M) | 1.5 | Exhibits pronounced shear-thinning[3] | - | Shear rate: 0.1 to 100 s⁻¹[3] |
| 22 kg/mol | 0.1 - 3 wt% | - | Increases with Mw[4] | Small-amplitude oscillatory shear[4] |
| 550 kg/mol | 0.1 - 3 wt% | - | Monotonically increases by a factor of 5 compared to 22 kg/mol [4] | Small-amplitude oscillatory shear[4] |
| M-0512 (High Viscosity Grade) | 2 - 5 w/w | - | - | Exhibits thixotropic behavior[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for preparing methylcellulose solutions and performing rheological measurements.
Preparation of Methylcellulose Solutions
A common method for preparing aqueous methylcellulose solutions involves the following steps:
-
Dispersion: Disperse the required amount of methylcellulose powder in approximately one-third of the total required volume of heated water (around 80-90 °C) with constant agitation. This initial high temperature is not for dissolution but to ensure proper wetting of the polymer particles.
-
Hydration: Add the remaining two-thirds of the water as cold water or ice to rapidly lower the temperature of the dispersion.
-
Dissolution: Continue agitation while cooling the solution to below 10 °C. The methylcellulose will dissolve to form a clear, viscous solution.
-
Equilibration: Allow the solution to stand at a low temperature (e.g., 4 °C) for a period to ensure complete hydration and removal of air bubbles.
Rheological Measurements
Rheological properties are typically characterized using a rotational rheometer. The following is a general procedure for a comprehensive rheological analysis:
-
Equipment: A stress-controlled or strain-controlled rheometer equipped with a cone-plate or parallel-plate geometry is commonly used. A temperature control unit is essential.
-
Sample Loading: Carefully load the methylcellulose solution onto the rheometer plate, ensuring no air bubbles are trapped. The geometry is then lowered to the desired gap setting.
-
Temperature Equilibration: Allow the sample to equilibrate at the target temperature for a sufficient time before starting the measurement.
-
Flow Sweep (Viscosity Measurement):
-
Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹).
-
Record the corresponding shear stress to determine the viscosity as a function of the shear rate. This will reveal the Newtonian or shear-thinning nature of the solution.
-
-
Oscillatory Measurements (Viscoelastic Properties):
-
Strain Sweep: Conduct a strain amplitude sweep at a fixed frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER. This provides information on the viscoelastic behavior of the material over a range of time scales. The storage modulus (G') represents the elastic component, while the loss modulus (G'') represents the viscous component.
-
-
Temperature Sweep (Gelation Properties):
-
For thermoresponsive methylcellulose, a temperature sweep at a constant frequency and strain can be performed to determine the sol-gel transition temperature. This is often identified by a sharp increase in the storage modulus (G').
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the experimental process for comparing the rheology of different methylcellulose solutions.
Caption: Experimental workflow for rheological comparison.
References
- 1. phexcom.com [phexcom.com]
- 2. celluloseether.com [celluloseether.com]
- 3. Effect of Molecular Weight and Degree of Substitution on the Physical-Chemical Properties of Methylcellulose-Starch Nanocrystal Nanocomposite Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Assessing the Purity of Methyl Cellulose: A Comparative Guide to FTIR and TGA Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of excipients like methyl cellulose (B213188) (MC) is paramount. Methyl cellulose, a versatile cellulose ether, is widely used in pharmaceuticals, food products, and construction materials as a thickener, emulsifier, and binder. Its performance is directly linked to its purity and physicochemical properties. This guide provides a comparative overview of two instrumental techniques, Fourier Transform Infrared (FTIR) Spectroscopy and Thermogravimetric Analysis (TGA), for the purity assessment of this compound, complete with experimental data and detailed protocols.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. By analyzing the infrared spectrum of a this compound sample and comparing it to a reference standard, one can identify characteristic peaks and detect the presence of impurities through the appearance of unexpected absorption bands.
Interpreting the FTIR Spectrum of this compound
A typical FTIR spectrum of pure this compound exhibits several characteristic absorption bands. The presence, position, and relative intensity of these peaks are indicative of its chemical structure.
Table 1: Characteristic FTIR Absorption Bands for Pure this compound
| Wavenumber (cm⁻¹) | Assignment of Functional Group | Reference |
| ~3470 | O-H stretching vibration of hydroxyl groups | [1] |
| ~2930 and ~2840 | Asymmetric and symmetric C-H stretching vibrations of methyl and methylene (B1212753) groups | [1] |
| ~1460 - 1320 | C-H bending vibrations | [2][3] |
| ~1060 | C-O-C stretching of the β-(1,4) glycosidic linkage and the ether linkage | [4] |
| ~945 | Rocking vibration of the methoxy (B1213986) group (-OCH₃) |
The presence of significant peaks outside of these characteristic regions may indicate impurities. For instance, a strong carbonyl (C=O) peak around 1730 cm⁻¹ could suggest the presence of an unreacted acetylating agent or an oxidized by-product. Similarly, the absence or significant shift of characteristic peaks can point to incomplete methylation or degradation of the polymer.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the dried this compound powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: A background spectrum is collected without the sample to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition: The sample spectrum is then recorded. Typically, spectra are collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[5]
-
Data Analysis: The resulting spectrum is baseline-corrected and normalized. The peak positions and intensities are then compared against a known reference spectrum of pure this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is highly effective for assessing the thermal stability and compositional properties of this compound. The degradation profile can reveal the presence of moisture, volatile impurities, and non-volatile inorganic impurities.
Interpreting the TGA Thermogram of this compound
A TGA curve for pure this compound typically shows a distinct thermal degradation profile.
-
Initial Weight Loss: A small initial weight loss below 120°C is usually attributed to the evaporation of absorbed moisture.
-
Main Decomposition: The primary degradation of the this compound polymer occurs in a single step, typically in the temperature range of 280°C to 400°C.[6][7] This step corresponds to the decomposition of the polysaccharide backbone.
-
Residual Mass: The amount of char residue remaining at the end of the analysis (e.g., at 600°C or higher) can indicate the presence of non-volatile inorganic impurities.
The presence of additional weight loss steps at different temperatures or a significant deviation from the expected degradation temperature range can signal the presence of impurities that have different thermal stabilities.
Table 2: Typical Thermal Degradation Profile of this compound by TGA
| Temperature Range (°C) | Event | Typical Weight Loss (%) | Reference |
| 30 - 120 | Moisture and volatile solvent evaporation | < 5% | [8] |
| 280 - 400 | Main decomposition of this compound | 60 - 80% | [6][7] |
| > 400 | Char residue | Variable, depends on purity | [6] |
Experimental Protocol: TGA Analysis
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 3-5 mg) is placed into a TGA pan (e.g., alumina (B75360) or platinum).[9]
-
Instrument Setup: The sample is heated from ambient temperature (e.g., 40°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.[9]
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or helium (e.g., 70 mL/min), to prevent oxidative degradation.[9]
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperature of maximum weight loss (T_peak), and the percentage of residual mass.
Visualizing the Analytical Workflow and Technique Comparison
The following diagrams illustrate the experimental workflow for purity assessment and a logical comparison of the two techniques.
Caption: Experimental workflow for MC purity assessment.
Caption: Comparison of FTIR and TGA techniques.
Comparative Analysis and Alternative Methods
FTIR and TGA are powerful, complementary techniques for assessing the purity of this compound. FTIR provides information about the chemical structure and the presence of organic impurities, while TGA offers quantitative data on thermal stability, moisture content, and inorganic impurities.
Table 3: Comparison of FTIR and TGA for Purity Assessment
| Feature | FTIR Spectroscopy | Thermogravimetric Analysis (TGA) |
| Principle | Measures absorption of infrared radiation by molecular vibrations. | Measures mass change as a function of temperature. |
| Information Provided | Functional group identification, molecular structure. | Thermal stability, moisture content, residual mass. |
| Impurity Detection | Sensitive to organic impurities with different functional groups. | Sensitive to impurities with different thermal stabilities (volatiles, inorganics). |
| Nature of Analysis | Primarily qualitative, can be semi-quantitative. | Quantitative (mass loss). |
| Sample Requirement | Small amount (mg), non-destructive. | Small amount (mg), destructive. |
For a more exhaustive characterization, other analytical methods can be employed alongside FTIR and TGA. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the degree of substitution (DS) of methoxy groups.[10]
-
X-Ray Diffraction (XRD): Used to determine the degree of crystallinity of the cellulose, which can be affected by the manufacturing process and impurities.[11]
-
Size Exclusion Chromatography (SEC): Determines the molecular weight and molecular weight distribution, which are critical quality attributes.[12]
Conclusion
The purity of this compound is a critical factor that influences its functionality in various applications. A comprehensive assessment of its purity can be effectively achieved through the synergistic use of FTIR and TGA. FTIR spectroscopy serves as an excellent tool for confirming the chemical identity and detecting organic impurities, while TGA provides quantitative data on thermal stability, moisture, and inorganic content. By employing these techniques and adhering to standardized protocols, researchers and drug development professionals can confidently verify the quality and purity of their this compound materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. cpuh.in [cpuh.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast and quantitative compositional analysis of hybrid cellulose-based regenerated fibers using thermogravimetric analysis and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative analysis of molecular weight determination techniques for cellulose oligomers - Beijing Institute of Technology [pure.bit.edu.cn]
A Researcher's Guide to Ensuring Batch-to-Batch Consistency of Commercial Methylcellulose
For researchers, scientists, and drug development professionals, the consistency of excipients is paramount to ensuring the reproducibility of experiments and the quality of final products. Methylcellulose (B11928114), a widely used polymer in pharmaceuticals for applications such as controlled-release matrices, tablet coatings, and viscosity modifiers, is no exception.[1][2] Variations in its physicochemical properties from one batch to another can significantly impact drug product performance, leading to inconsistencies in drug release profiles and other critical quality attributes.
This guide provides a framework for evaluating the batch-to-batch consistency of commercial methylcellulose. It outlines key quality attributes to consider, details the experimental protocols for their assessment, and presents a logical workflow for a comprehensive evaluation.
Key Quality Attributes for Batch-to-Batch Consistency
The performance of methylcellulose is dictated by several key physicochemical properties. Monitoring these attributes across different batches is crucial for maintaining consistent product quality. The most critical parameters include:
-
Viscosity: A measure of the polymer's thickening ability in solution, which directly influences drug release rates from matrix tablets.[2]
-
Degree of Substitution (DS): The average number of methoxy (B1213986) groups per anhydroglucose (B10753087) unit, which affects solubility, hydration rate, and thermal gelation properties.
-
Molecular Weight: Influences viscosity and the mechanical properties of films and gels.
-
pH: The acidity or alkalinity of a methylcellulose solution can impact the stability of pH-sensitive active pharmaceutical ingredients (APIs).
-
Loss on Drying: The moisture content of the powder, which can affect its flowability and stability.
-
Flocculation Temperature: The temperature at which the polymer precipitates from solution, a critical parameter for applications involving thermal processing.
Comparative Data on Commercial Methylcellulose
Obtaining direct, publicly available batch-to-batch comparative data from manufacturers can be challenging. However, understanding the typical specifications and potential for variation is crucial. The following table summarizes the key quality attributes and their typical acceptance criteria based on pharmacopeial standards. Researchers should establish their own internal specifications based on the specific requirements of their application and perform the recommended tests on each new batch of methylcellulose received.
| Key Quality Attribute | Typical Acceptance Criteria (based on USP) | Importance in Drug Development |
| Viscosity | 80.0%–120.0% of the labeled value for viscosities < 600 mPa·s; 75.0%–140.0% for viscosities ≥ 600 mPa·s | Directly impacts drug release kinetics from controlled-release formulations. |
| Degree of Substitution (Methoxy Groups) | 26.0%–33.0% | Affects solubility, hydration, and thermal gelation properties, which in turn influence drug release and formulation stability. |
| pH (of a 1 in 50 solution) | 5.0–8.0 | Ensures compatibility with pH-sensitive APIs and other excipients. |
| Loss on Drying | Not more than 5.0% | High moisture content can lead to powder agglomeration and degradation of moisture-sensitive drugs. |
| Flocculation Temperature | Higher than 50°C | Critical for manufacturing processes that involve heating. |
Experimental Protocols
To ensure the consistency of incoming methylcellulose batches, a series of quality control tests should be performed. The following are detailed methodologies for key experiments, based on United States Pharmacopeia (USP) monographs.
Viscosity Determination
The viscosity of a methylcellulose solution is a critical performance parameter. The method varies depending on the viscosity grade of the material.
Method 1: For viscosities less than 600 mPa·s
-
Weigh a quantity of methylcellulose equivalent to 4.000 g on a dried basis.
-
Transfer to a wide-mouth bottle and add hot water (90°–99°C) to make a total weight of 200.0 g.
-
Cap the bottle and stir mechanically at 400 ± 50 rpm for 10–20 minutes until the particles are thoroughly dispersed.
-
Scrape down the bottle walls if necessary.
-
Continue stirring in a cooling water bath (below 5°C) for another 20–40 minutes.
-
Adjust the final weight to 200.0 g with cold water.
-
Centrifuge the solution if necessary to remove entrapped air.
-
Determine the kinematic viscosity (ν) at 20 ± 0.1°C.
-
Separately, determine the density (ρ) of the solution and calculate the dynamic viscosity (η) as η = ρν.
Method 2: For viscosities of 600 mPa·s or higher
-
Weigh a quantity of methylcellulose equivalent to 10.00 g on a dried basis.
-
Transfer to a wide-mouth bottle and add hot water (90°–99°C) to make a total weight of 500.0 g.
-
Cap the bottle and stir mechanically at 400 ± 50 rpm for 10–20 minutes.
-
Scrape down the bottle walls if necessary.
-
Continue stirring in a cooling water bath (below 5°C) for another 20–40 minutes.
-
Adjust the final weight to 500.0 g with cold water.
-
Centrifuge the solution if necessary.
-
Determine the viscosity at 20 ± 0.1°C using a single-cylinder type rotational viscometer (e.g., Brookfield type LV model).
pH Measurement
-
Use the solution prepared for the viscosity test.
-
Immerse a calibrated pH probe into the solution.
-
Read the pH value after the probe has been immersed for 5 ± 0.5 minutes.
Loss on Drying
-
Accurately weigh a sample of methylcellulose.
-
Dry the sample in an oven at 105°C for 1 hour.
-
Cool in a desiccator and reweigh.
-
Calculate the percentage loss in weight.
Degree of Substitution (Assay for Methoxy Groups)
This method determines the percentage of methoxy groups, which is directly related to the degree of substitution.
-
Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., toluene) in a suitable solvent.
-
Standard Solution: Accurately weigh about 0.065 g of a reference standard methylcellulose into a reaction vial. Add adipic acid and the internal standard solution. Cautiously add hydriodic acid, seal the vial, and weigh.
-
Sample Solution: Accurately weigh about 0.065 g of the methylcellulose sample into a reaction vial. Add adipic acid and the internal standard solution. Cautiously add hydriodic acid, seal the vial, and weigh.
-
Reaction: Heat the vials at 130 ± 2°C for 60 minutes with continuous mixing.
-
Chromatographic Analysis: Use a gas chromatograph with a thermal conductivity or flame-ionization detector. Inject the headspace or an aliquot of the upper layer of the standard and sample solutions.
-
Calculation: Calculate the percentage of methoxy groups based on the peak area ratios of methyl iodide to the internal standard in the sample and standard chromatograms.
Flocculation Temperature
-
Take the solution prepared for the viscosity test.
-
Add the solution to 50 mL of water in a beaker with a thermometer.
-
Stir the solution on a magnetic stirrer/hot plate and begin heating at a rate of 2°–5°C per minute.
-
Determine the temperature at which turbidity begins to increase. This is the flocculation temperature.
Visualizing the Evaluation Workflow
A systematic approach is essential for the consistent evaluation of commercial methylcellulose. The following diagrams illustrate the logical flow of the evaluation process.
References
A Comparative Guide to the Cross-linking Efficiency of Methyl Cellulose and Other Common Polymers
For Researchers, Scientists, and Drug Development Professionals
The ability to form stable, cross-linked networks is a critical attribute of polymers used in drug delivery, tissue engineering, and biomedical applications. The efficiency of this cross-linking process directly influences the mechanical strength, swelling behavior, degradation rate, and ultimately, the in-vivo performance of the resulting hydrogel. This guide provides an objective comparison of the cross-linking efficiency of methyl cellulose (B213188) (MC) against other widely used polymers: gelatin, chitosan, alginate, and hyaluronic acid. The information presented is collated from various scientific studies, and while direct comparative data under identical conditions is limited, this guide synthesizes available quantitative metrics to offer valuable insights for polymer selection and optimization.
Quantitative Comparison of Cross-linking Efficiency
The following table summarizes key parameters indicative of cross-linking efficiency for methyl cellulose and its counterparts. It is important to note that these values are compiled from different studies and are highly dependent on the specific cross-linker used, its concentration, and the reaction conditions.
| Polymer | Common Cross-linkers | Typical Gel Fraction (%) | Typical Swelling Ratio (%) | Resulting Mechanical Properties (Storage Modulus, G') |
| This compound (MC) | Glutaraldehyde (GA), Citric Acid (CA), Divinyl Sulfone (DVS), Photo-cross-linking | ~50% (for non-cross-linked) up to >90%[1] | Can be reduced from ~5000% to <1000% with cross-linking[1] | 10¹-10² Pa (unmodified) to >10⁵ Pa (cross-linked)[1] |
| Gelatin | Glutaraldehyde (GA), Genipin, Transglutaminase (mTG) | >80% | 400-1000% | 10²-10⁴ Pa |
| Chitosan | Glutaraldehyde (GA), Genipin, Tripolyphosphate (TPP) | >85% | Can reach up to 350% with acetaldehyde (B116499) cross-linking[2] | 10³-10⁵ Pa |
| Alginate | Calcium Chloride (CaCl₂), Glutaraldehyde (GA) | >90% | Highly dependent on cation concentration | 1-100 kPa[3] |
| Hyaluronic Acid (HA) | Divinyl Sulfone (DVS), Glutaraldehyde (GTA), Poly(ethylene glycol)-diamine | >90% | Variable, decreases with increased cross-linking density | Increases with cross-linking density up to a certain point[4][5] |
Note: The values presented are illustrative and can vary significantly based on experimental conditions. Direct comparison between polymers should be made with caution.
Experimental Protocols for Assessing Cross-linking Efficiency
The quantitative data presented above is typically determined through a series of well-established experimental protocols. The following are detailed methodologies for key experiments used to evaluate the efficiency of polymer cross-linking.
Determination of Gel Fraction
The gel fraction represents the proportion of the polymer that has been successfully incorporated into the insoluble, cross-linked network.
Protocol:
-
Sample Preparation: A known weight of the dried, cross-linked hydrogel (Winitial) is prepared.
-
Extraction: The hydrogel is immersed in a suitable solvent (typically deionized water for hydrogels) for an extended period (e.g., 48 hours) to dissolve the un-cross-linked polymer chains (the "sol" fraction). The solvent should be changed periodically to ensure complete extraction.
-
Drying: The remaining insoluble hydrogel (the "gel" fraction) is carefully removed from the solvent and dried to a constant weight in a vacuum oven (Wfinal).
-
Calculation: The gel fraction is calculated using the following formula: Gel Fraction (%) = (Wfinal / Winitial) x 100
A higher gel fraction indicates a more efficient cross-linking process.[6][7][8]
Measurement of Swelling Ratio
The swelling ratio provides insight into the cross-linking density of a hydrogel. A lower swelling ratio generally indicates a higher degree of cross-linking, as the tighter network structure restricts the uptake of solvent.
Protocol:
-
Initial Weight: A dried sample of the cross-linked hydrogel is weighed (Wdry).
-
Hydration: The hydrogel is immersed in a specific solvent (e.g., phosphate-buffered saline, PBS, at a physiological pH) at a constant temperature until equilibrium swelling is reached. This can take several hours to days.
-
Swollen Weight: The swollen hydrogel is removed from the solvent, and any excess surface water is gently blotted away before it is weighed (Wswollen).
-
Calculation: The swelling ratio is calculated as: Swelling Ratio (%) = [(Wswollen - Wdry) / Wdry] x 100
Rheological Analysis for Cross-linking Density
Rheology is a powerful technique to quantify the viscoelastic properties of a hydrogel, which are directly related to the cross-linking density. Dynamic mechanical analysis (DMA) is often employed.[9][10][11]
Protocol:
-
Sample Loading: The hydrogel sample is placed between the parallel plates or cone-and-plate geometry of a rheometer.
-
Oscillatory Shear Test: A small, oscillatory strain is applied to the sample over a range of frequencies. The instrument measures the resulting stress and the phase angle difference between the stress and strain.
-
Data Acquisition: The storage modulus (G') and loss modulus (G'') are determined. G' represents the elastic component (energy stored), and G'' represents the viscous component (energy dissipated).
-
Calculation of Cross-linking Density: In the rubbery plateau region, where G' is relatively constant, the cross-linking density (ρ) can be calculated from the storage modulus using the theory of rubber elasticity: ρ = G' / (R * T) where:
-
G' is the storage modulus in the rubbery plateau
-
R is the ideal gas constant
-
T is the absolute temperature
-
A higher storage modulus (G') is indicative of a more densely cross-linked network.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the cross-linking efficiency of different polymers.
References
- 1. Crosslinking strategies in modulating methylcellulose hydrogel properties - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00721A [pubs.rsc.org]
- 2. Bot Verification [ajouronline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rheology.tripod.com [rheology.tripod.com]
A Comparative Performance Analysis: Bacterial Cellulose vs. Plant-Derived Methyl Cellulose
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Biopolymers
In the ever-evolving landscape of biomaterials, both bacterial cellulose (B213188) (BC) and plant-derived methyl cellulose (MC) have emerged as prominent candidates for a wide range of applications, from drug delivery systems to tissue engineering scaffolds. Their shared cellulosic backbone belies significant differences in origin, structure, and, consequently, performance. This guide provides a comprehensive, data-driven comparison of the key performance characteristics of bacterial cellulose and plant-derived this compound to aid in the selection of the most suitable material for specific research and development needs.
At a Glance: Key Performance Differences
| Property | Bacterial Cellulose (BC) | Plant-Derived this compound (MC) | Key Advantages of BC | Key Advantages of MC |
| Purity | High (free of lignin, hemicellulose) | Variable (requires extensive purification) | High purity, batch-to-batch consistency. | Lower cost of raw material. |
| Crystallinity | High (typically 84-89%) | Lower (semi-crystalline to amorphous) | Superior mechanical strength and thermal stability. | Greater solubility and ease of chemical modification. |
| Mechanical Strength | High Tensile Strength (200-300 MPa), High Young's Modulus (up to 15 GPa) | Lower Tensile Strength (30-70 MPa), Lower Young's Modulus (1-2 GPa) | Excellent for load-bearing applications. | Flexibility and ease of processing. |
| Water Holding Capacity | Very High (can exceed 100 times its dry weight) | High (dependent on degree of substitution) | Superior for hydration and wound dressing applications. | Tunable water absorption properties. |
| Biocompatibility | Excellent (non-toxic, supports cell growth) | Generally Good (non-toxic, widely used in pharmaceuticals) | Promotes cell adhesion and proliferation. | Established safety profile in numerous applications. |
In-Depth Performance Analysis
Mechanical Properties
Bacterial cellulose exhibits significantly superior mechanical properties compared to plant-derived this compound. This is primarily attributed to its highly crystalline and nanofibrillar structure, forming a dense, interwoven 3D network.
| Parameter | Bacterial Cellulose | This compound |
| Tensile Strength (MPa) | 200 - 300 | 36.6 |
| Young's Modulus (GPa) | 10.8 - 15 | 1.9 |
Water Absorption and Retention
The unique nanofibrillar network of bacterial cellulose allows it to hold a vast amount of water, making it a superabsorbent material. While this compound also possesses good water absorption capabilities, forming hydrogels, its capacity is generally lower than that of bacterial cellulose.
| Parameter | Bacterial Cellulose | This compound |
| Water Holding Capacity (g/g) | >100 | ~66.9% (relative water absorption) |
Crystallinity
The degree of crystallinity has a profound impact on the mechanical and thermal properties of a polymer. Bacterial cellulose is characterized by a high crystallinity index, whereas this compound is typically semi-crystalline to amorphous.
| Parameter | Bacterial Cellulose | This compound |
| Crystallinity Index (%) | 73.57 - 89 | 30.19 - 38.96 |
Biocompatibility
Both bacterial cellulose and this compound are generally considered biocompatible and non-toxic, making them suitable for biomedical applications. In vitro studies using L929 fibroblast cells have demonstrated good cell viability and proliferation on both materials.
| Assay | Bacterial Cellulose | This compound |
| L929 Cell Viability | >70% proliferation | Non-toxic, supports cell growth |
Experimental Protocols
Tensile Strength and Young's Modulus Determination
Objective: To measure the tensile strength and Young's modulus of cellulose films.
Methodology (based on ASTM D882):
-
Specimen Preparation: Prepare rectangular film specimens with a width of 10 mm and a length of at least 150 mm. The thickness of each film should be measured at multiple points using a micrometer and the average value recorded.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours prior to testing.
-
Testing Machine: Use a universal testing machine (UTM) equipped with a suitable load cell.
-
Grip Separation: Set the initial grip separation to 100 mm.
-
Crosshead Speed: Set the crosshead speed to 50 mm/min.
-
Procedure:
-
Mount the specimen in the grips, ensuring it is aligned and not pre-stressed.
-
Start the test and record the load-elongation curve until the specimen breaks.
-
At least seven replicate specimens should be tested for each material.
-
-
Calculations:
-
Tensile Strength (MPa): The maximum load divided by the original cross-sectional area of the specimen.
-
Young's Modulus (GPa): The slope of the initial linear portion of the stress-strain curve.
-
Water Absorption Capacity Measurement
Objective: To determine the maximum water absorption capacity of cellulose hydrogels.
Methodology (based on ASTM D570):
-
Sample Preparation: Prepare dried hydrogel samples of a known weight (W_dry).
-
Immersion: Immerse the dried hydrogels in deionized water at room temperature (23 ± 2 °C).
-
Equilibrium Swelling: Allow the hydrogels to swell until they reach equilibrium, which is determined by periodic weighing until a constant weight is achieved (typically after 24-48 hours).
-
Surface Water Removal: After removing the swollen hydrogel from the water, gently blot the surface with a lint-free cloth to remove excess surface water.
-
Weighing: Weigh the swollen hydrogel (W_wet).
-
Calculation: The water absorption capacity is calculated as follows: Water Absorption (g/g) = (W_wet - W_dry) / W_dry
Crystallinity Determination by X-Ray Diffraction (XRD)
Objective: To determine the crystallinity index of cellulose samples.
Methodology:
-
Sample Preparation: Prepare a flat, smooth surface of the cellulose film or a powdered sample.
-
XRD Instrument: Use a wide-angle X-ray diffractometer with Cu Kα radiation.
-
Scanning Range: Scan the samples over a 2θ range of 5° to 50°.
-
Data Analysis (Peak Height Method - Segal's Method):
-
Identify the intensity of the main crystalline peak (I_200) at approximately 2θ = 22.7° for cellulose I (typical for BC).
-
Identify the intensity of the amorphous halo (I_am) at approximately 2θ = 18°.
-
The Crystallinity Index (CrI) is calculated using the formula: CrI (%) = [(I_200 - I_am) / I_200] * 100
-
In Vitro Biocompatibility Assessment (L929 Cell Viability Assay)
Objective: To evaluate the cytotoxicity of the cellulose materials using a mouse fibroblast cell line (L929).
Methodology (based on ISO 10993-5):
-
Material Preparation: Sterilize the cellulose films or hydrogels (e.g., by autoclaving or ethylene (B1197577) oxide).
-
Cell Culture: Culture L929 fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Direct Contact Test:
-
Seed L929 cells in a 24-well plate and allow them to adhere for 24 hours.
-
Place the sterilized cellulose material directly onto the cell monolayer.
-
Incubate for 24-72 hours.
-
-
Indirect Contact Test (Extract Test):
-
Prepare extracts of the cellulose materials by incubating them in culture medium for 24 hours at 37°C.
-
Seed L929 cells in a 96-well plate and allow them to adhere for 24 hours.
-
Replace the culture medium with the material extracts.
-
Incubate for 24-72 hours.
-
-
Cell Viability Assessment (e.g., using PrestoBlue™ or MTT assay):
-
Add the viability reagent to each well and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (cells cultured without the material).
-
Visualizing the Processes
Caption: Experimental workflow for comparing bacterial cellulose and this compound.
Caption: Signaling pathway of cell-biomaterial interaction.
A Researcher's Guide to Validating Drug Release from Methyl Cellulose Matrices using HPLC
This guide provides a comprehensive comparison of methodologies for validating the in-vitro drug release profiles of active pharmaceutical ingredients (APIs) from methyl cellulose (B213188) (MC) and its derivative, hydroxypropyl methylcellulose (B11928114) (HPMC), matrices. It offers detailed experimental protocols for dissolution studies and the subsequent quantification of drug release using High-Performance Liquid Chromatography (HPLC). Comparative data are presented to illustrate the influence of matrix composition on release kinetics.
Introduction to Matrix-Based Controlled Release
Methyl cellulose and its derivatives are widely used hydrophilic polymers that form a gel-like barrier upon hydration, controlling the release of an embedded drug. The rate of drug release is influenced by factors such as the polymer's viscosity grade, its concentration in the matrix, and the drug's solubility. Validating the release profile is a critical step in drug development, ensuring product performance and batch-to-batch consistency. HPLC is the predominant analytical technique for this purpose due to its specificity, sensitivity, and accuracy.
Experimental Protocols
Detailed methodologies for conducting in-vitro release studies and subsequent HPLC analysis are crucial for obtaining reliable and reproducible results. The following protocols are synthesized from established methods for common model drugs.
2.1 In-Vitro Dissolution Testing Protocol
This protocol outlines the standard procedure for assessing drug release from a solid dosage form.
-
Apparatus Setup : Utilize a USP Type II (Paddle) dissolution apparatus.[1][2][3]
-
Dissolution Medium : Prepare 900 mL of a suitable dissolution medium. The choice of medium depends on the drug's properties and the desired physiological pH to simulate. Common media include:
-
pH 1.2 HCl buffer (simulated gastric fluid).
-
pH 6.8 phosphate (B84403) buffer (simulated intestinal fluid).[1][2]
-
pH 7.4 phosphate buffer.[4]
-
-
Temperature Control : Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Apparatus Speed : Set the paddle rotation speed, typically at 50 or 100 rpm.
-
Sample Introduction : Place one matrix tablet into each dissolution vessel.
-
Sampling : Withdraw aliquots (e.g., 5-10 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).
-
Medium Replacement : Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Preparation : Filter the collected samples through a 0.45 µm filter to remove any undissolved excipients before HPLC analysis.[5] Dilute the samples as necessary to fall within the HPLC method's linear range.
2.2 High-Performance Liquid Chromatography (HPLC) Analysis
The filtered and diluted samples from the dissolution study are analyzed by a validated HPLC method to quantify the drug concentration.
-
Chromatographic System : A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector is typically used.
-
Column : A Reverse-Phase C18 column is the most common choice for separating a wide range of drug molecules.
-
Mobile Phase : The mobile phase is a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific composition and pH must be optimized for the analyte of interest.
-
Flow Rate : A typical flow rate is between 0.7 and 2.0 mL/min.[6][7]
-
Detection : The wavelength for UV detection should be set at the maximum absorbance (λ-max) of the drug to ensure the highest sensitivity.
-
Injection Volume : A standard injection volume of 20 µL is common.[7]
-
Quantification : Create a calibration curve using standard solutions of the pure drug at known concentrations. The concentration of the drug in the dissolution samples is determined by comparing their peak areas to the calibration curve.
Comparative Analysis of HPLC Methodologies
The selection of HPLC parameters is critical for accurate quantification. The following table compares validated HPLC methods for different drugs commonly formulated in this compound matrices.
| Drug | HPLC Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| Diclofenac (B195802) Sodium | C18 (4.6 mm x 150 mm, 3 µm) | 35% 0.05M Orthophosphoric Acid (pH 2.0) : 65% Acetonitrile | 2.0 mL/min | 210 nm | [7] |
| Diclofenac Sodium | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile : Methanol (70:30, v/v) | 1.0 mL/min | 276 nm | [8] |
| Theophylline (B1681296) | C18 (Inertsil ODS-3V, 250 x 4.6 mm, 5µ) | Phosphate Buffer (pH 3.0) : Acetonitrile (55:45, v/v) | 1.0 mL/min | 225 nm | [9] |
| Propranolol (B1214883) HCl | N/A | Buffer pH 1.2, 6.8, or 7.5 | N/A | N/A | [10] |
Note: "N/A" indicates that specific parameters were not detailed in the provided search results but the use of HPLC for analysis was confirmed.
Experimental Workflow Visualization
The logical flow from matrix formulation to the final validation of the release profile is a multi-step process.
Caption: Workflow for validating drug release from this compound matrices.
Comparative Drug Release Profiles
The choice of polymer and its concentration significantly impacts the drug release rate. The following table presents comparative data for different formulations.
Table 2: Comparative Release of Theophylline from HPMC K100M Matrices
| Time (hours) | Formulation F-1 (1:1 Drug:Polymer, 5 kg/cm ² hardness) | Formulation F-6 (1:2 Drug:Polymer, 7 kg/cm ² hardness) |
| 1 | 30.6 ± 1.21% | 22.5 ± 1.14% |
| 2 | 45.0 ± 1.42% | 34.2 ± 1.25% |
| 4 | 62.1 ± 1.55% | 48.6 ± 1.42% |
| 6 | 74.7 ± 1.62% | 59.4 ± 1.51% |
| 8 | 85.5 ± 1.74% | 69.3 ± 1.58% |
| 10 | 90.0 ± 1.58% | 77.4 ± 1.64% |
| (Data synthesized from reference[11]) |
As shown, increasing the polymer-to-drug ratio and tablet hardness (Formulation F-6) results in a more controlled and prolonged release of theophylline compared to Formulation F-1.[11]
Table 3: Comparative Release of Propranolol HCl from Different Polymer Matrices
| Time (hours) | Formulation with HPMC K15M (40%) | Formulation with Kollidon® SR (40%) |
| 1 | ~25% | ~20% |
| 2 | ~38% | ~30% |
| 4 | ~55% | ~45% |
| 6 | ~70% | ~60% |
| 8 | ~82% | ~75% |
| 10 | ~90% | ~85% |
| 12 | >95% | ~95% |
| (Data estimated from graphical representations in reference[1][2]) |
This comparison demonstrates that while both HPMC K15M and Kollidon® SR can sustain the release of Propranolol HCl for over 12 hours, HPMC K15M shows a slightly faster initial release rate.[1][2] The release kinetics also differed, with the HPMC formulation following first-order release and the Kollidon® SR formulation exhibiting zero-order release.[1]
Conclusion
The validation of drug release profiles from this compound-based matrices is a systematic process involving standardized dissolution testing followed by robust HPLC quantification. This guide demonstrates that the release kinetics can be effectively tailored by modifying the polymer type (e.g., HPMC vs. Kollidon® SR), viscosity grade, and the drug-to-polymer ratio. The provided protocols and comparative data serve as a valuable resource for researchers in the development and quality control of controlled-release oral dosage forms. The use of a properly developed and validated HPLC method is paramount to ensure the accuracy of these essential studies.
References
- 1. Comparative study of propranolol hydrochloride release from matrix tablets with KollidonSR or hydroxy propyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A RP-HPLC method for quantification of diclofenac sodium released from biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpionline.org [jpionline.org]
- 11. Formulation and Evaluation of Hydroxypropyl Methylcellulose-based Controlled Release Matrix Tablets for Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Methyl Cellulose and Alginate Hydrogels
For researchers, scientists, and drug development professionals, understanding the mechanical characteristics of hydrogel biomaterials is paramount for their successful application in areas such as tissue engineering, drug delivery, and regenerative medicine. This guide provides an objective comparison of the mechanical properties of two commonly used natural polymers: methyl cellulose (B213188) (MC) and sodium alginate.
This document summarizes key mechanical performance indicators, including elastic modulus, tensile strength, and swelling ratio, based on experimental data from peer-reviewed studies. Detailed methodologies for the cited experiments are also provided to ensure reproducibility and aid in the design of future studies.
At a Glance: Key Mechanical Differences
Methyl cellulose hydrogels are known for their thermo-responsive nature, forming gels upon heating. Their mechanical properties can be tuned by altering the polymer concentration and the degree of crosslinking. Alginate hydrogels, conversely, are typically crosslinked ionically with divalent cations, such as calcium, leading to the formation of a stable "egg-box" structure. The mechanical strength of alginate hydrogels is highly dependent on the type and concentration of these cations, as well as the composition of the alginate polymer itself.
Quantitative Comparison of Mechanical Properties
The following tables summarize the range of reported values for the key mechanical properties of this compound and alginate hydrogels. It is important to note that these values are highly dependent on the specific experimental conditions, including polymer concentration, crosslinking method, and temperature.
Table 1: Mechanical Properties of this compound Hydrogels
| Mechanical Property | Reported Values | Influencing Factors |
| Elastic Modulus (E) | 5 kPa - 3.5 MPa[1] | Crosslinking degree, polymer concentration, temperature.[1][2] |
| Tensile Strength | ~92 kPa - 247 kPa (at 0.5 strain)[2] | Polymer concentration, temperature.[2] |
| Swelling Ratio | <1000% (for crosslinked MC)[1] | Crosslinking degree.[1] |
Table 2: Mechanical Properties of Alginate Hydrogels
| Mechanical Property | Reported Values | Influencing Factors |
| Elastic Modulus (E) | 1 kPa - 100 kPa (Ca2+ crosslinked)[3] | Cation type and concentration, alginate composition (G/M ratio), polymer concentration.[3][4][5] |
| Tensile Strength | 202.7 kPa - 733.6 kPa[6] | Alginate type, formulation, gelling conditions.[4][6] |
| Swelling Ratio | Can reach up to 500% in acidic conditions.[7] | pH, ionic strength, crosslinking density.[7] |
Experimental Protocols
To facilitate the replication and comparison of these findings, detailed methodologies for key mechanical tests are outlined below.
Mechanical Testing (Tensile and Compressive Modulus)
This protocol describes a general procedure for determining the tensile and compressive properties of hydrogels.
Materials:
-
Hydrated hydrogel samples (e.g., cylindrical or dog-bone shape)
-
Mechanical testing machine (e.g., Instron) with a suitable load cell
-
Parallel plate compression platens or tensile grips
Procedure:
-
Prepare hydrogel samples with defined dimensions.
-
Mount the sample in the mechanical testing machine.
-
For tensile testing, apply a uniaxial tensile load at a constant strain rate until failure.
-
For compression testing, apply a uniaxial compressive load at a constant strain rate.
-
Record the stress-strain data.
-
The Young's Modulus (Elastic Modulus) is calculated from the initial linear region of the stress-strain curve.[8]
-
Tensile strength is determined as the maximum stress the hydrogel can withstand before failure.
Swelling Ratio Determination
This protocol outlines the method for measuring the equilibrium swelling ratio of hydrogels.
Materials:
-
Dry hydrogel samples of known weight (Wd)
-
Deionized water or a specific buffer solution
-
Weighing balance
Procedure:
-
Immerse the pre-weighed dry hydrogel sample in deionized water or a buffer solution.
-
Allow the hydrogel to swell to equilibrium, ensuring it is fully submerged. This may take several hours.
-
Periodically remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until a constant weight is achieved, indicating equilibrium swelling.
-
The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Experimental Workflow for Comparison
The following diagram illustrates a logical workflow for the comparative analysis of the mechanical properties of this compound and alginate hydrogels.
Caption: Experimental workflow for comparing hydrogel mechanical properties.
Factors Influencing Mechanical Properties
This compound
The primary factor governing the mechanical properties of this compound hydrogels is the crosslinking strategy. Chemical crosslinking can significantly enhance the mechanical performance and physical stability of MC hydrogels.[1][9] For instance, using crosslinkers like glutaraldehyde (B144438) or citric acid can increase the elastic modulus by several orders of magnitude compared to non-crosslinked hydrogels.[1] Temperature also plays a crucial role; for thermo-responsive MC, an increase in temperature above the lower critical solution temperature (LCST) leads to gelation and a significant increase in stiffness.[2]
Alginate
For alginate hydrogels, the choice of crosslinking cation is a key determinant of mechanical strength.[3] Trivalent cations like Fe³⁺ generally result in a stronger increase in the elastic modulus compared to divalent cations.[3][10] Among divalent cations, the elastic modulus typically follows the order: Cu²⁺ > Sr²⁺ ≈ Ca²⁺ > Zn²⁺.[3][10] The concentration of the cations and the guluronic acid (G-block) content of the alginate also directly influence the crosslinking density and, consequently, the mechanical properties.[3][4] Higher G-content alginates tend to form stronger and more brittle gels.
Concluding Remarks
Both this compound and alginate offer a versatile platform for the development of hydrogels with tunable mechanical properties. The choice between these two polymers will ultimately depend on the specific application requirements. This compound is an excellent candidate for applications requiring thermo-responsive behavior, while alginate provides a robust system for creating stable hydrogels with a wide range of mechanical strengths through ionic crosslinking. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their material selection and experimental design.
References
- 1. Crosslinking strategies in modulating methylcellulose hydrogel properties - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00721A [pubs.rsc.org]
- 2. rittel.net.technion.ac.il [rittel.net.technion.ac.il]
- 3. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tensile properties of alginate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Swelling and mechanical properties of alginate hydrogels with respect to promotion of neural growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tough, stretchable and compressive alginate-based hydrogels achieved by non-covalent interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03733H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Crosslinking strategies in modulating methylcellulose hydrogel properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Methyl Cellulose Degradation Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of methyl cellulose (B213188) (MC) degradation products. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategies for their specific needs. This document outlines detailed experimental protocols, presents quantitative data for comparison, and explores alternative analytical techniques.
Introduction to Methyl Cellulose Degradation Analysis
This compound is a chemically modified derivative of cellulose, widely used in the pharmaceutical, food, and cosmetic industries. The stability and degradation of MC are critical quality attributes that can impact product performance and safety. Understanding the degradation pathways and characterizing the resulting products is essential for formulation development, stability testing, and quality control. Mass spectrometry has emerged as a powerful tool for the detailed structural elucidation and quantification of MC degradation products, which are typically oligosaccharides of varying lengths and degrees of methylation.
Degradation of this compound can be induced through enzymatic hydrolysis or acid hydrolysis, each yielding distinct product profiles. Mass spectrometry, coupled with chromatographic separation, provides unparalleled insights into the composition and structure of these complex mixtures.
Comparison of Mass Spectrometry-Based Approaches
Mass spectrometry offers several ionization techniques and analytical platforms for the characterization of this compound degradation products. The choice of method depends on the specific analytical goals, such as qualitative profiling, quantitative analysis, or detailed structural elucidation.
Ionization Techniques: ESI vs. MALDI
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques used for the analysis of non-volatile and thermally labile molecules like oligosaccharides.[1]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Analyte ions are generated from a liquid solution by creating a fine spray of charged droplets. | Analyte is co-crystallized with a matrix and ionized by a laser beam. |
| Ionization State | Typically produces multiply charged ions. | Primarily generates singly charged ions. |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation. | Typically an offline technique, though coupling with LC is possible. |
| Sensitivity | High sensitivity, particularly for polar molecules. | Very high sensitivity, especially for high molecular weight compounds.[2] |
| Sample Throughput | Moderate, dependent on LC run time. | High throughput, as multiple samples can be analyzed from a single target plate. |
| Tolerance to Salts | Less tolerant to salts and buffers. | More tolerant to salts and buffers. |
| Typical Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap. | Time-of-Flight (TOF). |
| Application for MC | Ideal for LC-MS analysis of complex oligosaccharide mixtures, providing separation of isomers. | Suited for rapid screening and analysis of higher molecular weight oligosaccharides.[3] |
Quantitative Performance
A study comparing the quantitative performance of LC-ESI and LC-MALDI for iTRAQ-labeled peptides showed that both platforms provided accurate and reproducible quantification.[4] While not a direct comparison for this compound, it suggests that with appropriate internal standards and calibration, both techniques can be used for quantitative purposes. For this compound analysis, isotopic labeling with ¹³CH₃ has been shown to be more robust than CD₃ labeling for quantitative LC-MS analysis, as it minimizes isotopic separation effects.[5][6]
Experimental Protocols
Enzymatic Hydrolysis of this compound for Mass Spectrometry Analysis
This protocol is adapted from a study on the enzymatic hydrolysis of this compound for subsequent ESI-MS analysis.[7]
Materials:
-
This compound (MC)
-
Cellulase (B1617823) from Trichoderma longibrachiatum (or other suitable cellulase)
-
Deionized water
-
Ammonium bicarbonate buffer (50 mM, pH 7.0)
-
Methanol
-
Nitrogen gas supply
-
Microcentrifuge tubes
Procedure:
-
MC Solution Preparation: Dissolve approximately 30 mg of MC in 3 mL of deionized water at 4°C overnight to ensure complete dissolution.[7]
-
Enzyme Solution Preparation: Prepare a stock solution of the cellulase in water to a concentration of approximately 30 U/mL.[7] It is recommended to purify the enzyme solution to remove any contaminating sugars or buffer components.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix the MC solution with the enzyme solution. The final enzyme concentration should be optimized based on the specific activity of the enzyme and the desired extent of hydrolysis.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with gentle agitation for a defined period (e.g., 24 hours).
-
-
Reaction Quenching: Stop the enzymatic reaction by heating the sample at 100°C for 10 minutes to denature the enzyme.
-
Sample Cleanup:
-
Centrifuge the quenched reaction mixture to pellet any insoluble material.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent in a stream of nitrogen.[7]
-
Redissolve the dried residue in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 methanol:water with 0.1% formic acid for ESI-MS).
-
-
Mass Spectrometry Analysis: Analyze the prepared sample by ESI-MS or MALDI-MS.
Acid Hydrolysis of this compound for LC-MS Analysis
This protocol describes a two-step acid hydrolysis procedure suitable for the analysis of this compound degradation products by LC-MS.[8]
Materials:
-
This compound (MC)
-
Sulfuric acid (H₂SO₄), 72% (w/w) and 4% (w/w)
-
Deionized water
-
Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃) for neutralization
-
Syringe filters (0.22 µm)
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Primary Hydrolysis:
-
Secondary Hydrolysis:
-
Add 2 mL of deionized water to the vial to dilute the acid to approximately 4%.
-
Seal the vial and heat it in an oven at 80°C for 1 hour.[8]
-
-
Neutralization:
-
Cool the hydrolysate in an ice bath.
-
Neutralize the solution by slowly adding solid CaCO₃ or BaCO₃ until the pH is between 5 and 7. Be cautious as CO₂ will be evolved.
-
-
Sample Cleanup:
-
Centrifuge the neutralized solution to pellet the precipitated salt (CaSO₄ or BaSO₄).
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
LC-MS Analysis: Analyze the filtered hydrolysate by LC-MS. A common setup involves a C18 reversed-phase column with a water/acetonitrile gradient containing a small amount of formic acid.
Data Presentation
Quantitative Analysis of Enzymatic Degradation Products
The yield of di- and trisaccharides from the enzymatic hydrolysis of two this compound samples with different degrees of substitution (DS) is presented below. The data is adapted from a study using an electrospray ionization ion trap mass spectrometer (ESI-ITMS).[9]
| This compound Sample | Degree of Substitution (DS) | Yield of Di- and Trisaccharides (%) |
| MC-1 | 1.8 | ~2 |
| MC-2 | 1.3 | 7-16 |
This data indicates that the degree of substitution significantly influences the extent of enzymatic degradation, with lower DS leading to a higher yield of smaller oligosaccharides.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can provide complementary information for the analysis of this compound degradation.
| Technique | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Molar mass distribution of the polymer before and after degradation.[1][9] | Provides absolute molar mass without the need for column calibration. | Does not provide structural information on the degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Monosaccharide composition after complete hydrolysis and derivatization.[1] | High resolution and sensitivity for the quantification of monosaccharides. | Requires derivatization and does not provide information on the oligomeric structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the degree of substitution and the position of methyl groups. | Provides unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry. |
Mandatory Visualizations
Experimental Workflow for Mass Spectrometric Analysis
Caption: Experimental workflow for the analysis of this compound degradation products.
Signaling Pathway of this compound Degradation
Caption: Pathways of this compound degradation for mass spectrometric analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New approaches to the analysis of enzymatically hydrolyzed this compound. Part 2. Comparison of various enzyme preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Cellulose Film Properties versus Synthetic Polymer Alternatives
For researchers and professionals in drug development and material science, the selection of an appropriate polymer film is critical for product performance and stability. This guide provides a detailed comparison of the mechanical, barrier, and thermal properties of methyl cellulose (B213188) (MC), a plant-derived polymer, against three widely used synthetic polymers: polyethylene (B3416737) glycol (PEG), polyvinyl alcohol (PVA), and polylactic acid (PLA). The information presented herein is supported by experimental data from various scientific sources to facilitate an informed decision-making process.
Comparative Analysis of Film Properties
The performance of a polymer film is defined by a combination of its mechanical strength and flexibility, its ability to act as a barrier to gases and moisture, and its stability under thermal stress. The following tables summarize the key quantitative data for each of these properties for methyl cellulose and the selected synthetic polymers.
Mechanical Properties
Mechanical properties determine the durability and flexibility of the films. Key parameters include tensile strength (the force required to pull the film to its breaking point), elongation at break (the extent to which the film can stretch before breaking), and Young's modulus (a measure of the film's stiffness).
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| This compound (MC) | 42 - 72.63[1][2] | 9.85 - 17[2][3] | ~1.8[3] |
| Polyethylene Glycol (PEG)* | 39.11 - 43.51[4] | - | 0.0021 - 0.0052[5] |
| Polyvinyl Alcohol (PVA) | 0.3485 - >50[6][7] | 100 - 300[7] | 0.49 - 3.0[6][7] |
| Polylactic Acid (PLA) | 20 - 82.99[8][9] | 3.3 - 76.82[8][9] | 2.74 - 2.90[8] |
*Note: Data for standalone PEG films is limited as it is more commonly used as a plasticizer. The presented values for tensile strength are for sago starch films plasticized with PEG, and Young's Modulus is for PEG nanomembranes, which may not be directly comparable to the other polymers.
Barrier Properties
Barrier properties are crucial for applications such as packaging, where the film must protect the contents from environmental factors. Water vapor permeability (WVP) and oxygen transmission rate (OTR) are key indicators of a film's barrier performance.
| Polymer | Water Vapor Permeability (g·mm/m²·day·kPa) | Oxygen Transmission Rate (cm³/m²·day) |
| This compound (MC) | Low (improves with additives) | Low |
| Polyethylene Glycol (PEG) | High (water-soluble) | - |
| Polyvinyl Alcohol (PVA) | High (hydrophilic)[10] | Excellent barrier[4][11][12] |
| Polylactic Acid (PLA) | High[13] | Moderate[13] |
Thermal Properties
Thermal properties dictate the temperature range in which the film can be processed and used without degradation. Important parameters include the glass transition temperature (Tg), where the polymer transitions from a rigid to a more flexible state, and the melting temperature (Tm) or decomposition temperature.
| Polymer | Glass Transition Temperature (°C) | Melting/Decomposition Temperature (°C) |
| This compound (MC) | -57 to -82 (plasticized)[14] | Decomposes >200[15] |
| Polyethylene Glycol (PEG) | -70 to -10[16][17] | 14 - 62.3[7][14] |
| Polyvinyl Alcohol (PVA) | 75 - 85[18] | ~200 (melts with decomposition)[18] |
| Polylactic Acid (PLA) | 55.8 - 65[19][20] | 142.82 - 176[16][20] |
Experimental Protocols
The data presented in this guide is typically obtained through standardized testing methods. The following are detailed methodologies for the key experiments cited.
Mechanical Properties Testing
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[13][14][15][18][21]
Methodology:
-
Specimen Preparation: Film samples are cut into rectangular strips of a specified dimension. The thickness of each specimen is measured at several points to obtain an average value.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine. The initial distance between the grips (gauge length) is set.
-
Tensile Test: The grips are moved apart at a constant rate, applying a tensile force to the film until it breaks.
-
Data Acquisition: The force applied and the elongation of the specimen are continuously recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum force recorded divided by the initial cross-sectional area of the specimen.
-
Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original gauge length.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Barrier Properties Testing
Water Vapor Permeability (WVP)
Standard: ASTM E96 - Standard Test Methods for Water Vapor Transmission of Materials.[2][9][20][22][23]
Methodology:
-
Apparatus: A test dish containing either a desiccant (desiccant method) or distilled water (water method) is used.
-
Sample Mounting: The film specimen is sealed over the mouth of the test dish.
-
Environmental Conditions: The dish assembly is placed in a controlled environment with a specific temperature and relative humidity.
-
Measurement: The assembly is weighed periodically over time. In the desiccant method, the weight increases as water vapor from the atmosphere permeates through the film into the desiccant. In the water method, the weight decreases as water vapor from the dish permeates through the film into the atmosphere.
-
Calculation: The water vapor transmission rate (WVTR) is calculated from the rate of weight change. The WVP is then determined by considering the thickness of the film and the water vapor partial pressure difference across the film.
Oxygen Transmission Rate (OTR)
Standard: ASTM D3985 - Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor.[4][7][8][11][12]
Methodology:
-
Sample Placement: The film sample is clamped in a diffusion cell, dividing it into two chambers.
-
Gas Flow: One chamber is flushed with a stream of nitrogen (carrier gas), while the other chamber is flushed with oxygen.
-
Oxygen Permeation: Oxygen molecules permeate through the film into the nitrogen carrier gas.
-
Detection: The carrier gas transports the permeated oxygen to a coulometric sensor, which generates an electrical current proportional to the amount of oxygen detected.
-
Calculation: The oxygen transmission rate (OTR) is calculated from the steady-state electrical current generated by the sensor.
Thermal Properties Testing
Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[5][10][24][25][26]
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the film is encapsulated in an aluminum pan.
-
Heating and Cooling Cycle: The sample and a reference pan are heated and/or cooled at a controlled rate in a DSC instrument.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: Transitions in the polymer, such as the glass transition (Tg) and melting (Tm), are identified as changes in the heat flow on the resulting thermogram.
Thermogravimetric Analysis (TGA)
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[1][6][16][19]
Methodology:
-
Sample Loading: A small sample of the film is placed in a tared TGA sample pan.
-
Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Weight Measurement: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The resulting TGA curve shows the weight loss of the sample as a function of temperature, indicating thermal decomposition events.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for a comprehensive comparison of the film properties of this compound and synthetic polymers.
Caption: Workflow for comparing this compound and synthetic polymer film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. mdpi.com [mdpi.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Effect of molecular weight of polyethylene glycol on crystallization behaviors, thermal properties and tensile performance of polylactic acid stereoco ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08699A [pubs.rsc.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. pure.psu.edu [pure.psu.edu]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Water Vapor Permeability and Mechanical Properties of Grain Protein-based Films as Affected by Mixtures of Polyethylene Glycol and Glycerin Plasticizers | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. water vapor permeability polyethylen (LDPE/PP) [polymersynthese.com]
- 13. researchgate.net [researchgate.net]
- 14. The Influence of Temperature and Viscosity of Polyethylene Glycol on the Rate of Microwave-Induced In Situ Amorphization of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thermalsupport.com [thermalsupport.com]
- 16. ICSC 1517 - POLYETHYLENE GLYCOL (200-600) [inchem.org]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. Effects of Polyethylene Glycol on Morphology, Thermomechanical Properties, and Water Vapor Permeability of Cellulose Acetate-Free Films | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl Cellulose: A Guide for Laboratory Professionals
Methyl cellulose (B213188), a common excipient in drug development and a reagent in various scientific applications, is generally considered non-hazardous.[1] However, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of methyl cellulose waste.
Material Characteristics and Disposal Overview
While this compound is not classified as a hazardous substance, it is imperative to handle it with care and dispose of it in accordance with all applicable federal, state, and local regulations.[1][2] It is a non-combustible solid that can form explosive dust-air mixtures at sufficient concentrations.[3][4]
| Characteristic | Guideline | Citation |
| Hazard Classification | Non-hazardous according to GHS | [1] |
| Combustibility | Non-combustible solid | [1] |
| Explosive Hazard | May form combustible dust concentrations in air | [2][4] |
| Disposal Method | Landfill or incineration | [5] |
| Sewer Disposal | Prohibited | [5][6] |
Step-by-Step Disposal Procedures
1. Waste Collection and Storage:
-
Solid Waste: Collect dry this compound waste, including residues and contaminated personal protective equipment (PPE), in a designated, well-labeled, and sealed container.[3][5] This prevents the formation of dust clouds.[3][4][5]
-
Liquid Waste (Solutions): Do not pour this compound solutions down the drain.[5][6] Collect them in a clearly labeled, sealed container.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizers.[1][3]
2. Spill Management:
-
Use a damp paper towel to gently clean up the spilled solid material.[1]
-
For larger spills, use a suitable absorbent material like granulated clay to dike the area.[7][8]
-
Place the collected material into a sealed container for disposal.[1][3][7]
-
After cleanup, ventilate the area and wash the spill site.[1]
3. Final Disposal:
-
All chemical waste, including this compound, should be disposed of through your institution's hazardous waste program or a licensed professional waste disposal service.[9][10]
-
Never mix this compound waste with other waste streams unless explicitly permitted by your institution's safety office.[2]
-
Ensure that waste containers are properly labeled with the contents and accumulation start date, as required by your institution.
4. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water) before disposal or recycling.[5]
-
Puncture or otherwise render the container unusable for other purposes before discarding it in a sanitary landfill.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. kimacellulose.com [kimacellulose.com]
- 4. dick-blick.com [dick-blick.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. What are the storage and handling requirements for methylcellulose? - Food Magazine Official [food-magazine-official.weebly.com]
- 7. southernbiological.com [southernbiological.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Methyl Cellulose
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. Handling chemical compounds like methyl cellulose (B213188), a common excipient and hydrogel component, requires a clear and robust safety protocol. While generally considered to have low toxicity, the primary hazard associated with methyl cellulose is the potential for dust generation, which can cause irritation to the eyes and respiratory system.[1][2][3][4]
This guide provides essential, step-by-step information for the safe handling and disposal of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE).
The First Line of Defense: Engineering Controls
Before resorting to PPE, the most effective way to control exposure to airborne particulates is through engineering controls.[5]
-
Ventilation: Always handle this compound powder in a well-ventilated area.[1][6][7] Using a chemical fume hood or providing local exhaust ventilation at the source of dust generation is highly recommended to keep airborne concentrations low.[3][5][8][9][10][11]
-
Dust Control: Minimize the generation of dust during weighing and transfer.[3][7][9] Routine housekeeping should be in place to prevent the accumulation of dust on surfaces.[9]
Selecting the Appropriate Personal Protective Equipment
If engineering controls are insufficient to maintain exposure below occupational limits, or as a standard precautionary measure, PPE is required. The selection of PPE is contingent on the physical form of the this compound (powder vs. solution) and the specifics of the handling procedure.
Eye and Face Protection
-
Requirement: To prevent eye irritation from dust or splashes, approved eye protection is mandatory.[6][12]
-
Specification: Wear chemical splash goggles that conform to EU Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][7][10][13][14] For tasks with minimal splash risk, safety glasses with side shields may be adequate.[9][11]
-
Logistics: Ensure eyewash stations are readily available in the immediate work area.[6][8]
Skin and Body Protection
-
Gloves: Wear chemically resistant gloves to prevent skin contact.[3][7][9][10][13][15][16] Gloves must be inspected for integrity before each use and disposed of according to laboratory and local regulations.[10][13]
-
Clothing: A standard lab coat or apron should be worn to protect street clothing.[2][6][7][9][15] For larger-scale operations, impervious or fire-resistant clothing may be necessary.[13]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the work area.[1][6][7][13]
Respiratory Protection
Respiratory protection is critical when handling this compound powder, especially in cases of poor ventilation or when dust generation is unavoidable.
-
When to Use: A respirator is necessary if ventilation is inadequate or if airborne concentrations exceed the occupational exposure limits.[1][3][6][7][11][14]
-
Specifications: Use a NIOSH-approved respirator equipped with a dust cartridge or a particulate filter (such as a P1 filter, which filters at least 80% of airborne particles).[6][11][16] For higher concentrations or if irritation is experienced, a full-face respirator may be required.[13]
-
Program: A complete respiratory protection program, including fit testing, training, and maintenance, should be implemented in accordance with OSHA regulations (29 CFR 1910.134).[2][15]
Quantitative Exposure Limits and PPE Specifications
While this compound itself does not have specific OSHA or ACGIH exposure limits, the hazard is associated with it being a particulate. Therefore, exposure limits for particulates should be observed.[6][7]
| Exposure Guideline | Substance | Limit and Type | Recommended Respirator Filter (if limit is exceeded) |
| ACGIH TLV-TWA | Particulates | 10 mg/m³ (Total Dust) | NIOSH-approved Particulate Respirator |
| 3 mg/m³ (Respirable Fraction) | |||
| NIOSH REL | Cellulose | 10 mg/m³ (Total Dust) | NIOSH-approved Particulate Respirator |
| 5 mg/m³ (Respirable Fraction) | |||
| OSHA PEL | Particulates | 15 mg/m³ (Total Dust) | NIOSH-approved Particulate Respirator |
| 5 mg/m³ (Respirable Fraction) |
Data sourced from multiple safety data sheets and NIOSH guidelines.[4][7]
Standardized Protocols for PPE Selection
The selection of PPE is not arbitrary but is governed by established standards. No specific experimental protocols for testing PPE against this compound are required for the end-user. Instead, professionals should rely on selecting equipment that has been certified under these rigorous standards:
-
Eye Protection: Look for markings indicating compliance with ANSI Z87.1 (US) or EN 166 (EU). This ensures the eyewear has passed tests for impact resistance and optical clarity.
-
Hand Protection: Gloves should be selected based on the potential for chemical exposure and incidental contact. For this compound solutions, nitrile or latex gloves are generally sufficient. Look for gloves compliant with EN 374 , which specifies their resistance to permeation and degradation by chemicals.
-
Respiratory Protection: All respirators in the US must be certified by the National Institute for Occupational Safety and Health (NIOSH) . The certification (e.g., N95, P100) indicates the filter's efficiency against specific types of airborne particles.
Procedural Workflow for Safe Handling
Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plans
A comprehensive safety plan includes procedures for routine operations, spills, and disposal.
Step-by-Step Handling Procedure
-
Preparation: Cordon off the work area. Ensure ventilation is active and the eyewash station is unobstructed. Don the appropriate PPE as determined by your risk assessment.
-
Handling: Carefully weigh and transfer this compound powder to minimize dust creation. If preparing a solution, add the powder to the liquid slowly to avoid splashing.
-
Post-Handling: Tightly seal the source container. Clean all equipment used.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination. Wash hands immediately and thoroughly.
Accidental Release and Spill Plan
-
Isolate: Isolate the hazard area and deny entry to unprotected personnel.[6]
-
Control Dust: For dry spills, avoid dry sweeping. Instead, use a damp paper towel or a vacuum equipped with a HEPA filter to clean up the spill.[12] This prevents the powder from becoming airborne.[12]
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to dike the spill.[1][15]
-
Collection: Carefully scoop the absorbed material or the collected powder into a sealable, labeled container for disposal.[3][6][14][16]
-
Decontamination: Wash the spill area thoroughly after the material has been collected.[6]
Waste Disposal Plan
-
Chemical Waste: Dispose of spilled this compound and any contaminated absorbent materials as chemical waste.[10] Place it in a suitable, sealed, and clearly labeled container.[3][10][14]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a sealed bag and disposed of according to your institution's waste management guidelines.
-
Regulatory Compliance: All disposal must be in accordance with applicable federal, state, and local environmental regulations.[3] Never wash chemical waste down the drain.[10][13][16]
References
- 1. southernbiological.com [southernbiological.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. universityproducts.com [universityproducts.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Cellulose [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. kimacellulose.com [kimacellulose.com]
- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 9. scienceinteractive.com [scienceinteractive.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. carlroth.com [carlroth.com]
- 12. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
